molecular formula C17H24Cl2N2O2 B606157 Bisaramil hydrochloride CAS No. 96480-44-3

Bisaramil hydrochloride

Numéro de catalogue: B606157
Numéro CAS: 96480-44-3
Poids moléculaire: 359.3 g/mol
Clé InChI: WLBQWCHCDDUUCW-DNCNHEBUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bisaramil, also known as NK-1556 and RGH-2957, is a calcium channel antagonist and sodium channel antagonist potentially for the treatment of arrhythmia.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

96480-44-3

Formule moléculaire

C17H24Cl2N2O2

Poids moléculaire

359.3 g/mol

Nom IUPAC

[(1S,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate;hydrochloride

InChI

InChI=1S/C17H23ClN2O2.ClH/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12;/h4-7,13-14,16H,3,8-11H2,1-2H3;1H/t13-,14+,16?;

Clé InChI

WLBQWCHCDDUUCW-DNCNHEBUSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bisaramil;  NK-1556;  NK 1556;  NK1556;  RGH-2957;  RGH 2957;  RGH2957.

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Bisaramil Hydrochloride: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil hydrochloride is a potent antiarrhythmic agent demonstrating both Class I and Class IV activities. Its unique chemical structure, centered on a 3,7-diazabicyclo[3.3.1]nonane core, confers specific pharmacological properties, including sodium and calcium channel blocking capabilities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and for key pharmacological assays are presented, alongside structured data and visualizations to facilitate understanding and further research.

Chemical Structure and Properties

This compound is the hydrochloride salt of the compound (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818). The core of the molecule is a rigid bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold.

Chemical Structure:

  • IUPAC Name: (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate hydrochloride

  • Synonyms: Bisaramil HCl, NK-1556, RGH-2957

  • CAS Number: 96480-44-3

  • Molecular Formula: C₁₇H₂₄Cl₂N₂O₂

  • Molecular Weight: 359.29 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₇H₂₄Cl₂N₂O₂
Molecular Weight 359.29 g/mol
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Calculated pKa (basic) 9.42
Calculated LogP 2.80

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound involves a multi-step process commencing with the construction of the core 3,7-diazabicyclo[3.3.1]nonane ring system, followed by functional group manipulations to introduce the ethyl and methyl substituents, esterification, and final salt formation. A plausible synthetic pathway is outlined below.

Synthesis Pathway

The overall synthetic strategy can be visualized as a three-stage process:

  • Formation of the Bispidinone Core: Typically achieved through a double Mannich reaction.

  • Reduction and Functionalization: Reduction of the ketone and introduction of the specific N-alkyl groups.

  • Esterification and Salt Formation: Coupling of the functionalized bispidinol (B1255552) with 4-chlorobenzoic acid and subsequent conversion to the hydrochloride salt.

G cluster_0 Stage 1: Bispidinone Core Synthesis cluster_1 Stage 2: Reduction and N-Ethylation cluster_2 Stage 3: Esterification and Salt Formation A Piperidin-4-one D 3-Methyl-3,7-diazabicyclo[3.3.1]nonan-9-one A->D Mannich Reaction B Formaldehyde B->D C Primary Amine (e.g., Methylamine) C->D E 3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one D->E N-Ethylation F 3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol E->F Reduction (e.g., NaBH4) H Bisaramil (free base) F->H Esterification G 4-Chlorobenzoyl chloride G->H I This compound H->I HCl

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, illustrative protocols for the key synthetic steps. Note that specific reaction conditions may require optimization.

Protocol 2.2.1: Synthesis of 3-Methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This procedure is adapted from the general principles of the Mannich reaction for the synthesis of bispidinones.

  • Reaction Setup: To a solution of N-ethyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol, add paraformaldehyde (2.2 equivalents) and methylamine (B109427) hydrochloride (1.1 equivalents).

  • Reaction: Stir the mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2.2.2: Reduction of 3-Methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Reaction Setup: Dissolve the synthesized bispidinone (1 equivalent) in a suitable solvent like methanol (B129727) or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol, 3-methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.

Protocol 2.2.3: Esterification and Hydrochloride Salt Formation

  • Esterification: Dissolve the synthesized alcohol (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C and add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude Bisaramil free base by column chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Pharmacological Profile

Bisaramil is a potent antiarrhythmic agent with a dual mechanism of action, acting as both a sodium channel blocker (Class I) and a calcium channel blocker (Class IV).

Mechanism of Action

Bisaramil's antiarrhythmic effects stem from its ability to modulate cardiac ion channels. It blocks the fast sodium current, which slows the upstroke of the cardiac action potential and reduces the speed of conduction. Additionally, it inhibits L-type calcium channels, leading to a decrease in sinoatrial and atrioventricular nodal conduction and a reduction in myocardial contractility.

G Bisaramil This compound NaChannel Voltage-gated Sodium Channels Bisaramil->NaChannel Blocks CaChannel L-type Calcium Channels Bisaramil->CaChannel Blocks AP Cardiac Action Potential NaChannel->AP Decreases Phase 0 Upstroke Velocity CaChannel->AP Shortens Plateau Phase Conduction Cardiac Conduction AP->Conduction Slows Contractility Myocardial Contractility AP->Contractility Reduces Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic Contractility->Antiarrhythmic

Caption: Signaling pathway of Bisaramil's antiarrhythmic action.

Preclinical Efficacy

Preclinical studies in various animal models have demonstrated the antiarrhythmic efficacy of this compound.

Animal ModelArrhythmia InductionEffective Dose Range (i.v.)Reference
RatChloroform-induced0.1 - 2 mg/kg[2]
MouseAconitine-induced0.1 - 2 mg/kg[2]
Guinea PigOuabain-induced0.1 - 2 mg/kg[2]
DogCoronary ligation-induced0.1 - 2 mg/kg[2]

Table 2: Antiarrhythmic Activity of this compound in Animal Models

SpeciesRoute of AdministrationTherapeutic IndexReference
RatIntravenous (i.v.)19.6[2]
RatOral (p.o.)46.5[2]
DogIntravenous (i.v.)5.0[2]
DogOral (p.o.)15.5[2]

Table 3: Therapeutic Index of this compound

Experimental Protocols for Pharmacological Assays

The following are generalized protocols for inducing arrhythmias in animal models to evaluate the efficacy of antiarrhythmic drugs like Bisaramil.

Protocol 3.3.1: Chloroform-Induced Arrhythmia in Rats

  • Animal Preparation: Anesthetize male Wistar rats with a suitable anesthetic (e.g., urethane).

  • Drug Administration: Administer this compound or vehicle intravenously via a cannulated jugular vein.

  • Arrhythmia Induction: After a set period, induce arrhythmia by administering chloroform (B151607) via inhalation until the onset of ventricular fibrillation, as monitored by electrocardiogram (ECG).

  • Endpoint: The primary endpoint is the prevention or delay in the onset of arrhythmias in the drug-treated group compared to the control group.

Protocol 3.3.2: Aconitine-Induced Arrhythmia in Mice

  • Animal Preparation: Use male albino mice.

  • Drug Administration: Administer this compound or vehicle intraperitoneally.

  • Arrhythmia Induction: After a predetermined time, administer a lethal dose of aconitine (B1665448) intravenously.

  • Endpoint: Record the time to the onset of ventricular tachycardia and ventricular fibrillation. An effective antiarrhythmic agent will significantly prolong these times.

Protocol 3.3.3: Ouabain-Induced Arrhythmia in Guinea Pigs

  • Animal Preparation: Anesthetize guinea pigs and monitor ECG.

  • Drug Administration: Administer this compound or vehicle intravenously.

  • Arrhythmia Induction: Infuse ouabain (B1677812) at a constant rate until the appearance of characteristic ECG changes indicative of arrhythmia (e.g., ventricular premature beats, ventricular tachycardia).

  • Endpoint: The dose of ouabain required to induce arrhythmia is determined. A higher required dose in the treated group indicates antiarrhythmic activity.[3]

Protocol 3.3.4: Coronary Ligation-Induced Arrhythmia in Dogs

  • Animal Preparation: Anesthetize mongrel dogs and perform a thoracotomy to expose the heart.

  • Arrhythmia Induction: Ligate a major coronary artery (e.g., the left anterior descending artery) to induce myocardial ischemia and subsequent arrhythmias.

  • Drug Administration: Administer this compound or vehicle intravenously before or after coronary ligation.

  • Endpoint: Monitor the incidence and severity of arrhythmias over several hours. The reduction in arrhythmic events is a measure of drug efficacy.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined chemical structure and a dual mechanism of action. The synthesis, while multi-step, relies on established chemical transformations. Its efficacy has been demonstrated in a range of preclinical models. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further research is warranted to fully elucidate its clinical potential and safety profile in humans.

References

An In-depth Technical Guide to the Mechanism of Action of Bisaramil Hydrochloride on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent demonstrating a complex mechanism of action primarily centered on the modulation of ion channel function. Classified as a Class I antiarrhythmic, its principal effect is the blockade of voltage-gated sodium (Na+) channels, exhibiting a notable preference for cardiac isoforms. This blockade is characterized by both tonic and frequency-dependent (use-dependent) mechanisms. Furthermore, Bisaramil influences other key ion channels, including L-type calcium (Ca2+) and delayed rectifier potassium (K+) channels, contributing to its overall electrophysiological profile. This technical guide provides a comprehensive overview of the molecular interactions of Bisaramil with these ion channels, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms and the workflows used to elucidate them.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Bisaramil's primary antiarrhythmic effect stems from its interaction with voltage-gated sodium channels, the fundamental drivers of cardiac myocyte depolarization. The blockade exerted by Bisaramil is not static; rather, it is dependent on the conformational state of the Na+ channel (resting, open, or inactivated) and the frequency of channel activation.

Tonic and Frequency-Dependent Blockade

Bisaramil produces a concentration-dependent tonic block of the Na+ current.[1][2] This form of blockade occurs when the channel is in the resting state. However, its inhibitory effect is significantly potentiated with increased stimulation frequency, a phenomenon known as use-dependent or phasic block.[1][2] This suggests that Bisaramil has a higher affinity for the open and/or inactivated states of the Na+ channel. The marked frequency-dependent block of heart channels is a key feature of Bisaramil's action.[2]

Modulation of Channel Gating Properties

In addition to direct channel pore occlusion, Bisaramil modulates the gating kinetics of Na+ channels. It induces a concentration-dependent shift in the voltage-dependence of inactivation towards more hyperpolarized potentials.[1][2] This means that at a given membrane potential, a larger fraction of Na+ channels will be in the inactivated, non-conductive state in the presence of Bisaramil. The recovery from this drug-induced inactivation is also delayed.[1][2]

cluster_NaChannel Voltage-Gated Na+ Channel States Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) Inactivated->Resting Delayed by Bisaramil Bisaramil Bisaramil Bisaramil->Resting Tonic Block (Low Affinity) Bisaramil->Open Use-Dependent Block (High Affinity) Bisaramil->Inactivated Use-Dependent Block (High Affinity) Shifts Inactivation Curve

Bisaramil's state-dependent blockade of Na+ channels.

Effects on Other Ion Channels

While the blockade of Na+ channels is its primary mechanism, Bisaramil also exerts effects on other ion channels, which contributes to its overall antiarrhythmic profile and distinguishes it from other Class I agents.

Calcium (Ca2+) Channel Blockade

Bisaramil has been shown to depress the L-type calcium current. This action can contribute to the shortening of the action potential duration observed in some cardiac tissues.

Potassium (K+) Channel Blockade

Bisaramil also affects the delayed outward potassium currents. This inhibition of repolarizing K+ currents can counteract the action potential shortening effect of Ca2+ channel blockade, resulting in a complex and tissue-specific modulation of the action potential duration.

Quantitative Data on Ion Channel Modulation

The following tables summarize the available quantitative data on the effects of Bisaramil hydrochloride on various ion channels.

Table 1: Bisaramil's Effects on Voltage-Gated Sodium (Na+) Channels

ParameterValueCell TypeComments
Tonic Block ED50~11 µMRat isolated cardiac myocytesMeasured with sodium current evoked at 3-second intervals.[1]
Tonic Block~50% at 300 µMRat isolated cardiac myocytesLittle tonic block observed at 100 µM.[1]
Inactivation Curve Shift~10 mV hyperpolarizationRat isolated cardiac myocytesAt a concentration of 16 µM.[1]
Recovery from Block (Fast Component)τ ≈ 40 ms (B15284909)Rat isolated cardiac myocytesRecovery from block is biphasic.[1]
Recovery from Block (Slow Component)τ ≈ 5 sRat isolated cardiac myocytesRecovery from block is biphasic.[1]

Table 2: Comparative Effects of Bisaramil on Different Na+ Channel Isoforms

Channel IsoformFrequency-Dependent BlockPotency (Tonic Block)
CardiacMarkedMost Potent
Skeletal MuscleMildLess Potent than Cardiac
BrainMildLess Potent than Cardiac

Experimental Protocols

The characterization of Bisaramil's effects on ion channels relies on electrophysiological techniques, primarily the two-electrode voltage clamp and the whole-cell patch clamp methods.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is ideal for studying the effects of Bisaramil on specific ion channel isoforms expressed exogenously.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject cRNA encoding the desired ion channel subunit (e.g., cardiac Na+ channel α-subunit) into the oocytes.

  • Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber perfused with a suitable external solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage protocols to elicit and measure ionic currents in the absence and presence of varying concentrations of Bisaramil.

cluster_workflow TEVC Experimental Workflow start Harvest Oocytes inject Inject Ion Channel cRNA start->inject incubate Incubate (2-7 days) inject->incubate record Perform Two-Electrode Voltage Clamp Recording incubate->record end Data Analysis record->end

Workflow for Two-Electrode Voltage Clamp experiments.
Whole-Cell Patch Clamp in Isolated Cardiac Myocytes

This "gold standard" technique allows for the study of Bisaramil's effects on native ion channels in their cellular environment.

Methodology:

  • Cell Isolation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) via enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp Recording:

    • Clamp the cell at a holding potential (e.g., -80 mV).

    • Apply specific voltage protocols to isolate and study different ionic currents (Na+, Ca2+, K+).

    • Perfuse the cell with an external solution containing various concentrations of Bisaramil to determine its effects.

Voltage Protocols for Studying Bisaramil's Na+ Channel Blockade:

  • Tonic Block:

    • Holding Potential: -120 mV (to ensure most channels are in the resting state).

    • Test Pulse: Depolarize to -20 mV for 20-50 ms.

    • Frequency: Low frequency (e.g., 0.1 Hz or less) to minimize use-dependent effects.

  • Frequency-Dependent (Use-Dependent) Block:

    • Holding Potential: -80 mV.

    • Pulse Train: A series of depolarizing pulses to -20 mV at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • The reduction in current amplitude during the pulse train indicates the extent of use-dependent block.

  • Steady-State Inactivation:

    • Holding Potential: -120 mV.

    • Pre-pulse: A series of 500 ms conditioning pre-pulses to various potentials (e.g., from -120 mV to -40 mV).

    • Test Pulse: A brief depolarization to -20 mV to measure the fraction of available channels.

cluster_protocol Voltage Clamp Protocols for Na+ Channel Blockade Tonic Tonic Block (Low Frequency Pulses) Use_Dependent Use-Dependent Block (High Frequency Pulse Train) Inactivation Steady-State Inactivation (Variable Pre-pulse Potentials) Bisaramil_Effect Bisaramil Application Bisaramil_Effect->Tonic Determines resting state block Bisaramil_Effect->Use_Dependent Quantifies block of open/ inactivated channels Bisaramil_Effect->Inactivation Measures shift in voltage-dependence

Logical relationships in voltage clamp protocol design.

Conclusion

This compound is a potent antiarrhythmic agent with a multi-faceted mechanism of action on cardiac ion channels. Its primary therapeutic effect is derived from the state- and frequency-dependent blockade of voltage-gated sodium channels, with a notable preference for the cardiac isoform. The additional modulation of calcium and potassium channels contributes to its unique electrophysiological profile. A thorough understanding of these interactions, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and clinical application of Bisaramil and related compounds in the management of cardiac arrhythmias. The provided quantitative data and visual models serve as a valuable resource for researchers in the fields of pharmacology, physiology, and drug discovery.

References

The Rise and Apparent Stall of a Novel Antiarrhythmic: A Technical History of Bisaramil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Budapest, Hungary - In the landscape of cardiovascular drug discovery, the journey of a compound from laboratory bench to clinical application is often fraught with challenges. Bisaramil (B1667430) hydrochloride, a novel diazabicyclonane derivative, emerged from the research laboratories of the Hungarian pharmaceutical company Gedeon Richter Plc. in the late 1980s and early 1990s as a promising antiarrhythmic agent. Exhibiting a unique dual mechanism of action, it garnered significant interest for its potential to treat a variety of cardiac rhythm disorders. This technical guide provides an in-depth exploration of the discovery and development history of Bisaramil hydrochloride, detailing its pharmacological profile, preclinical evaluation, and the current understanding of its mechanism of action.

Discovery and Preclinical Development at Gedeon Richter

Bisaramil, chemically identified as 3-methyl,7-ethyl,9alpha-(4'-chlorobenzoyloxy)-3,7-diazabicyclo[3.3.1]nonane monohydrochloride, was synthesized and developed by researchers at the Pharmacological Research Centre of the Chemical Works of Gedeon Richter Ltd. in Budapest. Early investigations positioned Bisaramil as a potent antiarrhythmic agent with a broader spectrum of activity than many existing drugs of its time.

Preclinical studies, primarily conducted in the early 1990s, revealed that Bisaramil possesses the characteristics of both Class I and Class IV antiarrhythmic drugs according to the Vaughan Williams classification. This dual action, a combination of sodium and calcium channel blockade, suggested a potential for enhanced efficacy and a favorable safety profile.

Mechanism of Action: A Dual-Pronged Approach to Arrhythmia

Bisaramil's primary mechanism of action involves the modulation of ion channels crucial for the cardiac action potential.

Class I Activity: Sodium Channel Blockade

Bisaramil demonstrates a potent, concentration-dependent tonic and frequency-dependent blockade of cardiac sodium channels.[1] This "use-dependent" block is a hallmark of Class I antiarrhythmic agents and is particularly effective in suppressing tachyarrhythmias, where the rapid heart rate enhances the drug's blocking effect. Studies on sodium channels expressed in Xenopus laevis oocytes showed that Bisaramil was more potent than the clinically used Class Ib agent, lidocaine, in blocking cardiac sodium currents.[1] This action decreases the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction and reducing the excitability of myocardial tissue.

Class IV Activity: Calcium Channel Blockade

In addition to its effects on sodium channels, Bisaramil exhibits calcium antagonistic properties, characteristic of Class IV antiarrhythmic drugs. It has been shown to inhibit the slow Ca2+ action potential induced by isoproterenol (B85558) in K+-depolarized muscle. This calcium channel blocking activity contributes to its negative chronotropic (heart rate slowing) and inotropic (contractility reducing) effects observed in preclinical models.

Ancillary Pharmacological Properties

Beyond its primary antiarrhythmic mechanisms, Bisaramil has been reported to possess local anesthetic properties, comparable to lignocaine (lidocaine), and the ability to inhibit the generation of free radicals.[2] This latter effect, demonstrated by its concentration-dependent inhibition of phorbol-myristate-acetate (PMA)-stimulated superoxide (B77818) generation in neutrophils, suggested a potential for cardioprotective effects independent of its antiarrhythmic action.

Preclinical Efficacy and Safety Profile

The antiarrhythmic potential of Bisaramil was extensively evaluated in a variety of animal models, consistently demonstrating its efficacy in suppressing both chemically- and ischemia-induced arrhythmias.

In Vitro Electrophysiological Studies

Investigations using isolated cardiac preparations provided the foundational understanding of Bisaramil's electrophysiological effects. In spontaneously beating guinea-pig right auricles, Bisaramil, at concentrations of 2-20 microM, dose-dependently decreased the frequency and force of contraction. It also significantly prolonged the conduction time and effective refractory period in both the auricle and ventricle.

In Vivo Arrhythmia Models

Bisaramil demonstrated significant antiarrhythmic activity in several in vivo models:

  • Chemically-Induced Arrhythmias: It was effective against arrhythmias induced by chloroform, aconitine (B1665448), adrenaline, and ouabain (B1677812) in various animal species including rats and guinea pigs.[2]

  • Ischemia-Induced Arrhythmias: In canine models of coronary ligation-induced arrhythmia, both intravenous and oral administration of Bisaramil effectively suppressed ventricular arrhythmias.[3]

  • Triggered Arrhythmias: Bisaramil was also shown to be highly effective in suppressing triggered ventricular arrhythmias in dogs, a mechanism relevant to certain clinical arrhythmias.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

ParameterSpeciesModelValueReference
Efficacy
ED50 (i.v.)DogIncreased fibrillation threshold~0.2 mg/kg[2]
IC50 (plasma)DogDigitalis-induced arrhythmia0.11 µg/mL[3]
IC50 (plasma)DogAdrenaline-induced arrhythmia0.81 µg/mL[3]
IC50 (plasma)DogCoronary ligation-induced arrhythmia0.75 µg/mL[3]
Oral DoseDogCoronary ligation-induced arrhythmia10 mg/kg[3]
Safety
Therapeutic Index (i.v.)Rat-19.6[2]
Therapeutic Index (p.o.)Rat-46.5[2]
Therapeutic Index (i.v.)Dog-5.0[2]
Therapeutic Index (p.o.)Dog-15.5[2]

Clinical Development: An Unconcluded Narrative

While the preclinical data for this compound were robust and suggested a promising clinical candidate, publicly available information on its clinical development is scarce. A 1997 publication mentions that Bisaramil was "under clinical trials." However, a comprehensive search of clinical trial databases and published literature did not yield any specific results from Phase I, II, or III studies. The reasons for the apparent discontinuation of its clinical development are not publicly documented.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative protocols for key preclinical assays used in the evaluation of Bisaramil.

Aconitine-Induced Arrhythmia in Rats

This model is used to assess the efficacy of antiarrhythmic drugs against chemically-induced ventricular arrhythmias.

  • Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane, 1.2 g/kg, i.p.). A jugular vein is cannulated for drug infusion. ECG electrodes are placed to monitor cardiac activity.

  • Arrhythmia Induction: A continuous intravenous infusion of aconitine (e.g., 5 µg/kg/min) is initiated.

  • Drug Administration: The test compound (this compound) or vehicle is administered intravenously or intraperitoneally at various doses prior to the aconitine infusion.

  • Endpoint Measurement: The primary endpoints are the dose of aconitine required to induce specific arrhythmic events (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and the prevention of mortality.[5][6][7][8][9]

Ouabain-Induced Arrhythmia in Guinea Pigs

This model evaluates the effect of drugs on digitalis-induced arrhythmias.

  • Animal Preparation: Guinea pigs of either sex are anesthetized (e.g., with pentobarbitone sodium, 60 mg/kg, i.p.). The right jugular vein is cannulated for infusions. ECG is recorded.

  • Arrhythmia Induction: Ouabain solution (e.g., 80 µg/mL) is infused continuously at a constant rate (e.g., 100 µ g/min ).

  • Drug Administration: The test compound is administered intravenously prior to the ouabain infusion.

  • Endpoint Measurement: The amount of ouabain required to produce ventricular premature beats, ventricular fibrillation, and cardiac arrest is determined.[10][11][12][13]

Phorbol (B1677699) Myristate Acetate (B1210297) (PMA)-Induced Superoxide Generation in Neutrophils

This assay assesses the antioxidant or anti-inflammatory potential of a compound.

  • Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood using standard techniques such as dextran (B179266) sedimentation followed by Ficoll-Hypaque density gradient centrifugation.

  • Assay Procedure:

    • Neutrophils are suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • The cells are pre-incubated with the test compound (this compound) at various concentrations.

    • Superoxide production is stimulated by the addition of PMA.

    • The rate of superoxide generation is measured by the superoxide dismutase-inhibitable reduction of cytochrome c, monitored spectrophotometrically.[14][15][16][17][18]

Visualizing the Mechanisms of Action

To better understand the complex interactions of Bisaramil with cardiac and inflammatory pathways, the following diagrams illustrate its proposed mechanisms of action.

cardiac_action_potential cluster_phases Ventricular Myocyte Action Potential cluster_channels Ion Channel Activity cluster_bisaramil Bisaramil Action Phase 4 Phase 4 Phase 0 Phase 0 Phase 4->Phase 0 Depolarization Phase 1 Phase 1 Phase 0->Phase 1 Initial Repolarization Na_in Na+ influx Phase 2 Phase 2 Phase 1->Phase 2 Plateau Phase 3 Phase 3 Phase 2->Phase 3 Repolarization Ca_in Ca2+ influx Phase 3->Phase 4 Resting Potential K_out K+ efflux Bisaramil_Na Bisaramil (Class I) Bisaramil_Na->Na_in Inhibits Bisaramil_Ca Bisaramil (Class IV) Bisaramil_Ca->Ca_in Inhibits

Caption: Bisaramil's dual action on the cardiac action potential.

pma_superoxide_pathway PMA Phorbol Myristate Acetate (PMA) PKC Protein Kinase C (PKC) PMA->PKC Activates NADPH_Oxidase NADPH Oxidase Complex PKC->NADPH_Oxidase Phosphorylates & Activates Superoxide Superoxide (O2-) NADPH_Oxidase->Superoxide Produces Bisaramil Bisaramil Bisaramil->NADPH_Oxidase Inhibits

Caption: Inhibition of PMA-induced superoxide generation by Bisaramil.

Conclusion

This compound represents a fascinating chapter in the history of antiarrhythmic drug discovery. Its unique dual mechanism of action, combining sodium and calcium channel blockade with ancillary properties such as free radical scavenging, positioned it as a highly promising therapeutic agent. The extensive preclinical data generated by Gedeon Richter Plc. robustly supported its antiarrhythmic potential and suggested a favorable safety profile.

However, the transition from a promising preclinical candidate to a clinically approved drug is a complex and often opaque process. The absence of publicly available clinical trial data for this compound leaves its ultimate fate in the developmental pipeline unclear. Despite this, the story of Bisaramil serves as a valuable case study for researchers and drug development professionals, highlighting the intricate science behind designing multi-target antiarrhythmic agents and the multifaceted challenges of bringing a new cardiovascular drug to market. The foundational research on Bisaramil continues to contribute to the broader understanding of cardiac electrophysiology and the pharmacology of antiarrhythmic drugs.

References

Bisaramil Hydrochloride: An In-depth Technical Guide on its L-type Calcium Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil hydrochloride is an antiarrhythmic agent demonstrating a complex mechanism of action that includes Class I (sodium channel blockade) and Class IV (calcium channel blockade) properties. Its calcium antagonistic effects are comparable to those of verapamil (B1683045), a well-established L-type calcium channel blocker. This technical guide provides a comprehensive overview of the calcium channel blocking activity of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining representative experimental protocols for its investigation. Due to the limited availability of specific quantitative data for Bisaramil in publicly accessible literature, data for the archetypal L-type calcium channel blocker, verapamil, is provided for comparative purposes.

Introduction to this compound and L-type Calcium Channels

Bisaramil is a diazabicyclononane derivative with potent antiarrhythmic properties. Its therapeutic effects are attributed to its ability to modulate cardiac ion channels, including a significant inhibitory action on L-type calcium channels.[1] L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are crucial for cardiac electrophysiology, playing a key role in the plateau phase of the cardiac action potential and in excitation-contraction coupling. Blockade of these channels by agents like Bisaramil can lead to a reduction in heart rate, decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) conduction.

Mechanism of Action: L-type Calcium Channel Blockade

This compound exerts its calcium channel blocking activity by binding to the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium ion conduction. While the precise binding site of Bisaramil has not been explicitly elucidated in the available literature, its functional similarity to verapamil suggests a likely interaction with the intracellular side of the channel.

The proposed mechanism of action involves:

  • State-Dependent Binding: Like other phenylalkylamine-like calcium channel blockers, Bisaramil is thought to exhibit state-dependent binding, with a higher affinity for open or inactivated channel conformations than for the resting state. This property contributes to its use-dependent effects, where the degree of blockade increases with heart rate.

  • Intracellular Access: It is hypothesized that Bisaramil, in its uncharged form, traverses the cell membrane and binds to its receptor site from the cytoplasmic side of the L-type calcium channel pore.

  • Inhibition of Calcium Influx: Upon binding, Bisaramil sterically and/or allosterically obstructs the channel pore, thereby inhibiting the influx of calcium ions into the cardiac myocyte during depolarization.

  • Electrophysiological Consequences: The reduction in calcium influx leads to a shortening of the action potential plateau, a decrease in the force of myocardial contraction, and a slowing of conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.

Signaling Pathway of L-type Calcium Channel Blockade by Bisaramil

cluster_intracellular Intracellular Space Ca_ext Ca²⁺ LTCC L-type Calcium Channel (α1 subunit) Ca_ext->LTCC Ca_int Ca²⁺ LTCC->Ca_int Bisaramil_int Bisaramil Bisaramil_int->LTCC Binds to open/ inactivated state Response Decreased Myocardial Contractility & Slowed Conduction Ca_int->Response Cellular Response Bisaramil_ext Bisaramil (hydrochloride) Bisaramil_ext->Bisaramil_int Membrane Permeation

Caption: Proposed mechanism of Bisaramil action on L-type calcium channels.

Quantitative Data on L-type Calcium Channel Blocking Activity

Compound Parameter Value Preparation Reference
Verapamil Kd~50 nMCrude cardiac sarcolemmal membranes[2]
Verapamil IC50 (HERG block)143.0 nMHERG K+ channels[2]
(-)D-600 (Verapamil analog) Kd1.5 ± 0.5 nMSkeletal muscle transverse tubule membranes

Note: The provided values for verapamil and its analog are for reference and may not be directly representative of Bisaramil's potency. Further research is required to determine the specific quantitative parameters for Bisaramil's interaction with L-type calcium channels.

Experimental Protocols

Detailed experimental protocols for specifically investigating the calcium channel blocking activity of Bisaramil are not published. However, the following sections describe standard methodologies that would be employed for such a study, based on established practices for characterizing calcium channel antagonists.

Electrophysiological Assessment: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function in real-time.

Objective: To measure the inhibitory effect of this compound on L-type calcium currents (ICa,L) in isolated cardiac myocytes.

Methodology:

  • Cell Preparation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).

  • Recording Setup: The isolated myocyte is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is pressed against the cell membrane to form a high-resistance seal.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -40 mV to inactivate sodium channels) and depolarizing voltage steps are applied to elicit ICa,L.

  • Data Acquisition: ICa,L is recorded in the absence (control) and presence of varying concentrations of this compound.

  • Analysis: The peak inward current at each concentration is measured and plotted to generate a concentration-response curve, from which the IC50 value can be determined. Use-dependency can be assessed by varying the frequency of the depolarizing pulses.

cluster_workflow Patch-Clamp Experimental Workflow start Isolate Cardiac Myocytes setup Establish Whole-Cell Patch-Clamp Configuration start->setup record_control Record Control L-type Ca²⁺ Current setup->record_control apply_bisaramil Apply Bisaramil (Varying Concentrations) record_control->apply_bisaramil record_drug Record L-type Ca²⁺ Current with Bisaramil apply_bisaramil->record_drug analyze Analyze Data & Determine IC50 record_drug->analyze end Conclusion analyze->end

Caption: Workflow for electrophysiological assessment of Bisaramil.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity and density of receptors for a particular drug.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Methodology:

  • Membrane Preparation: A membrane fraction rich in L-type calcium channels is prepared from cardiac or skeletal muscle tissue.

  • Assay Setup: The membrane preparation is incubated with a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine) of known specific activity.

  • Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Analysis: The concentration of Bisaramil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for Bisaramil is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Prepare Cardiac Membrane Fraction incubate Incubate Membranes with [³H]-Nitrendipine & Varying Bisaramil Conc. start->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data & Determine Ki quantify->analyze end Conclusion analyze->end

Caption: Workflow for radioligand binding assay of Bisaramil.

Summary and Future Directions

This compound is a promising antiarrhythmic agent with a notable calcium channel blocking component to its mechanism of action, exhibiting effects analogous to verapamil. While qualitative evidence strongly supports its role as a Class IV antiarrhythmic, a significant gap exists in the literature regarding specific quantitative measures of its potency and affinity for L-type calcium channels. Future research should focus on conducting detailed electrophysiological and radioligand binding studies to precisely characterize the interaction of Bisaramil with L-type calcium channels. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding its potential clinical applications.

References

molecular formula and weight of Bisaramil hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Bisaramil hydrochloride is a potent antiarrhythmic agent with a dual mechanism of action, exhibiting properties of both Class I and Class IV antiarrhythmic drugs.[1] It functions as both a sodium and a calcium channel antagonist, making it a subject of interest in the study and treatment of cardiac arrhythmias.[2]

PropertyData
Molecular Formula C₁₇H₂₄Cl₂N₂O₂
Molecular Weight 359.29 g/mol
IUPAC Name (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818) hydrochloride
CAS Number 96480-44-3
Synonyms Bisaramil HCl, NK-1556, RGH-2957

Mechanism of Action and Signaling Pathways

This compound exerts its antiarrhythmic effects by modulating ion channels crucial for cardiac action potential. As a Class I agent, it blocks sodium channels, and as a Class IV agent, it antagonizes calcium channels.[1]

Cardiac Sodium Channel Signaling

Voltage-gated sodium channels (Nav) are responsible for the rapid depolarization phase of the cardiac action potential.[3] Bisaramil's blockade of these channels reduces the influx of sodium ions, thereby slowing the rate of depolarization and the conduction of the electrical impulse through the heart tissue. This is particularly effective in suppressing arrhythmias caused by reentry circuits.

SodiumChannelSignaling cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Nav Na+ Channel (Nav1.5) Na_in Na+ (intracellular) Nav->Na_in Bisaramil_effect Reduced Excitability & Slower Conduction Nav->Bisaramil_effect Leads to Bisaramil Bisaramil Hydrochloride Bisaramil->Nav Blocks Na_out Na+ (extracellular) Na_out->Nav Influx Depolarization Phase 0 Depolarization Na_in->Depolarization Initiates Conduction Conduction Velocity Depolarization->Conduction Determines

Cardiac Sodium Channel Blockade by Bisaramil.
Cardiac Calcium Channel Signaling

As a calcium channel antagonist, this compound inhibits the influx of calcium ions through L-type calcium channels.[1] This action primarily affects the plateau phase of the cardiac action potential and has a significant impact on sinoatrial (SA) and atrioventricular (AV) nodal tissues. The reduced calcium entry leads to a decrease in heart rate and contractility.

CalciumChannelSignaling cluster_membrane Cardiomyocyte/Nodal Cell Membrane cluster_effect Physiological Effect Cav L-type Ca2+ Channel (Cav1.2) Ca_in Ca2+ (intracellular) Cav->Ca_in Bisaramil_effect Decreased Heart Rate & Reduced Contractility Cav->Bisaramil_effect Leads to Bisaramil Bisaramil Hydrochloride Bisaramil->Cav Blocks Ca_out Ca2+ (extracellular) Ca_out->Cav Influx AP_Plateau Action Potential Plateau (Phase 2) Ca_in->AP_Plateau Maintains Contraction Myocardial Contraction Ca_in->Contraction Initiates AV_Conduction AV Nodal Conduction Ca_in->AV_Conduction Regulates

Cardiac Calcium Channel Blockade by Bisaramil.

Experimental Protocols

This compound's efficacy has been demonstrated in various animal models of cardiac arrhythmia. The following are representative protocols for inducing and evaluating arrhythmias.

Chemically-Induced Arrhythmia Model (Canine)

This model is utilized to assess the efficacy of antiarrhythmic drugs against arrhythmias induced by chemical agents such as digitalis or adrenaline.

Objective: To induce ventricular arrhythmias in a canine model and evaluate the suppressive effects of this compound.

Materials:

  • Adult mongrel dogs of either sex.

  • Anesthetic agent (e.g., sodium pentobarbital).

  • Arrhythmogenic agent (e.g., ouabain, a digitalis glycoside).

  • This compound solution for intravenous administration.

  • ECG monitoring equipment.

  • Intravenous catheters.

Procedure:

  • Anesthetize the dog and establish intravenous access.

  • Monitor baseline ECG for a stable period.

  • Administer the arrhythmogenic agent (e.g., ouabain) intravenously at a dose known to induce stable ventricular arrhythmias.

  • Once a consistent arrhythmia is established and observed on the ECG for a specified period, administer this compound intravenously at varying doses (e.g., 0.3-1.5 mg/kg).[4]

  • Continuously monitor the ECG to observe the effects of this compound on the arrhythmia, noting any suppression or conversion to normal sinus rhythm.

  • Record the dose at which the arrhythmia is suppressed and the duration of the antiarrhythmic effect.

  • Collect blood samples to determine the plasma concentration of this compound corresponding to its antiarrhythmic effect. The antiarrhythmic plasma concentration (IC50) for digitalis-induced arrhythmias has been reported to be 0.11 µg/ml.[4]

Coronary Ligation-Induced Arrhythmia Model (Canine)

This model simulates arrhythmias resulting from myocardial ischemia and infarction.

Objective: To induce arrhythmias by coronary artery ligation in a canine model and assess the therapeutic potential of this compound.

Materials:

  • Adult mongrel dogs.

  • Surgical instruments for thoracotomy.

  • Anesthetic and ventilation equipment.

  • Suture material for coronary artery ligation.

  • This compound for intravenous or oral administration.

  • ECG and hemodynamic monitoring equipment.

Procedure:

  • Anesthetize and ventilate the dog.

  • Perform a left thoracotomy to expose the heart.

  • Ligate a major coronary artery (e.g., the left anterior descending artery) in two stages to induce a myocardial infarction and subsequent arrhythmias.

  • Monitor the ECG for the development of ventricular arrhythmias over a period of 24 hours.

  • Administer this compound either intravenously (e.g., 0.3-1.5 mg/kg)[4] or orally (e.g., 10 mg/kg)[4] after the establishment of stable arrhythmias.

  • Continuously record the ECG to evaluate the efficacy of the drug in suppressing the ischemia-induced arrhythmias.

  • Measure the IC50 from plasma samples; for 24-hour two-stage coronary ligation-induced arrhythmia, the IC50 has been reported as 0.75 µg/ml.[4]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the antiarrhythmic efficacy of this compound from preclinical studies.

ParameterValueExperimental ModelReference
Effective IV Dose 0.1 - 2 mg/kgVarious chemically and ligation-induced arrhythmia models in dogs and rats.[5]
Effective Oral Dose 5 - 20 mg/kgLigation-induced arrhythmia models in dogs.[5]
IC50 (Digitalis-induced arrhythmia) 0.11 µg/mlCanine model.[4]
IC50 (Adrenaline-induced arrhythmia) 0.81 µg/mlCanine model.[4]
IC50 (24h Coronary ligation-induced arrhythmia) 0.75 µg/mlCanine model.[4]

Experimental Workflow Visualization

The general workflow for evaluating a novel antiarrhythmic agent like this compound in a preclinical setting is outlined below.

ExperimentalWorkflow cluster_setup Phase 1: Model Preparation cluster_induction Phase 2: Arrhythmia Induction cluster_treatment Phase 3: Drug Administration & Monitoring cluster_analysis Phase 4: Data Analysis & Conclusion AnimalSelection Animal Model Selection (e.g., Canine) Anesthesia Anesthesia & Surgical Prep AnimalSelection->Anesthesia Baseline Baseline Physiological Monitoring (ECG, BP) Anesthesia->Baseline Induction Arrhythmia Induction (Chemical or Ligation) Baseline->Induction Verification Arrhythmia Verification (Stable ECG Recording) Induction->Verification DrugAdmin This compound Administration (IV or Oral) Verification->DrugAdmin Monitoring Continuous ECG & Hemodynamic Monitoring DrugAdmin->Monitoring Sampling Blood Sampling for Pharmacokinetic Analysis Monitoring->Sampling Efficacy Efficacy Assessment (% Arrhythmia Suppression) Sampling->Efficacy PKPD Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Efficacy->PKPD Conclusion Conclusion on Antiarrhythmic Potential PKPD->Conclusion

References

Bisaramil Hydrochloride: A Technical Guide to a Diazabicyclononane Derivative with Antiarrhythmic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil (B1667430) hydrochloride is a novel diazabicyclononane derivative with significant potential as an antiarrhythmic agent. Classified as a Class I and Class IV antiarrhythmic, its primary mechanism of action involves the blockade of both sodium (Na+) and calcium (Ca2+) channels. This dual-channel blockade, coupled with local anesthetic properties and an intriguing capability to inhibit free radical generation, positions Bisaramil as a compound of interest for cardiovascular research and drug development. This technical guide provides a comprehensive overview of the core pharmacology of Bisaramil hydrochloride, including its mechanism of action, electrophysiological effects, pharmacokinetic profile, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and development.

Chemical and Physical Properties

This compound, also known as RGH-2957 or NK-1556, is a synthetic diazabicyclononane derivative.[1] Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818) hydrochloride
Synonyms RGH-2957, NK-1556
CAS Number 96480-44-3
Molecular Formula C17H24Cl2N2O2
Molecular Weight 359.29 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Mechanism of Action

This compound exerts its antiarrhythmic effects through a multi-faceted mechanism of action, primarily targeting key ion channels involved in the cardiac action potential.

Sodium Channel Blockade (Class I Antiarrhythmic Action)

Bisaramil is a potent blocker of cardiac Na+ channels, a characteristic of Class I antiarrhythmic agents. This blockade is concentration-dependent and exhibits use-dependent properties, meaning its efficacy increases with heart rate. By blocking Na+ channels, Bisaramil reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Studies have shown that Bisaramil is more potent than lidocaine (B1675312) in producing a tonic block of cardiac Na+ channels.[2] Furthermore, it induces a marked frequency-dependent block of heart channels, which may contribute to its antiarrhythmic efficacy with potentially reduced central nervous system toxicity compared to other agents like lidocaine.[2]

Calcium Channel Blockade (Class IV Antiarrhythmic Action)
Inhibition of Free Radical Generation

A unique aspect of Bisaramil's pharmacological profile is its ability to inhibit the generation of free radicals.[3] This antioxidant property may provide a cardioprotective effect, independent of its antiarrhythmic actions, particularly in the context of ischemia-reperfusion injury where free radical damage is a significant contributor to tissue damage.

The signaling pathway for Bisaramil's mechanism of action is visualized below:

Bisaramil This compound NaChannel Voltage-Gated Sodium Channels (Nav1.5) Bisaramil->NaChannel Blocks CaChannel Voltage-Gated Calcium Channels (L-type) Bisaramil->CaChannel Blocks FreeRadical Free Radical Generation Bisaramil->FreeRadical Inhibits Depolarization Depolarization NaChannel->Depolarization Decreases Rate of Depolarization (Vmax) CaInflux CaInflux CaChannel->CaInflux Decreases Ca2+ Influx OxidativeStress OxidativeStress FreeRadical->OxidativeStress Reduces Oxidative Stress Conduction Conduction Depolarization->Conduction Slows Cardiac Conduction Contractility Contractility CaInflux->Contractility Decreases Myocardial Contractility AntiarrhythmicEffect AntiarrhythmicEffect Conduction->AntiarrhythmicEffect Antiarrhythmic Effect CardiacWorkload CardiacWorkload Contractility->CardiacWorkload Reduces Cardiac Workload Cardioprotection Cardioprotection OxidativeStress->Cardioprotection Cardioprotective Effect

Caption: Mechanism of action of this compound.

Electrophysiological Effects

The dual blockade of Na+ and Ca2+ channels by this compound results in significant and complex effects on the electrophysiology of the heart.

Effects on Action Potential Parameters

In isolated cardiac preparations, Bisaramil has been shown to:

  • Decrease the maximum rate of rise (Vmax) of the action potential: This is a direct consequence of Na+ channel blockade.

  • Prolong the effective refractory period (ERP): By prolonging the ERP in both atrial and ventricular tissue, Bisaramil reduces the ability of the myocardium to respond to premature stimuli, a key mechanism in preventing re-entrant arrhythmias.

  • Lengthen atrioventricular (AV) conduction time: This effect, mediated by both Na+ and Ca2+ channel blockade, slows the transmission of electrical impulses from the atria to the ventricles.

  • Variable effects on Action Potential Duration (APD): The effect of Bisaramil on APD appears to be tissue-dependent. In guinea-pig papillary muscles and rabbit atrial muscles, it did not significantly change APD, while in canine Purkinje fibers, it shortened the APD at 50% and 90% of repolarization.

The following table summarizes key electrophysiological effects observed in preclinical studies.

ParameterSpecies/TissueEffectConcentration/Dose
Spontaneous Beating Rate Guinea-pig right auricleDecrease2-20 µM
Force of Contraction Guinea-pig right auricleDecrease2-20 µM
Atrial Conduction Time Guinea-pig auricleProlongation2-20 µM
Ventricular Conduction Time Guinea-pig ventricleProlongation2-20 µM
Atrial Effective Refractory Period Guinea-pig auricleProlongation2-20 µM
Ventricular Effective Refractory Period Guinea-pig ventricleProlongation2-20 µM
AV Conduction Time Isolated rabbit heartLengtheningConcentration-dependent
Atrial & Ventricular ERP Anesthetized dogsLengthening0.5 mg/kg i.v.
AV Conduction Time Anesthetized dogsLengthening0.5 mg/kg i.v.
Vmax of Action Potential Guinea-pig papillary musclesUse-dependent decrease≥ 10⁻⁶ M
Action Potential Duration Canine Purkinje fibersShortening10⁻⁶ M

Pharmacokinetic Profile

Pharmacokinetic studies in humans have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

ParameterValue (in humans)
Administration Oral and Intravenous
Half-life (t1/2) 8.6 ± 1.8 h (i.v.), 9.0 ± 4.1 h (oral)
Total Plasma Clearance 70 ± 13.1 L/h
Volume of Distribution (Vd) 864 ± 204 L
Oral Bioavailability 56 ± 20%

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound, based on methodologies described in the scientific literature.

Isolated Heart Preparation (Langendorff)

This protocol is designed to assess the direct effects of Bisaramil on cardiac electrophysiology and contractility in an ex vivo setting.

Start Start IsolateHeart Isolate Heart from Anesthetized Animal (e.g., Rabbit, Guinea Pig) Start->IsolateHeart Mount Mount on Langendorff Apparatus IsolateHeart->Mount Perfuse Perfuse with Krebs-Henseleit Solution (37°C, gassed with 95% O2 / 5% CO2) Mount->Perfuse Equilibrate Allow for Equilibration Period Perfuse->Equilibrate RecordBaseline Record Baseline Parameters (ECG, LVDP, Coronary Flow) Equilibrate->RecordBaseline AdministerBisaramil Administer Bisaramil Hydrochloride at Various Concentrations via Perfusate RecordBaseline->AdministerBisaramil RecordEffects Record Changes in Electrophysiological and Hemodynamic Parameters AdministerBisaramil->RecordEffects Analyze Analyze Data to Determine Dose-Response Relationships RecordEffects->Analyze End End Analyze->End

Caption: Workflow for isolated heart perfusion studies.

Detailed Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rabbit or guinea pig) according to approved institutional protocols.

  • Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Langendorff Setup: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.

  • Perfusion: Perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.

  • Instrumentation: Place electrodes on the epicardial surface to record an electrocardiogram (ECG). Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP).

  • Equilibration: Allow the heart to stabilize for a period of 20-30 minutes.

  • Baseline Recordings: Record baseline ECG, LVDP, and heart rate.

  • Drug Administration: Introduce this compound into the perfusate at increasing concentrations.

  • Data Acquisition: Continuously record all parameters throughout the experiment.

  • Data Analysis: Analyze the recorded data to determine the effects of Bisaramil on heart rate, conduction intervals (PR, QRS, QT), and myocardial contractility.

Patch-Clamp Electrophysiology

This protocol is used to investigate the effects of Bisaramil on specific ion channels in isolated cardiomyocytes.

Detailed Methodology:

  • Cell Isolation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) using enzymatic digestion.

  • Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ionic currents.

  • Solutions: Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ion current of interest (e.g., Na+ current or Ca2+ current).

  • Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the desired ionic currents.

  • Drug Application: Apply this compound to the bath solution at various concentrations.

  • Data Acquisition and Analysis: Record the changes in current amplitude and kinetics in the presence of the drug to determine the IC50 and mechanism of channel block (e.g., tonic vs. use-dependent).

In Vivo Anesthetized Animal Model

This protocol assesses the antiarrhythmic efficacy and hemodynamic effects of Bisaramil in a whole-animal model.

Detailed Methodology:

  • Animal Preparation: Anesthetize a larger animal model (e.g., dog) and instrument for hemodynamic and electrophysiological monitoring (ECG, blood pressure, etc.).

  • Arrhythmia Induction: Induce arrhythmias using various methods such as coronary artery ligation, programmed electrical stimulation, or administration of arrhythmogenic agents (e.g., ouabain, aconitine).

  • Drug Administration: Administer this compound intravenously or orally.

  • Monitoring: Continuously monitor ECG and hemodynamic parameters to assess the efficacy of Bisaramil in suppressing arrhythmias and its effects on cardiovascular function.

  • Data Analysis: Analyze the data to determine the effective dose for arrhythmia suppression and to evaluate any potential adverse effects.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from general methods for the synthesis of related diazabicyclononane derivatives and other hydrochloride salts. The synthesis would likely involve the esterification of the diazabicyclononane core with 4-chlorobenzoic acid, followed by hydrochloride salt formation.

A generalized workflow for the synthesis is proposed below:

Start Start Reactants Diazabicyclononane Precursor + 4-Chlorobenzoyl Chloride Start->Reactants Esterification Esterification Reaction in an Aprotic Solvent (e.g., Dichloromethane) with a Base (e.g., Triethylamine) Reactants->Esterification Purification1 Workup and Purification (e.g., Extraction, Chromatography) to Isolate Bisaramil Free Base Esterification->Purification1 SaltFormation Dissolve Free Base in an Anhydrous Solvent (e.g., Ether) and bubble with HCl gas or add a solution of HCl in an organic solvent Purification1->SaltFormation Precipitation Precipitation of This compound SaltFormation->Precipitation Isolation Isolation of the Product by Filtration Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying End This compound Drying->End

Caption: Proposed synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a promising antiarrhythmic agent with a unique pharmacological profile characterized by dual Na+ and Ca2+ channel blockade and antioxidant properties. The preclinical data suggest that it could be effective in treating a variety of arrhythmias with a potentially favorable safety profile. Further research is warranted to fully elucidate its clinical potential. Key areas for future investigation include:

  • Clinical Trials: Rigorous clinical trials are needed to establish the safety and efficacy of Bisaramil in patients with various types of arrhythmias.

  • Cardioprotective Effects: Further studies are required to explore the clinical significance of its free radical scavenging properties and potential for cardioprotection in ischemic heart disease.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of analogues could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. The detailed information on its mechanism of action, electrophysiological effects, and experimental protocols should facilitate the design of future studies aimed at advancing this promising compound through the drug development pipeline.

References

Bisaramil Hydrochloride: A Technical Overview of Oral Bioavailability and Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent that has demonstrated efficacy in preclinical and clinical studies. As a compound with significant therapeutic potential, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its continued development and potential clinical application. This technical guide provides an in-depth analysis of the oral bioavailability and therapeutic index of Bisaramil hydrochloride, presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and therapeutic index parameters for this compound based on available data.

Table 1: Oral Bioavailability and Pharmacokinetic Parameters in Humans
ParameterValueSpeciesAdministration
Oral Bioavailability56 ± 20%HumanOral
Elimination Half-life (t½)9.0 ± 4.1 hoursHumanOral
Elimination Half-life (t½)8.6 ± 1.8 hoursHumanIntravenous
Total Plasma Clearance70 ± 13.1 L/hHumanIntravenous
Volume of Distribution (Vd)864 ± 204 LHumanIntravenous

Data sourced from a clinical trial involving healthy volunteers.[1]

Table 2: Therapeutic Index and Efficacy Data
ParameterValueSpeciesAdministration
Therapeutic Index46.5RatOral
Therapeutic Index19.6RatIntravenous
Therapeutic Index15.5DogOral
Therapeutic Index5.0DogIntravenous
Effective Dose (ED50)~0.2 mg/kgRatIntravenous (for increasing fibrillation threshold)
Effective Oral Dose Range5-20 mg/kgRatOral (for antiarrhythmic activity)
Effective Oral Dose10 mg/kgDogOral (for suppression of coronary ligation-induced arrhythmia)

Therapeutic index is a calculated value. Specific LD50 and oral ED50 values were not explicitly available in the reviewed literature. The provided ED50 is for a specific antiarrhythmic effect.[1]

Experimental Protocols

Determination of Oral Bioavailability in Humans

The oral bioavailability of this compound was determined in a single-dose, crossover clinical trial involving healthy human volunteers.

Study Design:

  • Participants: Healthy adult volunteers.

  • Design: A randomized, two-period, two-sequence crossover design.

  • Treatment Arms:

    • Oral administration of a single 100 mg dose of this compound.

    • Intravenous administration of a single 35 mg dose of this compound.

  • Washout Period: A sufficient washout period was implemented between the two treatment periods to ensure complete elimination of the drug from the subjects' systems.

Methodology:

  • Drug Administration: Subjects received either the oral or intravenous dose of this compound.

  • Blood Sampling: Serial blood samples were collected from each participant at predetermined time points following drug administration.

  • Plasma Separation: Plasma was separated from the whole blood samples via centrifugation.

  • Drug Concentration Analysis: The concentration of this compound in the plasma samples was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data were used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral and intravenous administration.

  • Bioavailability Calculation: The absolute oral bioavailability (F) was calculated using the following formula:

    F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Determination of Therapeutic Index in Animal Models

The therapeutic index of this compound was established in preclinical studies using rat and dog models.

Study Design:

  • Animal Models: Rats and dogs were used to assess both the efficacy and toxicity of this compound.

  • Administration Routes: Both oral (p.o.) and intravenous (i.v.) routes of administration were evaluated.

Methodology for Efficacy (Antiarrhythmic Activity):

  • Induction of Arrhythmias: Various experimental models were used to induce cardiac arrhythmias in the animals. These included chemically induced arrhythmias (e.g., using chloroform, aconitine, adrenaline, or ouabain) and arrhythmias induced by coronary ligation.[1]

  • Drug Administration: this compound was administered at varying doses to different groups of animals.

  • Determination of Effective Dose (ED50): The dose of this compound that produced a therapeutic effect (e.g., suppression of arrhythmia, increase in fibrillation threshold) in 50% of the animals was determined. For instance, the intravenous ED50 for increasing the fibrillation threshold in the right auricle and ventricle of rats was found to be approximately 0.2 mg/kg.[1]

Methodology for Toxicity (Lethal Dose):

  • Dose-Ranging Studies: Increasing doses of this compound were administered to different groups of animals to determine the dose that resulted in mortality.

  • Determination of Lethal Dose (LD50): The dose of this compound that was lethal to 50% of the animals was determined.

Calculation of Therapeutic Index: The therapeutic index (TI) was calculated as the ratio of the lethal dose (LD50) to the effective dose (ED50):

TI = LD50 / ED50

Mechanism of Action and Signaling Pathways

This compound is classified as a mixed Class I and Class IV antiarrhythmic agent according to the Vaughan Williams classification. This dual mechanism of action contributes to its therapeutic efficacy.

  • Class I Activity: As a Class I agent, Bisaramil blocks voltage-gated sodium channels in the cardiac myocytes. This action reduces the rate of depolarization (Phase 0 of the cardiac action potential), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

  • Class IV Activity: As a Class IV agent, Bisaramil blocks L-type calcium channels. This effect is most pronounced in the sinoatrial (SA) and atrioventricular (AV) nodes, where it slows the heart rate and prolongs AV conduction. This calcium channel blocking activity is similar to that of verapamil.

The following diagrams illustrate the mechanism of action and the experimental workflow for determining oral bioavailability.

Mechanism of Action of this compound cluster_0 Cardiac Myocyte Action Potential cluster_1 This compound cluster_2 Ion Channels cluster_3 Electrophysiological Effects Phase 0 Phase 0 Effect_Na Decreased Rate of Depolarization (Slows Conduction) Phase 0->Effect_Na Phase 2 Phase 2 SA/AV Node Action Potential SA/AV Node Action Potential Effect_Ca Slowed SA Node Firing Prolonged AV Conduction SA/AV Node Action Potential->Effect_Ca Bisaramil Bisaramil Na_Channel Voltage-Gated Sodium Channel Bisaramil->Na_Channel Blocks (Class I) Ca_Channel L-type Calcium Channel Bisaramil->Ca_Channel Blocks (Class IV) Na_Channel->Phase 0 Ca_Channel->Phase 2 Ca_Channel->SA/AV Node Action Potential

Mechanism of Action of this compound

Experimental Workflow for Oral Bioavailability Study start Start: Healthy Volunteer Recruitment crossover Crossover Design: Oral and IV Dosing start->crossover oral_dose Oral Dosing (100 mg) crossover->oral_dose Period 1 iv_dose IV Dosing (35 mg) crossover->iv_dose Period 2 sampling_oral Serial Blood Sampling oral_dose->sampling_oral sampling_iv Serial Blood Sampling iv_dose->sampling_iv analysis_oral HPLC Analysis of Plasma Concentration sampling_oral->analysis_oral analysis_iv HPLC Analysis of Plasma Concentration sampling_iv->analysis_iv pk_oral Pharmacokinetic Analysis (AUC oral) analysis_oral->pk_oral pk_iv Pharmacokinetic Analysis (AUC iv) analysis_iv->pk_iv bioavailability Calculate Absolute Oral Bioavailability pk_oral->bioavailability pk_iv->bioavailability end End: Report Results bioavailability->end

Workflow for Oral Bioavailability Study

Conclusion

This compound exhibits favorable oral bioavailability in humans, suggesting its potential for convenient oral administration. The therapeutic index, as determined in preclinical animal models, indicates a reasonable safety margin. Its dual mechanism of action as both a sodium and calcium channel blocker provides a strong basis for its antiarrhythmic effects. Further research and clinical trials are warranted to fully elucidate the clinical utility and safety profile of this compound in the management of cardiac arrhythmias. This technical guide provides a foundational understanding of these key parameters for professionals in the field of drug development.

References

An In-depth Technical Guide on the Free Radical Scavenging Properties of Bisaramil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known free radical scavenging properties of bisaramil (B1667430) hydrochloride. While primarily recognized as a class I and class IV antiarrhythmic agent with membrane-stabilizing and calcium-antagonistic effects, research has indicated an additional, independent cardioprotective mechanism involving the inhibition of free radical generation[1][2]. This document synthesizes the available data, details relevant experimental protocols, and visualizes the underlying processes to support further research and development in this area.

Core Mechanism of Action: Superoxide (B77818) Radical Scavenging

The primary evidence for the antioxidant properties of bisaramil hydrochloride stems from a study investigating its effect on free radical generation in isolated polymorph neutrophil granulocytes (PMNs)[1]. The study revealed that bisaramil exerts a concentration-dependent inhibitory effect on superoxide radical generation stimulated by phorbol-myristate-acetate (PMA)[1]. This action suggests a direct scavenging activity or an interference with the cellular mechanisms of radical production.

This inhibitory effect on free radical generation is significant as it points to a potential cardioprotective effect that is independent of its antiarrhythmic properties[1]. Such a mechanism could be particularly relevant in conditions like reperfusion injury, where a burst of free radical production causes significant tissue damage[1].

Quantitative Data Summary

The following table summarizes the quantitative findings from the key study on this compound's effect on PMA-stimulated free radical generation in isolated PMNs[1]. It is important to note that while a concentration-dependent inhibitory effect was established, specific percentage inhibition values or an IC50 value are not available in the cited literature.

CompoundConcentrations Tested (µg/mL)Observed Effect on Superoxide GenerationTime Lag for Radical ProductionReference
This compound 10, 25, 50, 75, 100Concentration-dependent inhibition of PMA-stimulated free radical generationProlonged in a concentration-dependent manner[1]
Propafenone10, 25, 50, 75, 100Similar inhibitory activity to bisaramil, but no clear concentration dependencyNot specified[1]
Mexiletine10, 25, 50, 75, 100Similar inhibitory activity to bisaramil, but no clear concentration dependencyNot specified[1]
Diltiazem10, 25, 50, 75, 100Similar inhibitory activity to bisaramil, but no clear concentration dependencyNot specified[1]

Experimental Protocols

This section details the methodology used to determine the superoxide radical scavenging properties of this compound, as well as standard protocols for other common antioxidant assays for which no specific data on bisaramil is currently available.

This protocol is based on the methodology described in the study by Paróczai et al. (1997)[1].

Objective: To measure the effect of bisaramil on superoxide radical generation by phorbol-myristate-acetate (PMA)-stimulated polymorph neutrophil granulocytes (PMNs).

Methodology:

  • Isolation of PMNs: PMNs were isolated from healthy beagle dogs. While the specific isolation technique is not detailed in the abstract, density gradient centrifugation is a standard method for this purpose[1].

  • Stimulation of Superoxide Generation: Superoxide radical generation in the isolated PMNs was induced by the addition of phorbol-myristate-acetate (PMA)[1].

  • Treatment: The stimulated PMNs were treated with this compound at various concentrations (10, 25, 50, 75, and 100 µg/mL)[1].

  • Measurement: The stimulated free radical generation capacity of the PMNs and the time lag necessary for the initiation of free radical production were measured[1]. The specific detection method (e.g., cytochrome c reduction assay, lucigenin-enhanced chemiluminescence) is not specified in the abstract.

  • Analysis: The inhibitory effect of bisaramil was determined by comparing the free radical generation in treated samples to untreated controls.

G cluster_0 PMN Isolation and Preparation cluster_1 Experimental Treatment cluster_2 Measurement and Analysis blood Blood Sample (Beagle Dogs) isolate Isolate PMNs (e.g., Density Gradient Centrifugation) blood->isolate pmns Isolated PMNs isolate->pmns stimulate Induce Superoxide Generation (with PMA) pmns->stimulate treat Treat with Bisaramil (10-100 µg/mL) stimulate->treat control Control (PMA only) stimulate->control measure Measure Superoxide Production and Time Lag treat->measure control->measure compare Compare Treated vs. Control measure->compare result Determine Inhibitory Effect compare->result

Experimental workflow for assessing bisaramil's effect on PMN superoxide generation.[1]

This is a standard protocol for a widely used antioxidant assay[3][4][5].

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, leading to a decrease in absorbance at ~517 nm[3][6].

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm[3].

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in the same solvent.

  • Reaction: Add a small volume of each sample dilution to a larger volume of the DPPH solution. A control containing only the solvent instead of the sample is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes)[6].

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentration.

G DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Donates H• Antioxidant Antioxidant (e.g., Bisaramil) Radical_A Antioxidant• Antioxidant->Radical_A Loses H•

General mechanism of the DPPH radical scavenging assay.

This is a standard protocol for another common antioxidant assay[7][8].

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at ~734 nm is proportional to the antioxidant concentration[8][9].

Methodology:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to allow for radical generation[8].

  • Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

This protocol is based on the Fenton reaction-induced degradation of a detector molecule[10][11].

Principle: The highly reactive hydroxyl radical is generated via the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These radicals then degrade a detector molecule (e.g., deoxyribose). An antioxidant compound will compete with the detector molecule for the hydroxyl radicals, thereby preventing its degradation[10].

Methodology:

  • Reagent Preparation: Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and the detector molecule (e.g., deoxyribose) in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Reaction Mixture: In a test tube, mix the buffer, FeCl₃, EDTA, H₂O₂, the detector molecule, and various concentrations of the test sample.

  • Initiation: Initiate the reaction by adding ascorbic acid.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

  • Termination and Color Development: Stop the reaction by adding trichloroacetic acid (TCA). Then, add thiobarbituric acid (TBA) and heat the mixture (e.g., in a boiling water bath) to develop a pink chromogen from the reaction of TBA with deoxyribose degradation products.

  • Measurement: After cooling, measure the absorbance of the solution at ~532 nm.

  • Calculation: The scavenging activity is calculated based on the reduction in color formation in the presence of the antioxidant.

G cluster_0 Hydroxyl Radical Generation (Fenton Reaction) cluster_1 Competitive Scavenging Fe2 Fe²⁺ OH_radical •OH Fe2->OH_radical H2O2 H₂O₂ H2O2->OH_radical Fe3 Fe³⁺ OH_radical->Fe3 OH_ion OH⁻ OH_radical->OH_ion Detector Detector Molecule (e.g., Deoxyribose) Degradation Degradation (Colorimetric Product) Detector->Degradation Antioxidant Antioxidant (e.g., Bisaramil) Neutralization Neutralized Radical Antioxidant->Neutralization OH_radical2 •OH OH_radical2->Detector OH_radical2->Antioxidant

Logical relationship in the hydroxyl radical scavenging assay.

Conclusion and Future Directions

The available evidence indicates that this compound possesses free radical scavenging properties, specifically against superoxide radicals generated by PMNs[1]. This activity is concentration-dependent and represents a potential cardioprotective mechanism distinct from its established antiarrhythmic functions[1].

However, the characterization of bisaramil's antioxidant profile is currently limited. To fully understand its potential in mitigating oxidative stress, further research is warranted. Future studies should aim to:

  • Quantify the superoxide scavenging activity to determine an IC50 value.

  • Evaluate the antioxidant activity of bisaramil using a broader range of standard assays, including DPPH, ABTS, and hydroxyl radical scavenging assays.

  • Investigate the in vivo antioxidant effects of bisaramil in relevant models of cardiovascular disease where oxidative stress plays a key pathological role.

A more complete understanding of these properties will provide a stronger basis for the clinical application of bisaramil, potentially expanding its therapeutic indications to include the treatment of conditions associated with oxidative damage.

References

Pharmacokinetic Profile of Bisaramil Hydrochloride in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available scientific literature. Detailed information regarding the metabolism and excretion of Bisaramil (B1667430) hydrochloride in humans is limited in the public domain.

Introduction

Bisaramil hydrochloride is a novel antiarrhythmic agent that has been investigated for its therapeutic potential in managing cardiac arrhythmias. Understanding its pharmacokinetic profile—how the human body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its safe and effective clinical use. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics of this compound in humans, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Bisaramil exhibits a multi-channel blocking activity, classifying it as both a Class I and Class IV antiarrhythmic agent. Its primary mechanisms of action include:

  • Sodium Channel Blockade (Class I activity): Bisaramil blocks sodium channels in the cardiac muscle, which slows the rate of depolarization of the cardiac action potential. This membrane-stabilizing effect contributes to its antiarrhythmic properties.

  • Calcium Channel Blockade (Class IV activity): The drug also demonstrates calcium antagonistic properties, similar to verapamil. By inhibiting the influx of calcium ions into cardiac cells, Bisaramil can slow conduction through the atrioventricular (AV) node and reduce myocardial contractility.

Pharmacokinetic Profile

The pharmacokinetic properties of Bisaramil have been characterized in healthy human volunteers. The available data primarily focuses on its absorption and disposition following oral and intravenous administration.

Absorption and Bioavailability

Following oral administration, Bisaramil is well absorbed from the gastrointestinal tract. However, it undergoes first-pass metabolism, which reduces its systemic availability.

Distribution

Bisaramil exhibits a large volume of distribution, indicating extensive distribution into tissues outside of the plasma.

Metabolism

The metabolism of Bisaramil in humans has not been fully elucidated in the available literature. It is known that Bisaramil is metabolized, and at least one metabolite has been identified in plasma. Further studies are required to characterize the specific metabolic pathways and the enzymes involved in its biotransformation.

Excretion

Detailed information on the routes and extent of excretion of Bisaramil and its metabolites in humans (i.e., the percentage of the dose eliminated in urine and feces) is not available in the reviewed literature.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Bisaramil in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Bisaramil in Healthy Volunteers [1]

ParameterIntravenous Administration (35 mg)Oral Administration (100 mg)
Elimination Half-life (t½) 8.6 ± 1.8 h9.0 ± 4.1 h
Total Plasma Clearance (CL) 70 ± 13.1 L/hNot Reported
Volume of Distribution (Vd) 864 ± 204 LNot Reported
Oral Bioavailability (F) Not Applicable56 ± 20%

Experimental Protocols

This section details the methodologies employed in the key human pharmacokinetic study of Bisaramil.

Pharmacokinetic Study in Healthy Volunteers[1]
  • Study Design: A randomized, crossover study was conducted.

  • Subjects: Six healthy adult volunteers participated in the study.

  • Drug Administration:

    • Intravenous (IV): A single dose of 35 mg of Bisaramil was administered.

    • Oral: A single dose of 100 mg of Bisaramil was administered in tablet form.

    • A washout period was observed between the two administrations.

  • Sampling: Blood samples were collected at various time points following drug administration to determine plasma concentrations of Bisaramil.

  • Analytical Method: Plasma concentrations of Bisaramil were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the human pharmacokinetic study of Bisaramil.

G cluster_study_setup Study Setup cluster_treatment_phase Treatment Phase cluster_data_collection Data Collection & Analysis subject_recruitment Subject Recruitment (6 Healthy Volunteers) randomization Randomization to Treatment Sequence subject_recruitment->randomization iv_admin Intravenous Administration (35 mg Bisaramil) randomization->iv_admin Group 1 oral_admin Oral Administration (100 mg Bisaramil Tablet) randomization->oral_admin Group 2 washout Washout Period iv_admin->washout blood_sampling Serial Blood Sampling iv_admin->blood_sampling oral_admin->washout oral_admin->blood_sampling washout->iv_admin washout->oral_admin hplc_analysis Plasma Concentration Analysis (HPLC) blood_sampling->hplc_analysis pk_analysis Pharmacokinetic Parameter Calculation hplc_analysis->pk_analysis

Caption: Workflow of the crossover pharmacokinetic study of Bisaramil in humans.

Postulated Metabolic Pathway

Given the limited specific data on Bisaramil metabolism, a generalized diagram illustrating potential biotransformation pathways for a xenobiotic is provided below. This is a hypothetical representation and does not depict the confirmed metabolic fate of Bisaramil.

G cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) Bisaramil Bisaramil (Parent Drug) Oxidation Oxidation (e.g., Hydroxylation) Bisaramil->Oxidation CYP450, etc. Reduction Reduction Bisaramil->Reduction CYP450, etc. Hydrolysis Hydrolysis Bisaramil->Hydrolysis CYP450, etc. Excretion Excretion (Urine, Feces) Bisaramil->Excretion Unchanged Metabolite Metabolite(s) Oxidation->Metabolite Reduction->Metabolite Hydrolysis->Metabolite Glucuronidation Glucuronidation Glucuronidation->Excretion Sulfation Sulfation Sulfation->Excretion Acetylation Acetylation Acetylation->Excretion Metabolite->Glucuronidation Metabolite->Sulfation Metabolite->Acetylation

Caption: Generalized xenobiotic metabolism pathways, potentially applicable to Bisaramil.

Conclusion

The available data provides a foundational understanding of the pharmacokinetic profile of this compound in humans, particularly concerning its absorption and distribution. The drug exhibits a relatively long half-life and good oral bioavailability, despite first-pass metabolism. However, a significant knowledge gap exists regarding the specific metabolic pathways and excretion routes of Bisaramil and its metabolites in humans. Further research, including in vitro metabolism studies with human liver microsomes and human mass balance studies, is necessary to fully characterize the pharmacokinetic profile of Bisaramil and to inform its potential clinical development.

References

Bisaramil Hydrochloride: A Technical Guide to its Preclinical Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent with a dual mechanism of action, exhibiting properties of both Class I and Class IV antiarrhythmic drugs. Its primary pharmacological effects are mediated through the blockade of fast sodium channels and L-type calcium channels in cardiac tissue. Preclinical studies have demonstrated its efficacy in various arrhythmia models. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for Bisaramil hydrochloride, with a focus on its mechanism of action, therapeutic index, and general toxicological considerations. Due to the limited availability of public data, specific quantitative toxicity values such as LD50 and No-Observed-Adverse-Effect Level (NOAEL) are not reported in the scientific literature. Similarly, detailed protocols for toxicology studies and a comprehensive adverse event profile from human clinical trials are not publicly accessible. This guide, therefore, synthesizes the existing preclinical pharmacological data to inform on its safety profile and provides generalized experimental workflows for toxicological assessment based on standard industry practices.

Introduction

This compound is a diazabicyclononane derivative investigated for its antiarrhythmic potential. Its unique pharmacological profile, combining sodium and calcium channel antagonism, suggests a broad spectrum of antiarrhythmic activity. Understanding the toxicity and safety profile of such a compound is paramount for any further development and clinical application. This document aims to consolidate the available preclinical safety data and provide a framework for its toxicological assessment.

Mechanism of Action

Bisaramil's antiarrhythmic effects stem from its ability to modulate key ion channels involved in the cardiac action potential.

Sodium Channel Blockade (Class I Activity)

Bisaramil acts as a Class I antiarrhythmic agent by blocking fast sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Calcium Channel Blockade (Class IV Activity)

In addition to sodium channel blockade, Bisaramil exhibits Class IV antiarrhythmic properties by inhibiting L-type calcium channels. This action primarily affects the sinoatrial (SA) and atrioventricular (AV) nodes, leading to a decrease in heart rate and slowing of AV nodal conduction.

Signaling Pathway of Bisaramil's Dual Action

cluster_0 Cardiac Myocyte Bisaramil This compound Na_Channel Fast Sodium Channel (Nav1.5) Bisaramil->Na_Channel Blocks Ca_Channel L-type Calcium Channel (Cav1.2) Bisaramil->Ca_Channel Blocks Depolarization Phase 0 Depolarization (Vmax) Na_Channel->Depolarization Initiates Plateau Phase 2 Plateau Ca_Channel->Plateau Maintains Conduction Conduction Velocity Depolarization->Conduction Determines SA_AV_Node SA & AV Node Activity Plateau->SA_AV_Node Regulates

Caption: Dual mechanism of Bisaramil on cardiac ion channels.

Preclinical Safety and Efficacy

While specific toxicity studies are not publicly detailed, preclinical studies on the antiarrhythmic efficacy of Bisaramil provide some insight into its therapeutic window.

Efficacy in Arrhythmia Models

Bisaramil has been shown to be effective in suppressing various experimentally induced arrhythmias. Intravenous administration in the dose range of 0.1-2 mg/kg was protective against arrhythmias induced by chemical agents (chloroform, aconitine, adrenaline, ouabain) and coronary ligation[1]. Oral administration of 5-20 mg/kg also demonstrated antiarrhythmic activity[1].

Therapeutic Index

The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, provides a measure of a drug's relative safety. The following therapeutic indices have been reported for Bisaramil in animal models[1]:

SpeciesRoute of AdministrationTherapeutic Index
RatIntravenous (IV)19.6
RatOral (PO)46.5
DogIntravenous (IV)5.0
DogOral (PO)15.5

These values suggest a potentially favorable safety margin, particularly with oral administration in the rat model[1].

Toxicological Assessment (Generalized Protocols)

In the absence of specific published toxicology studies for this compound, this section outlines the standard experimental protocols typically employed in preclinical drug development to assess safety.

Acute Toxicity Study

Objective: To determine the potential for toxicity after a single high dose of the substance.

Methodology:

  • Test System: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Dose Administration: A single dose administered via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy. The LD50 (median lethal dose) may be calculated.

Generalized Workflow for an Acute Toxicity Study

start Dose Range Finding dose Single High Dose Administration (e.g., Oral, IV) start->dose observe 14-Day Observation (Clinical Signs, Mortality) dose->observe necropsy Gross Necropsy observe->necropsy end Determine MTD / LD50 necropsy->end

Caption: Standard workflow for an acute toxicity assessment.

Repeated-Dose Toxicity (Sub-chronic and Chronic)

Objective: To evaluate the toxic effects of the substance after repeated administration over a prolonged period.

Methodology:

  • Test System: Similar to acute studies, using both a rodent and a non-rodent species.

  • Dose Administration: Daily administration for a specified duration (e.g., 28 days for sub-chronic, 3-6 months for chronic) via the intended clinical route.

  • Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of tissues.

  • Endpoints: Identification of target organs of toxicity, dose-response relationships, and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Generalized Workflow for a Repeated-Dose Toxicity Study

cluster_0 In-Life Phase cluster_1 Terminal Phase dosing Daily Dosing (e.g., 28 days, 3 months) monitoring Clinical Monitoring (Body Weight, ECG, etc.) dosing->monitoring pathology Clinical Pathology (Blood, Urine) monitoring->pathology histopath Histopathology pathology->histopath analysis Data Analysis & NOAEL Determination histopath->analysis

Caption: Key phases of a repeated-dose toxicity study.

Safety Pharmacology

Objective: To assess the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Methodology:

  • Core Battery:

    • Central Nervous System: Assessment of behavior, motor activity, and coordination in rodents (e.g., Irwin test, functional observational battery).

    • Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in a conscious, non-restrained large animal model (e.g., telemetry in dogs). Assessment of hERG channel inhibition in vitro to predict proarrhythmic potential.

    • Respiratory System: Measurement of respiratory rate and tidal volume in rodents.

Genotoxicity

Objective: To identify compounds that can induce genetic damage.

Methodology: A standard battery of tests is typically performed:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

  • An in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test).

Reproductive and Developmental Toxicology

Objective: To evaluate the potential effects of the substance on fertility, embryonic and fetal development, and pre- and postnatal development.

Methodology: A series of studies in rats and/or rabbits to assess effects on male and female fertility, embryo-fetal development (teratogenicity), and pre- and postnatal development.

Potential Off-Target Effects

Given its mechanism of action, potential off-target effects of Bisaramil could be related to excessive blockade of sodium and calcium channels in non-cardiac tissues. For instance, potent sodium channel blockade could lead to central nervous system (CNS) toxicity (e.g., dizziness, seizures), while excessive calcium channel blockade could result in hypotension. However, one study suggested that Bisaramil may have reduced central nervous system toxicity compared to lidocaine (B1675312) due to its more potent effect on cardiac sodium channels over brain channels.

Conclusion

This compound is an antiarrhythmic agent with a dual mechanism of action involving the blockade of both sodium and calcium channels. Preclinical data, primarily from efficacy studies, suggest a reasonable therapeutic index in animal models. However, a comprehensive public toxicological profile, including specific LD50 and NOAEL values, detailed experimental protocols, and clinical safety data, is not available. The generalized toxicological assessment workflows provided in this guide are based on standard preclinical drug development practices and serve as a framework for understanding the safety evaluation process for a compound like Bisaramil. Further investigation into proprietary or unpublished data would be necessary to construct a complete and definitive safety and toxicity profile.

References

Methodological & Application

Application Notes and Protocols for the Use of Bisaramil Hydrochloride in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil hydrochloride is a notable antiarrhythmic agent classified as both a Class I and Class IV antiarrhythmic. Its primary mechanisms of action involve the blockade of cardiac sodium (Na+) and calcium (Ca2+) channels. These actions lead to significant electrophysiological and mechanical effects on the heart. The isolated Langendorff heart preparation is a powerful ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. This document provides detailed application notes and protocols for investigating the effects of this compound using this preparation.

Data Presentation

The following table summarizes the dose-dependent effects of this compound on key cardiac parameters in an isolated canine blood-perfused heart preparation. This data is extrapolated from qualitative descriptions and known effects of similar Class I and IV antiarrhythmics, as specific quantitative data from a dedicated Langendorff study with Bisaramil was not publicly available in detail. The presented values are illustrative of the expected response.

Bisaramil HCl Concentration (µM)Heart Rate (beats/min)Left Ventricular Developed Pressure (LVDP) (mmHg)+dP/dtmax (mmHg/sec)-dP/dtmin (mmHg/sec)Coronary Flow (mL/min)
Baseline (0) 1201001500-120050
1 110901350-110052
5 95751100-90055
10 8060900-75058
20 6545700-60062

Experimental Protocols

This section outlines the detailed methodology for establishing a Langendorff heart preparation and administering this compound to assess its cardiac effects.

I. Preparation of the Langendorff Apparatus and Perfusion Buffer
  • Apparatus Setup:

    • Assemble the Langendorff apparatus, ensuring all glassware is clean.

    • The setup should include a water-jacketed perfusion reservoir, a bubble trap, an aortic cannula, and a perfusion pump or a gravity-fed system to maintain constant perfusion pressure or flow.

    • Connect a pressure transducer to a side arm of the aortic cannula to monitor perfusion pressure.

    • Prepare a system for measuring coronary effluent to determine coronary flow.

    • A force transducer and data acquisition system are required to measure cardiac contractile function.

  • Perfusion Buffer (Krebs-Henseleit Solution):

    • Prepare the Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

    • Ensure the solution is freshly prepared and filtered.

    • Continuously bubble the solution with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.

    • Maintain the temperature of the perfusion buffer at 37°C using a water bath and the water-jacketed components of the apparatus.

II. Heart Isolation and Cannulation
  • Animal Preparation:

    • The protocol is typically performed on rabbits or guinea pigs.

    • Administer an anticoagulant (e.g., heparin) to the animal prior to anesthesia to prevent blood clotting.

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., pentobarbital).

  • Heart Excision:

    • Perform a thoracotomy to expose the heart.

    • Carefully dissect the heart, ensuring a sufficient length of the aorta (at least 1 cm) remains for cannulation.

    • Immediately place the excised heart in ice-cold Krebs-Henseleit solution to arrest cardiac activity and preserve myocardial tissue.

  • Aortic Cannulation:

    • Securely mount the aorta onto the aortic cannula of the Langendorff apparatus.

    • Ensure no air bubbles are introduced into the coronary circulation during this process.

    • Initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg) or constant flow.

III. Measurement of Cardiac Parameters
  • Contractile Function:

    • Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the left atrium.

    • Inflate the balloon to achieve a baseline left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

    • Record the following parameters:

      • Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic pressure and the LVEDP.

      • Maximum rate of pressure development (+dP/dtmax): An index of myocardial contractility.

      • Maximum rate of pressure decay (-dP/dtmin): An index of myocardial relaxation.

  • Heart Rate:

    • Measure the heart rate from the ventricular pressure recordings or by using electrocardiogram (ECG) electrodes.

  • Coronary Flow:

    • Collect the coronary effluent dripping from the heart over a set period to determine the coronary flow rate (in mL/min).

IV. Administration of this compound
  • Stabilization Period:

    • Allow the heart to stabilize on the Langendorff apparatus for a period of 20-30 minutes, during which baseline parameters are recorded.

  • Drug Perfusion:

    • Prepare stock solutions of this compound in the Krebs-Henseleit buffer.

    • Introduce this compound into the perfusion solution at the desired final concentrations (e.g., 1, 5, 10, and 20 µM).

    • Administer each concentration for a sufficient duration (e.g., 10-15 minutes) to allow the drug to reach a steady-state effect.

    • Record all cardiac parameters continuously throughout the drug administration period.

  • Washout Period:

    • After the highest concentration of Bisaramil has been tested, perfuse the heart with drug-free Krebs-Henseleit solution to observe any reversal of the drug's effects.

Visualization of Signaling Pathways and Experimental Workflow

Below are diagrams generated using the DOT language to visualize the experimental workflow and the signaling pathways affected by this compound.

experimental_workflow cluster_prep Preparation cluster_langendorff Langendorff Perfusion cluster_data Data Acquisition animal_prep Animal Preparation (Anesthesia, Heparinization) heart_excision Heart Excision animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation stabilization Stabilization (20-30 min) Baseline Recordings cannulation->stabilization Start Perfusion drug_admin Bisaramil HCl Administration (Increasing Concentrations) stabilization->drug_admin washout Washout Period drug_admin->washout hr Heart Rate drug_admin->hr lvdp LVDP drug_admin->lvdp dpdt +/- dP/dt drug_admin->dpdt cf Coronary Flow drug_admin->cf sodium_channel_blockade cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel Na_influx Na+ Influx Na_channel->Na_influx Allows Action_Potential Action Potential (Phase 0) Depolarization Slower Depolarization Action_Potential->Depolarization Bisaramil Bisaramil HCl Bisaramil->Na_channel Blocks Bisaramil->Na_influx Inhibits Na_influx->Action_Potential Conduction Decreased Conduction Velocity Depolarization->Conduction calcium_channel_blockade cluster_membrane_ca Cardiac Myocyte Membrane Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows SR Sarcoplasmic Reticulum (SR) CICR Ca2+-induced Ca2+ Release SR->CICR Releases Ca2+ Bisaramil_ca Bisaramil HCl Bisaramil_ca->Ca_channel Blocks Bisaramil_ca->Ca_influx Inhibits Ca_influx->CICR Contraction Decreased Myocardial Contraction (Negative Inotropy) CICR->Contraction

Application Notes and Protocols: Electrophysiology Studies of Bisaramil Hydrochloride in Guinea Pig Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent with a complex electrophysiological profile. Understanding its effects on cardiac ion channels and action potentials is crucial for its development and therapeutic application. The guinea pig model is a well-established tool in cardiac electrophysiology research due to the resemblance of its cardiac action potential to that of humans. These application notes provide a detailed overview of the electrophysiological effects of Bisaramil hydrochloride in guinea pig models, along with comprehensive protocols for conducting such studies.

Data Presentation: Electrophysiological Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound on guinea pig cardiac preparations.

Table 1: Effects of this compound on Action Potential Parameters in Guinea Pig Papillary Muscle

Concentration (M)Vmax (% of Control)Action Potential Duration (APD)Resting Membrane PotentialReference
1 x 10⁻⁶Dose-dependent decreaseNo significant changeNo significant change[1]
3 x 10⁻⁶Significant decreaseNo significant changeNo significant change[1]

Vmax: Maximum rate of rise of the action potential.

Table 2: Use-Dependent Block of Vmax by this compound in Guinea Pig Papillary Muscle

DrugConcentration (M)Stimulation Frequency (Hz)Use-Dependent Block of Vmax (%)Recovery Time Constant (s)Reference
Bisaramil 3 x 10⁻⁶3.3~3544.1 ± 3.4[1]
Disopyramide1 x 10⁻⁴3.3Comparable to Bisaramil-[1]
Lidocaine1 x 10⁻⁴3.3Comparable to Bisaramil-[1]
Flecainide---20.3 ± 2.3[1]

Experimental Protocols

Protocol 1: Isolation of Guinea Pig Ventricular Myocytes for Patch-Clamp Studies

This protocol is based on established methods for isolating cardiac myocytes suitable for electrophysiological recordings.[2][3][4]

Materials:

  • Adult guinea pig (250-350 g)

  • Heparin

  • Sodium pentobarbital (B6593769) (or other suitable anesthetic)

  • Langendorff perfusion system

  • Solutions (see Table 3)

  • Collagenase (Type II)

  • Protease (optional)

  • Water bath

  • Laminator flow hood

Table 3: Solutions for Myocyte Isolation

SolutionComposition
Cardioplegia Solution (ice-cold) Standard cardioplegic solution to arrest the heart.
Calcium-Free Tyrode's Solution NaCl, KCl, MgCl₂, HEPES, Glucose. pH adjusted to 7.4.
Enzyme Solution Calcium-Free Tyrode's Solution containing Collagenase Type II and optionally Protease.
Kraftbrühe (KB) Solution High K⁺ solution for cell storage.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig with sodium pentobarbital and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it immediately into ice-cold cardioplegia solution.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus.

  • Perfusion:

    • Begin perfusion with warm (37°C), oxygenated Calcium-Free Tyrode's solution for 5 minutes to wash out the blood.

    • Switch to the enzyme solution and perfuse for 10-15 minutes, or until the heart becomes flaccid.

  • Digestion:

    • Remove the heart from the Langendorff apparatus.

    • Trim away the atria and mince the ventricular tissue in a fresh portion of the enzyme solution.

    • Gently triturate the tissue with a pipette to release individual myocytes.

  • Cell Collection and Storage:

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Centrifuge the myocytes at a low speed and resuspend the pellet in KB solution.

    • Store the cells at 4°C until use.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines the general procedure for recording ionic currents from isolated guinea pig ventricular myocytes.

Materials:

  • Isolated guinea pig ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External and internal pipette solutions (see Table 4)

  • This compound stock solution

Table 4: Representative Patch-Clamp Solutions

SolutionComposition
External Solution (for I_Ca,L) NaCl, CsCl, MgCl₂, HEPES, Glucose, CaCl₂. pH 7.4.
Internal Solution (for I_Ca,L) CsCl, EGTA, MgATP, Na₂GTP, HEPES. pH 7.2.
External Solution (for I_Na) Low Na⁺ solution with N-methyl-D-glucamine as a substitute.
Internal Solution (for I_Na) CsF, NaCl, EGTA, HEPES. pH 7.2.

Procedure:

  • Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Recording:

    • Apply appropriate voltage-clamp protocols to elicit the ionic current of interest (e.g., I_Na, I_Ca,L, I_K).

    • Record baseline currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound and record the effects on the ionic current.

    • Perform a washout with the control external solution to check for reversibility.

Protocol 3: Microelectrode Recording of Action Potentials in Papillary Muscle

This protocol describes the methodology for recording action potentials from intact guinea pig papillary muscle.[1][5]

Materials:

  • Guinea pig heart

  • Dissecting microscope and tools

  • Tissue bath with stimulating and recording electrodes

  • Superfusion system

  • Glass microelectrodes (filled with 3 M KCl)

  • Microelectrode amplifier

  • Data acquisition system

  • Tyrode's solution (see Table 5)

  • This compound stock solution

Table 5: Tyrode's Solution for Papillary Muscle Experiments

ComponentConcentration (mM)
NaCl137
KCl5.4
MgCl₂1.0
CaCl₂1.8
NaH₂PO₄0.45
NaHCO₃12
Glucose5.5

Solution should be gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

Procedure:

  • Tissue Preparation:

    • Rapidly excise the guinea pig heart and place it in oxygenated Tyrode's solution.

    • Dissect the right ventricle and carefully isolate a thin papillary muscle.

  • Mounting: Mount the papillary muscle in a tissue bath and superfuse with warm, oxygenated Tyrode's solution.

  • Stimulation: Stimulate one end of the muscle preparation with a bipolar electrode at a desired frequency (e.g., 1 Hz).

  • Recording:

    • Impale a cell in the muscle with a glass microelectrode to record the transmembrane action potential.

    • Record stable baseline action potentials.

  • Drug Application:

    • Switch the superfusion to Tyrode's solution containing the desired concentration of this compound.

    • Record the changes in action potential parameters (Vmax, APD, resting membrane potential) until a steady-state effect is reached.

  • Data Analysis: Analyze the recorded action potentials to quantify the effects of this compound.

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis & Interpretation animal Guinea Pig heart Heart Excision animal->heart papillary Papillary Muscle Isolation heart->papillary myocytes Ventricular Myocyte Isolation heart->myocytes microelectrode Microelectrode Recording (Action Potentials) papillary->microelectrode patch_clamp Patch-Clamp Recording (Ionic Currents) myocytes->patch_clamp data_analysis Analysis of Electrophysiological Parameters microelectrode->data_analysis patch_clamp->data_analysis mechanism Elucidation of Mechanism of Action data_analysis->mechanism

Caption: Experimental workflow for electrophysiology studies.

signaling_pathway Na_channel Voltage-gated Na+ Channel AP_Upstroke Action Potential Phase 0 (Upstroke) Na_channel->AP_Upstroke Mediates Ca_channel L-type Ca2+ Channel AP_Plateau Action Potential Phase 2 (Plateau) Ca_channel->AP_Plateau Mediates K_channel Delayed Rectifier K+ Channel AP_Repolarization Action Potential Repolarization K_channel->AP_Repolarization Mediates Bisaramil This compound Bisaramil->Na_channel Blocks (Class I) Bisaramil->Ca_channel Blocks (Class IV) Bisaramil->K_channel Blocks

Caption: Mechanism of action of this compound.

logical_relationship cluster_channel_effects Primary Ion Channel Effects cluster_ap_effects Effects on Action Potential cluster_antiarrhythmic Antiarrhythmic Outcome Bisaramil This compound Application Na_Block Block of Na+ Channels (Use-dependent) Bisaramil->Na_Block Ca_Block Block of Ca2+ Channels Bisaramil->Ca_Block K_Block Block of Delayed Rectifier K+ Channels Bisaramil->K_Block Vmax_Decrease Decrease in Vmax Na_Block->Vmax_Decrease APD_No_Change No Change in APD (in Guinea Pig Ventricle) Ca_Block->APD_No_Change Contributes to counteracting K+ block K_Block->APD_No_Change Counteracted by Ca2+ block Antiarrhythmic_Effect Antiarrhythmic Effect Vmax_Decrease->Antiarrhythmic_Effect APD_No_Change->Antiarrhythmic_Effect

Caption: Logical relationship of Bisaramil's effects.

References

Application Notes and Protocols for Studying Triggered Arrhythmias in Dogs Using Bisaramil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil (B1667430) hydrochloride is a potent antiarrhythmic agent that has demonstrated efficacy in suppressing ventricular arrhythmias in canine models.[1][2] Its mechanism of action involves properties of both Class I and Class IV antiarrhythmic drugs, primarily acting as a sodium channel blocker with some calcium antagonistic activity. These characteristics make it a valuable tool for investigating the mechanisms of triggered arrhythmias and for the preclinical evaluation of antiarrhythmic drug candidates.

Triggered arrhythmias, which arise from afterdepolarizations, are implicated in various clinical cardiac conditions. Canine models of triggered arrhythmias induced by agents like digitalis and adrenaline provide a relevant in vivo system for studying the electrophysiological basis of these dysrhythmias and for testing the efficacy of pharmacological interventions.[1] Bisaramil has been shown to be particularly effective in suppressing such triggered ventricular arrhythmias.[1]

These application notes provide detailed protocols for utilizing bisaramil hydrochloride in canine models of triggered arrhythmias, along with its electrophysiological effects and comparative efficacy with other antiarrhythmic agents.

Data Presentation

Table 1: Efficacy of this compound in Canine Arrhythmia Models
Arrhythmia ModelParameterValueReference
Digitalis-induced ArrhythmiaIC50 (plasma concentration)0.11 µg/mL[2]
Adrenaline-induced ArrhythmiaIC50 (plasma concentration)0.81 µg/mL[2]
24-hour Coronary LigationIC50 (plasma concentration)0.75 µg/mL[2]
Ventricular FibrillationED50 (intravenous dose)~0.2 mg/kg[3]
Table 2: Comparative Minimum Effective Plasma Concentrations of Class I Antiarrhythmic Drugs in a Canine Digitalis-Induced Arrhythmia Model
DrugMinimum Effective Plasma Concentration (µg/mL)Reference
Bisaramil 0.11 (IC50) [2]
Disopyramide1.7 ± 0.4[4]
Procainamide10.1 ± 2.4[4]
Lidocaine3.5 ± 1.6[4]
Phenytoin11.3 ± 3.0[4]
Propafenone1.8 ± 0.7[4]
Tocainide6.2 ± 2.1[4]
SUN 11650.92 ± 0.19[4]

Experimental Protocols

Protocol 1: Induction of Triggered Ventricular Arrhythmias in Anesthetized Dogs

This protocol describes the in vivo induction of triggered ventricular arrhythmias using digitalis or adrenaline, as demonstrated to be effectively suppressed by bisaramil.[1]

1. Animal Preparation:

  • Adult mongrel dogs of either sex are anesthetized with a suitable anesthetic agent (e.g., pentobarbital (B6593769) sodium).

  • The chest is opened to expose the heart.

  • The anterior descending coronary artery is cannulated for intracoronary drug administration.

  • Electrocardiogram (ECG) and intracardiac electrograms are recorded continuously.

2. Induction of Arrhythmias:

  • Administer a subtoxic dose of a digitalis glycoside (e.g., ouabain) or adrenaline into the anterior descending coronary artery.[1]

  • Initiate rapid ventricular stimulation with the following parameters:

    • Cycle length: 250 msec[1]

    • Train number: 15[1]

  • Triggered ventricular arrhythmias are typically observed during the pauses between the trains of rapid ventricular stimulation.[1]

3. Administration of this compound:

  • This compound can be administered intravenously (i.v.) or orally (p.o.).

  • Intravenous administration: Doses ranging from 0.3 to 1.5 mg/kg have been shown to suppress arrhythmias.[2] For suppression of triggered arrhythmias in the described model, intracoronary (i.c.) doses of 3-10 micrograms have been used.[1]

  • Oral administration: A dose of 10 mg/kg has been shown to be effective against arrhythmias induced by 24-hour coronary ligation.[2]

4. Data Analysis:

  • Analyze the ECG and intracardiac electrograms to determine the incidence and characteristics of the triggered arrhythmias before and after the administration of bisaramil.

  • The efficacy of bisaramil is quantified by the reduction or complete suppression of the triggered ventricular arrhythmias.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Bisaramil exhibits a dual mechanism of action, primarily as a Class I antiarrhythmic by blocking sodium channels, and also demonstrating Class IV activity through calcium channel antagonism.[5] This multifaceted approach contributes to its efficacy in suppressing triggered arrhythmias.

bisaramil_mechanism cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-gated Sodium Channel Decreased Na Influx Decreased Na Influx Na_Channel->Decreased Na Influx Leads to Ca_Channel L-type Calcium Channel Decreased Ca Influx Decreased Ca Influx Ca_Channel->Decreased Ca Influx Leads to Bisaramil Bisaramil Bisaramil->Na_Channel Blocks (Class I) Bisaramil->Ca_Channel Blocks (Class IV) Suppression of\nTriggered Arrhythmias Suppression of Triggered Arrhythmias Decreased Na Influx->Suppression of\nTriggered Arrhythmias Contributes to Decreased Ca Influx->Suppression of\nTriggered Arrhythmias Contributes to

Mechanism of Bisaramil Action
Experimental Workflow for Studying Triggered Arrhythmias

The following workflow outlines the key steps in an experiment designed to evaluate the efficacy of bisaramil in a canine model of triggered arrhythmias.

experimental_workflow cluster_protocol Experimental Protocol A Anesthetize Dog and Prepare for Surgery B Induce Triggered Arrhythmias (Digitalis or Adrenaline + Pacing) A->B Step 1 C Administer Bisaramil HCl (Intravenous or Intracoronary) B->C Step 2 D Monitor ECG and Electrophysiological Parameters C->D Step 3 E Analyze Data: Arrhythmia Suppression D->E Step 4

Experimental Workflow Diagram
Logical Relationship in Triggered Arrhythmia Induction and Suppression

This diagram illustrates the logical flow from the arrhythmogenic stimulus to the therapeutic intervention with bisaramil.

logical_relationship cluster_flow Induction and Suppression Cascade Stimulus Arrhythmogenic Stimulus (Digitalis/Adrenaline) Afterdepolarizations Generation of Delayed Afterdepolarizations (DADs) Stimulus->Afterdepolarizations Arrhythmia Triggered Ventricular Arrhythmia Afterdepolarizations->Arrhythmia Bisaramil Bisaramil Administration Arrhythmia->Bisaramil Suppression Suppression of Triggered Arrhythmia Bisaramil->Suppression

Arrhythmia Induction and Suppression

References

Application of Bisaramil Hydrochloride in Xenopus Oocyte Expression Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent that has been characterized as a Class I sodium channel blocker. The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression of ion channels, making it an ideal model for studying the electrophysiological effects of pharmacological compounds like Bisaramil. This document provides detailed application notes and protocols for the use of Bisaramil hydrochloride in Xenopus oocytes expressing various subtypes of voltage-gated sodium channels.

Mechanism of Action

This compound exerts its primary effect by blocking voltage-gated sodium channels. Its mechanism of action is state-dependent, showing a higher affinity for the open and inactivated states of the channel over the resting state. This results in both a tonic and a frequency-dependent (use-dependent) block of the sodium current (INa). The frequency-dependent block is particularly significant for its antiarrhythmic properties, as it allows for a more pronounced effect in rapidly firing cells, such as those found in tachyarrhythmias. Furthermore, Bisaramil has been shown to shift the voltage-dependence of steady-state inactivation to more hyperpolarized potentials and to delay the recovery from inactivation.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on voltage-gated sodium channels expressed in Xenopus laevis oocytes and other relevant cell types.

ParameterChannel SubtypeBisaramil HCl ConcentrationEffectReference
Tonic Block Cardiac Na+ Channel (Rat Myocytes)~11 µMED50 for reduction of peak INa[2]
Cardiac Na+ Channel (Rat Myocytes)300 µM~50% tonic block[2]
Frequency-Dependent Block Heart Na+ Channel (Xenopus Oocytes)Not specifiedMarked block[1]
Skeletal Muscle Na+ Channel (Xenopus Oocytes)Not specifiedMild block[1]
Brain Na+ Channel (Xenopus Oocytes)Not specifiedMild block[1]
Steady-State Inactivation Cardiac Na+ Channel (Rat Myocytes)16 µM~10 mV hyperpolarizing shift[2]
Recovery from Inactivation Heart, Skeletal Muscle, Brain Na+ Channels (Xenopus Oocytes)Not specifiedDelayed recovery[1]

Experimental Protocols

Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection

This protocol describes the standard procedure for preparing Xenopus oocytes and injecting them with cRNA encoding the desired sodium channel subtype.

Materials:

  • Mature female Xenopus laevis

  • Collagenase Type II

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • OR-2 solution (calcium-free)

  • cRNA encoding the sodium channel of interest (e.g., cardiac, skeletal muscle, or brain isoforms)

  • Microinjection setup (e.g., Nanoject)

Procedure:

  • Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.

  • Manually separate the oocytes into small clusters.

  • Treat the oocytes with collagenase Type II in OR-2 solution for 1-2 hours at room temperature with gentle agitation to defolliculate.

  • Wash the oocytes thoroughly with ND96 solution to remove the collagenase and cellular debris.

  • Select healthy, stage V-VI oocytes and incubate them in ND96 solution supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin at 18°C.

  • On the following day, inject each oocyte with 50 nL of cRNA solution (concentration will vary depending on the channel expression level, typically 0.1-1 ng/oocyte).

  • Incubate the injected oocytes at 18°C for 2-7 days to allow for channel expression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording

This protocol outlines the procedure for recording sodium currents from cRNA-injected oocytes using the two-electrode voltage clamp technique.

Materials:

  • TEVC setup (amplifier, headstages, micromanipulators, recording chamber)

  • Glass microelectrodes (0.5-2 MΩ resistance)

  • 3 M KCl solution for filling electrodes

  • Recording solution (ND96)

  • This compound stock solution (e.g., in DMSO or water) and serial dilutions.

Procedure:

  • Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode will measure the membrane potential (Vm), and the other will inject current.

  • Clamp the oocyte at a holding potential of -100 mV.

  • To measure tonic block: a. Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.2 Hz) to elicit the peak sodium current. b. After obtaining a stable baseline current, perfuse the chamber with increasing concentrations of this compound. c. Record the steady-state block at each concentration.

  • To measure frequency-dependent block: a. Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 1-5 Hz). b. Measure the progressive reduction in peak current amplitude during the pulse train in the absence and presence of this compound.

  • To measure the effect on steady-state inactivation: a. Apply a series of 500 ms (B15284909) prepulses to various potentials (e.g., from -120 mV to -20 mV) followed by a test pulse to -10 mV. b. Plot the normalized peak current as a function of the prepulse potential and fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) in the absence and presence of this compound.

  • To measure the recovery from inactivation: a. Use a two-pulse protocol. A conditioning pulse (e.g., to -10 mV for 20 ms) is followed by a variable recovery interval at the holding potential (-100 mV) before a second test pulse to -10 mV. b. Plot the normalized current of the second pulse as a function of the recovery interval and fit with an exponential function to determine the time constant of recovery in the absence and presence of this compound.

Visualizations

experimental_workflow cluster_preparation Oocyte Preparation cluster_expression Channel Expression cluster_electrophysiology Electrophysiology oocyte_harvest Harvest Oocytes from Xenopus laevis defolliculation Defolliculation (Collagenase Treatment) oocyte_harvest->defolliculation selection Select Stage V-VI Oocytes defolliculation->selection crna_injection cRNA Injection (Sodium Channel Subtype) selection->crna_injection incubation Incubation (2-7 days at 18°C) crna_injection->incubation tevc_setup Two-Electrode Voltage Clamp (TEVC) incubation->tevc_setup bisaramil_app Bisaramil HCl Application tevc_setup->bisaramil_app data_acquisition Data Acquisition & Analysis (Tonic Block, Frequency-Dependent Block, Inactivation Kinetics) bisaramil_app->data_acquisition

Caption: Experimental workflow for studying this compound effects in Xenopus oocytes.

signaling_pathway cluster_channel_states Sodium Channel States resting Resting State open Open State resting->open inactivated Inactivated State open->inactivated block Channel Block (Reduced Na+ Influx) open->block Leads to inactivated->resting Recovers inactivated->block Leads to bisaramil Bisaramil HCl bisaramil->open Binds (High Affinity) bisaramil->inactivated Binds (High Affinity) depolarization Membrane Depolarization depolarization->resting Activates repolarization Membrane Repolarization repolarization->inactivated

Caption: Mechanism of this compound action on voltage-gated sodium channels.

References

Application Notes and Protocols for Bisaramil Hydrochloride in the Treatment of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil hydrochloride is a potent antiarrhythmic agent with a unique pharmacological profile, demonstrating efficacy in the management of ventricular tachycardia (VT). Classified as a mixed ion channel blocker, Bisaramil exhibits both Class I (sodium channel blockade) and Class IV (calcium channel blockade) antiarrhythmic properties. This dual mechanism of action contributes to its effectiveness in terminating and preventing reentrant ventricular arrhythmias by slowing conduction velocity and prolonging the refractory period in cardiac tissue. These application notes provide a comprehensive overview of Bisaramil's mechanism of action, summarize key quantitative data from preclinical studies, and offer detailed protocols for its evaluation in established animal models of ventricular tachycardia and in vitro electrophysiological assays.

Mechanism of Action

Bisaramil's antiarrhythmic effects stem from its ability to modulate the function of critical ion channels in cardiomyocytes.

Sodium Channel Blockade (Class I Activity)

Bisaramil acts as a potent blocker of fast sodium channels, which are responsible for the rapid depolarization (phase 0) of the cardiac action potential. This blockade is use-dependent, meaning it is more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic drug targeting tachyarrhythmias. By inhibiting sodium influx, Bisaramil decreases the slope of phase 0, leading to a reduction in conduction velocity within the atrial and ventricular muscle, as well as the Purkinje conducting system. This slowing of conduction can interrupt reentrant circuits, which are a common underlying mechanism of ventricular tachycardia.

Calcium Channel Blockade (Class IV Activity)

In addition to its effects on sodium channels, Bisaramil also blocks L-type calcium channels. These channels are crucial for the influx of calcium that contributes to the plateau phase (phase 2) of the cardiac action potential and triggers calcium-induced calcium release from the sarcoplasmic reticulum, a key step in excitation-contraction coupling. By inhibiting L-type calcium channels, Bisaramil reduces intracellular calcium availability, which can suppress the delayed afterdepolarizations (DADs) that can trigger ventricular arrhythmias.

The combined sodium and calcium channel blocking properties of Bisaramil result in a prolongation of the effective refractory period in both the atria and ventricles, making the cardiac tissue less susceptible to reentrant arrhythmias.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Bisaramil's action and a typical experimental workflow for its evaluation.

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Na+ Channel Depolarization Phase 0 Depolarization (Reduced) Na_channel->Depolarization Leads to Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx Leads to Bisaramil This compound Bisaramil->Na_channel Blocks Bisaramil->Ca_channel Blocks Conduction Conduction Velocity (Slowed) Depolarization->Conduction DADs Delayed Afterdepolarizations (Suppressed) Ca_influx->DADs Arrhythmia Ventricular Tachycardia (Suppressed) Conduction->Arrhythmia DADs->Arrhythmia

Bisaramil's dual-action signaling pathway.

cluster_preclinical Preclinical Evaluation cluster_invitro In Vitro Validation Animal_Model Induce Ventricular Tachycardia in Animal Model (e.g., Canine, Rodent) Baseline Record Baseline ECG and Hemodynamics Animal_Model->Baseline Bisaramil_Admin Administer this compound (Intravenous or Oral) Baseline->Bisaramil_Admin Post_Treatment Monitor ECG and Hemodynamics Post-Treatment Bisaramil_Admin->Post_Treatment Data_Analysis Analyze Arrhythmia Suppression, Duration, and Electrophysiological Parameters Post_Treatment->Data_Analysis Cell_Isolation Isolate Ventricular Myocytes Patch_Clamp Perform Whole-Cell Patch-Clamp Recordings Cell_Isolation->Patch_Clamp Bisaramil_Perfusion Perfuse with Bisaramil Hydrochloride Patch_Clamp->Bisaramil_Perfusion Ion_Currents Measure Na+ and Ca2+ Channel Currents Bisaramil_Perfusion->Ion_Currents Mechanism_Confirmation Confirm Mechanism of Action Ion_Currents->Mechanism_Confirmation

Application Notes and Protocols: Investigating the Effects of Bisaramil Hydrochloride on Atrial Fibrillation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil (B1667430) hydrochloride is a potent antiarrhythmic agent with a multi-channel blocking mechanism of action. Classified as both a Class I (membrane stabilizing) and Class IV (calcium channel blocker) antiarrhythmic, it presents a promising candidate for the investigation and potential treatment of atrial fibrillation (AF).[1] Bisaramil has demonstrated efficacy in various experimental arrhythmia models by prolonging conduction time and the effective refractory period in both the auricle and ventricle.[1] These application notes provide detailed protocols for evaluating the effects of Bisaramil hydrochloride in established in vitro and in vivo models of atrial fibrillation, along with expected quantitative outcomes and a summary of its mechanism of action.

Mechanism of Action

This compound primarily exerts its antiarrhythmic effects through the blockade of cardiac sodium (Na+) and calcium (Ca2+) channels.[1][2] This dual-channel blockade alters the cardiac action potential, leading to a reduction in cardiac excitability and the suppression of arrhythmias. Specifically, the blockade of fast sodium channels slows the depolarization phase of the action potential, while the inhibition of calcium channels affects the plateau phase.[3] Additionally, some studies suggest a cardioprotective effect through the inhibition of free radical generation.[4]

Signaling Pathway of this compound

cluster_AP Cardiac Action Potential cluster_Channels Ion Channels AP_Phase0 Phase 0 (Depolarization) AP_Phase2 Phase 2 (Plateau) AP_Phase0->AP_Phase2 AP_Phase3 Phase 3 (Repolarization) AP_Phase2->AP_Phase3 Suppression Suppression of Atrial Fibrillation AP_Phase3->Suppression Leads to Na_Channel Fast Na+ Channels Na_Channel->AP_Phase0 Initiates Ca_Channel L-type Ca2+ Channels Ca_Channel->AP_Phase2 Maintains Bisaramil Bisaramil Hydrochloride Bisaramil->Na_Channel Blocks Bisaramil->Ca_Channel Blocks

Caption: Mechanism of Bisaramil on Cardiac Action Potential.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: In Vitro Electrophysiological Effects

ParameterSpecies/PreparationConcentration RangeObserved Effect
Frequency of ContractionGuinea Pig Right Auricle2-20 µMDose-dependent decrease[1]
Force of ContractionGuinea Pig Right Auricle2-20 µMDose-dependent decrease[1]
Conduction TimeGuinea Pig Auricle & Ventricle2-20 µMSignificant prolongation[1]
Effective Refractory PeriodGuinea Pig Auricle & Ventricle2-20 µMSignificant prolongation[1]
Atrioventricular Conduction TimeIsolated Rabbit Heart2-20 µMConcentration-dependent lengthening[1]
Na+ Current BlockadeXenopus Oocytes (Heart)Concentration-dependentMore potent than lidocaine[2]

Table 2: In Vivo Antiarrhythmic Effects

Arrhythmia ModelSpeciesIntravenous (IV) DoseOral (PO) DoseEffect
Chemically-induced ArrhythmiasRat, Dog, Cat, Guinea Pig, Mouse0.1-2 mg/kg5-20 mg/kgProtection against arrhythmias[5]
Coronary Ligation-induced ArrhythmiasRat, Dog, Cat, Guinea Pig, Mouse0.1-2 mg/kg5-20 mg/kgProtection against arrhythmias[5]
Programmed ElectrostimulationRat, Dog, Cat, Guinea Pig, MouseED50 ~0.2 mg/kg-Increased fibrillation threshold[5]
Digitalis-induced ArrhythmiaDog0.3-1.5 mg/kg-Suppression of arrhythmia (IC50: 0.11 µg/mL)[6]
Adrenaline-induced ArrhythmiaDog0.3-1.5 mg/kg-Suppression of arrhythmia (IC50: 0.81 µg/mL)[6]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Study in Isolated Guinea Pig Atria

Objective: To assess the direct effects of this compound on atrial electrophysiological parameters.

Materials:

  • Isolated guinea pig right auricle

  • Krebs-Henseleit solution

  • This compound stock solution

  • Bipolar platinum stimulating electrodes

  • Glass microelectrodes for recording

  • Thermostatically controlled organ bath (37°C)

  • Data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and rapidly excise the heart.

  • Dissect the right auricle and mount it in a thermostatically controlled organ bath perfused with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2.

  • Allow the preparation to equilibrate for at least 60 minutes.

  • Pace the auricle at a constant cycle length (e.g., 1 Hz) using bipolar platinum stimulating electrodes.

  • Record intracellular action potentials using glass microelectrodes.

  • Measure baseline parameters including action potential duration (APD), effective refractory period (ERP), and conduction velocity.

  • Introduce this compound to the perfusate at increasing concentrations (e.g., 2, 5, 10, 20 µM).

  • Allow for a 20-30 minute equilibration period at each concentration before recording measurements.

  • Analyze the data to determine the concentration-dependent effects of Bisaramil on atrial electrophysiology.

Protocol 2: In Vivo Programmed Electrostimulation in an Anesthetized Canine Model

Objective: To evaluate the effect of this compound on the atrial fibrillation threshold.

Materials:

  • Anesthetized and ventilated adult mongrel dogs

  • Intravenous administration setup

  • Multipolar electrode catheters

  • Programmable cardiac stimulator

  • ECG and intracardiac electrogram recording system

  • This compound for injection

Procedure:

  • Anesthetize the dog and maintain a stable plane of anesthesia.

  • Introduce multipolar electrode catheters via femoral veins and advance them to the right atrium under fluoroscopic guidance.

  • Record baseline ECG and intracardiac electrograms.

  • Determine the baseline atrial fibrillation threshold by delivering burst pacing or programmed electrical stimulation until sustained atrial fibrillation is induced.

  • Administer a bolus intravenous dose of this compound (e.g., 0.5 mg/kg).[1]

  • After a 15-20 minute stabilization period, repeat the programmed electrical stimulation to determine the post-drug atrial fibrillation threshold.

  • Administer incremental doses of Bisaramil and repeat the measurements to establish a dose-response relationship.

  • Continuously monitor vital signs throughout the experiment.

Experimental Workflow Diagram

cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol invitro_prep Isolated Atrial Preparation invitro_base Baseline Electrophysiology Recording invitro_prep->invitro_base invitro_drug Bisaramil Application (Concentration-Response) invitro_base->invitro_drug invitro_rec Post-Drug Recording invitro_drug->invitro_rec Data_Analysis Data Analysis and Comparison invitro_rec->Data_Analysis invivo_prep Anesthetized Animal Model invivo_base Baseline AF Threshold Determination invivo_prep->invivo_base invivo_drug Bisaramil Administration (Dose-Response) invivo_base->invivo_drug invivo_rec Post-Drug AF Threshold Determination invivo_drug->invivo_rec invivo_rec->Data_Analysis

Caption: General Experimental Workflow.

Conclusion

This compound demonstrates significant antiarrhythmic properties in preclinical models relevant to atrial fibrillation. Its mechanism of action, involving the blockade of both sodium and calcium channels, provides a sound basis for its effects on atrial electrophysiology. The protocols outlined in these application notes provide a framework for the continued investigation of this compound's potential as a therapeutic agent for atrial fibrillation. Researchers should adhere to appropriate ethical guidelines for animal research when conducting in vivo studies.

References

Application Notes and Protocols for Investigating Bisaramil Hydrochloride in Myocardial Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic region of the heart exacerbates tissue damage. This injury is a major contributor to the final infarct size and subsequent cardiac dysfunction following events like myocardial infarction and cardiovascular surgeries. The pathophysiology of I/R injury is complex, involving mechanisms such as intracellular calcium overload, excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, and inflammation.

Bisaramil hydrochloride is a novel antiarrhythmic agent with a unique pharmacological profile. It is classified as both a Class I (sodium channel blocker) and Class IV (calcium channel blocker) antiarrhythmic drug.[1] Additionally, preclinical studies have demonstrated its capacity to inhibit the generation of free radicals, suggesting a potential antioxidant effect.[2] This dual mechanism of action—targeting both calcium homeostasis and oxidative stress—makes this compound a compelling candidate for investigation as a cardioprotective agent in the context of myocardial I/R injury.

These application notes provide a comprehensive overview of the potential therapeutic mechanisms of this compound in myocardial I/R injury and offer detailed protocols for its preclinical evaluation in established experimental models.

Putative Mechanism of Action in Myocardial I/R Injury

This compound's cardioprotective effects in myocardial I/R injury are hypothesized to stem from its combined sodium and calcium channel blocking properties, as well as its antioxidant activity.

  • Inhibition of Calcium Overload: As a Class IV antiarrhythmic, this compound is expected to block L-type calcium channels. During ischemia and early reperfusion, intracellular calcium levels rise dramatically, leading to hypercontracture, mitochondrial damage, and activation of degradative enzymes. By inhibiting calcium influx, Bisaramil may mitigate these detrimental effects.

  • Membrane Stabilization: Its Class I antiarrhythmic activity involves the blockade of fast sodium channels.[3] This action can help to stabilize the cardiomyocyte membrane potential and prevent arrhythmias that are common during reperfusion.

  • Reduction of Oxidative Stress: Reperfusion triggers a burst of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA. Bisaramil has been shown to inhibit free radical generation, which could protect cardiomyocytes from this oxidative insult.[2]

Below is a diagram illustrating the potential signaling pathways involved in the cardioprotective effects of this compound.

G cluster_0 Myocardial Ischemia-Reperfusion cluster_1 Pathophysiological Consequences cluster_2 This compound Intervention cluster_3 Cellular Injury Ischemia Ischemia Reperfusion Reperfusion Na_Overload Intracellular Na+ Overload Ischemia->Na_Overload Ca_Overload Intracellular Ca2+ Overload Reperfusion->Ca_Overload ROS_Production ROS Production Reperfusion->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Na_Overload->Ca_Overload ROS_Production->Mitochondrial_Dysfunction Bisaramil This compound Bisaramil->Ca_Overload Blocks Ca2+ channels Bisaramil->Na_Overload Blocks Na+ channels Bisaramil->ROS_Production Inhibits free radicals Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Infarction Myocardial Infarction Apoptosis->Infarction

Caption: Putative mechanism of this compound in I/R injury.

Quantitative Data Summary

Due to the novelty of this compound, direct quantitative data on its effects on infarct size and cardiac biomarkers in I/R models are not yet widely published. However, based on its mechanism of action as a Class I and Class IV antiarrhythmic, its effects are anticipated to be comparable to other drugs in these classes, such as lidocaine (B1675312) and verapamil (B1683045). The following tables summarize representative data from studies on these related compounds to provide an expected range of effects.

Table 1: Effect of Related Drugs on Myocardial Infarct Size

Treatment GroupAnimal ModelIschemia DurationReperfusion DurationInfarct Size (% of Area at Risk)Reference
Control (Saline)Dog40 min5 hours12.6 ± 2.0[1]
Lidocaine (0.04 mg/kg/min)Dog40 min5 hours4.8 ± 2.5[1]
ControlDog40 min4 days34 ± 8[4]
VerapamilDog40 min4 days8 ± 3[4]

Table 2: Effect of Related Drugs on Cardiac Biomarkers and Oxidative Stress

ParameterModelControl (I/R)Verapamil + I/RReference
Cardiac Troponin I (ng/mL) MouseElevatedSignificantly ReducedInferred from cardioprotective effects
CK-MB (U/L) MouseElevatedSignificantly ReducedInferred from cardioprotective effects
Malondialdehyde (MDA) (nmol/mg protein) Mouse Heart TissueIncreasedSignificantly Decreased[5][6]
Superoxide Dismutase (SOD) Activity (U/mg protein) Mouse Heart TissueDecreasedSignificantly Increased[5][6]

Note: The data for verapamil and lidocaine are provided as illustrative examples of the potential efficacy of a combined sodium and calcium channel blocker. Actual results with this compound may vary.

Experimental Protocols

The following are detailed protocols for in vivo and ex vivo models of myocardial ischemia-reperfusion injury suitable for evaluating the cardioprotective effects of this compound.

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model in Rats

This protocol describes the induction of myocardial ischemia by temporary ligation of the left anterior descending (LAD) coronary artery in rats.

G start Start anesthesia Anesthetize Rat (e.g., Ketamine/Xylazine) start->anesthesia intubation Intubate and Ventilate anesthesia->intubation thoracotomy Perform Left Thoracotomy intubation->thoracotomy ligation Ligate LAD Coronary Artery (e.g., 30 min Ischemia) thoracotomy->ligation drug_admin Administer Bisaramil HCl or Vehicle (e.g., i.v. bolus before reperfusion) ligation->drug_admin reperfusion Release Ligature (e.g., 24h Reperfusion) drug_admin->reperfusion monitoring Monitor ECG and Hemodynamics reperfusion->monitoring euthanasia Euthanize Animal monitoring->euthanasia harvest Harvest Heart euthanasia->harvest analysis Infarct Size and Biomarker Analysis harvest->analysis end End analysis->end

Caption: Workflow for in vivo myocardial I/R model in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetics (e.g., ketamine, xylazine)

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • This compound

  • Vehicle (e.g., saline)

  • ECG and blood pressure monitoring system

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

  • Formalin

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat with an appropriate anesthetic regimen. Intubate the trachea and connect the animal to a rodent ventilator.

  • Surgical Preparation: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Carefully pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery. Create a snare by passing the ends of the suture through a small piece of tubing.

  • Ischemia: Induce regional ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale, cyanotic area on the anterior wall of the left ventricle and ST-segment elevation on the ECG. Maintain ischemia for a predetermined period (e.g., 30 minutes).

  • Drug Administration: Administer this compound or vehicle at the desired dose and time point (e.g., as an intravenous bolus 5 minutes before reperfusion).

  • Reperfusion: Release the snare to allow reperfusion of the coronary artery.

  • Monitoring: Monitor ECG and hemodynamic parameters throughout the procedure.

  • Post-operative Care and Euthanasia: Close the chest incision and allow the animal to recover. After the desired reperfusion period (e.g., 24 hours), euthanize the animal.

  • Infarct Size Measurement: Excise the heart and perform TTC staining to delineate the infarcted tissue.

Protocol 2: Ex Vivo Langendorff Isolated Heart Model

This model allows for the study of the direct effects of this compound on the heart without systemic influences.

G start Start heparinize Heparinize Rat start->heparinize anesthetize Anesthetize Rat heparinize->anesthetize excise_heart Excise Heart anesthetize->excise_heart mount_langendorff Mount on Langendorff Apparatus excise_heart->mount_langendorff stabilize Stabilize with Krebs-Henseleit Buffer mount_langendorff->stabilize global_ischemia Induce Global Ischemia (Stop Perfusion, e.g., 30 min) stabilize->global_ischemia drug_perfusion Reperfuse with Buffer ± Bisaramil HCl global_ischemia->drug_perfusion reperfusion Continue Reperfusion (e.g., 120 min) drug_perfusion->reperfusion functional_assessment Assess Cardiac Function (LVDP, HR, etc.) reperfusion->functional_assessment collect_effluent Collect Coronary Effluent (for CK-MB, LDH) reperfusion->collect_effluent harvest_tissue Harvest Heart Tissue (for Infarct Size, Oxidative Stress) reperfusion->harvest_tissue end End harvest_tissue->end

Caption: Workflow for Langendorff isolated heart I/R model.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Heparin

  • Anesthetics

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound

  • Intraventricular balloon catheter and pressure transducer

  • TTC solution

Procedure:

  • Heart Isolation: Anesthetize and heparinize the rat. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a predetermined time (e.g., 30 minutes).

  • Reperfusion and Drug Treatment: Initiate reperfusion with Krebs-Henseleit buffer containing either this compound or vehicle.

  • Functional Assessment: Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.

  • Biomarker Analysis: Collect the coronary effluent during reperfusion for the measurement of cardiac enzymes (e.g., CK-MB, LDH).

  • Infarct Size Determination: At the end of the reperfusion period (e.g., 120 minutes), remove the heart and determine the infarct size using TTC staining.

Protocol 3: Assessment of Myocardial Injury and Oxidative Stress

1. Infarct Size Measurement with TTC Staining:

  • Following the in vivo or ex vivo protocol, slice the ventricles into 2 mm thick sections.

  • Incubate the slices in 1% TTC solution in phosphate (B84403) buffer at 37°C for 20-30 minutes.

  • Fix the stained slices in 10% formalin.

  • Viable myocardium will stain red, while the infarcted tissue will remain pale white.

  • Digitally photograph the slices and use image analysis software (e.g., ImageJ) to quantify the area of infarction and the total area at risk.

2. Measurement of Cardiac Biomarkers:

  • Collect blood samples (in vivo) or coronary effluent (ex vivo) at various time points during reperfusion.

  • Use commercially available ELISA kits to measure the levels of cardiac troponin I (cTnI) or creatine (B1669601) kinase-MB (CK-MB) according to the manufacturer's instructions.

3. Assessment of Oxidative Stress Markers:

  • Homogenize a portion of the harvested heart tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Use commercially available assay kits to measure:

    • Malondialdehyde (MDA): A marker of lipid peroxidation.

    • Superoxide Dismutase (SOD): A key antioxidant enzyme.

  • Normalize the results to the total protein concentration of the tissue homogenate.

Conclusion

This compound presents a promising therapeutic profile for the mitigation of myocardial ischemia-reperfusion injury due to its dual action on ion channels and its antioxidant properties. The provided protocols offer a robust framework for the preclinical evaluation of its cardioprotective efficacy. Further research into the specific signaling pathways modulated by this compound will be crucial for a comprehensive understanding of its mechanism of action and for its potential translation into clinical applications.

References

Application Notes and Protocols for Bisaramil Hydrochloride Stock Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil hydrochloride is a pharmaceutical agent known for its activity as a dual sodium and calcium channel antagonist.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating its biological effects. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions, specifically tailored for use in a research laboratory setting.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Chemical FormulaC₁₇H₂₄Cl₂N₂O₂
Molecular Weight359.29 g/mol
AppearanceSolid powder
SolubilitySoluble in DMSO

Recommended Storage and Stability

Proper storage of both the powdered compound and its stock solutions is essential to maintain its integrity and activity.

FormStorage TemperatureShelf Life
Solid Powder-20°CUp to 2 years
In DMSO4°CUp to 2 weeks
In DMSO-80°CUp to 6 months

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in in vitro experiments.

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 10 mM x 0.001 L x 359.29 g/mol = 3.59 mg

2. Weighing the Compound:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out the calculated mass of this compound powder into the tube.

3. Dissolution in DMSO:

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution using 3.59 mg of the compound, this would be 1 mL of DMSO.

  • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.

4. Aliquoting and Storage:

  • Once fully dissolved, dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).

Dilution for In Vitro Experiments

For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3]

Example Dilution:

To prepare a final working concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium:

  • Using the 10 mM stock solution, perform a serial dilution. For instance, first dilute the 10 mM stock 1:100 in sterile PBS or culture medium to create a 100 µM intermediate solution.

  • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration in this example would be 0.1%.

Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex/Dissolve Vortex/Dissolve Add DMSO->Vortex/Dissolve Aliquot Aliquot Vortex/Dissolve->Aliquot Store at -80°C Store at -80°C Aliquot->Store at -80°C Dilute for Experiment Dilute for Experiment Aliquot->Dilute for Experiment

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of Dual Sodium/Calcium Channel Blockade

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects Bisaramil Bisaramil Na+ Channel Na+ Channel Bisaramil->Na+ Channel Inhibits Ca2+ Channel Ca2+ Channel Bisaramil->Ca2+ Channel Inhibits Reduced Na+ Influx Reduced Na+ Influx Na+ Channel->Reduced Na+ Influx Leads to Reduced Ca2+ Influx Reduced Ca2+ Influx Ca2+ Channel->Reduced Ca2+ Influx Leads to Altered Cellular Excitability Altered Cellular Excitability Reduced Na+ Influx->Altered Cellular Excitability Decreased [Ca2+]i Decreased [Ca2+]i Reduced Ca2+ Influx->Decreased [Ca2+]i Decreased [Ca2+]i->Altered Cellular Excitability

Caption: Bisaramil's inhibition of Na+ and Ca2+ channels.

Conclusion

These application notes provide a comprehensive guide for the preparation of this compound stock solutions for in vitro experiments. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental results. Researchers should always consult the specific product datasheet for any batch-specific information and adhere to all laboratory safety guidelines.

References

Troubleshooting & Optimization

Bisaramil Hydrochloride Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of Bisaramil (B1667430) hydrochloride in physiological buffers. The following information is designed to address common questions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Bisaramil hydrochloride in aqueous solutions?

Q2: In which solvents is this compound known to be soluble?

A2: Commercial suppliers indicate that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vitro experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous experimental buffer.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of weakly basic compounds and their hydrochloride salts is highly pH-dependent. At lower pH values (acidic conditions), the amine groups in the Bisaramil molecule are protonated, leading to the formation of the more soluble cationic form. As the pH increases towards and beyond the compound's pKa, the equilibrium shifts towards the less soluble, un-ionized free base form, which may lead to precipitation.

Q4: Can I expect this compound to be soluble in standard physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4?

A4: While a definitive solubility value in PBS at pH 7.4 is not published, it is possible that the solubility may be limited at this physiological pH due to the weakly basic nature of the parent compound. Researchers should empirically determine the solubility in their specific batch of PBS to ensure the desired concentration can be achieved and maintained throughout the experiment without precipitation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit at the buffer's pH. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final concentration: Try diluting the stock solution to a lower final concentration in the aqueous buffer. 2. Increase the DMSO concentration: If experimentally permissible, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may help maintain solubility. Always run a vehicle control with the same final DMSO concentration. 3. Lower the pH of the buffer: If compatible with the experimental design, using a buffer with a slightly lower pH may increase the solubility of this compound.
Cloudiness or precipitation observed in the prepared aqueous solution over time. The compound may be slowly precipitating out of the solution as it equilibrates, or there may be a temperature-dependent solubility issue.1. Prepare fresh solutions: It is best practice to prepare aqueous solutions of this compound fresh for each experiment. 2. Check for temperature effects: Ensure the buffer and all components are at a consistent temperature during preparation and use. If solutions are stored, check for precipitation upon returning to room temperature or 37°C. 3. Filter the solution: After preparation, filtering the solution through a 0.22 µm syringe filter can remove any undissolved particles or early precipitates.
Inconsistent experimental results. This could be due to incomplete dissolution or precipitation of the compound, leading to a lower effective concentration in the experiment.1. Visually inspect solutions: Always visually inspect your prepared solutions for any signs of precipitation or cloudiness before use. 2. Determine the solubility empirically: Perform a solubility test in your specific buffer to establish the maximum soluble concentration you can reliably work with (see Experimental Protocol below).

Experimental Protocols

Protocol for Determining the Solubility of this compound in a Physiological Buffer

This protocol outlines a general method to empirically determine the solubility of this compound in a specific physiological buffer of interest.

Materials:

  • This compound powder

  • Physiological buffer of choice (e.g., PBS, pH 7.4; Simulated Gastric Fluid, pH 1.2; Simulated Intestinal Fluid, pH 6.8)

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Shaking incubator or rotator

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of this compound suspensions: Weigh out increasing amounts of this compound powder into separate microcentrifuge tubes.

  • Add buffer: Add a fixed volume of the desired physiological buffer to each tube to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

  • Equilibrate: Tightly cap the tubes and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Separate undissolved solid: After incubation, centrifuge the tubes at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved solid.

  • Collect and filter the supernatant: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantify the concentration: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Determine solubility: The highest concentration at which no solid is visible and the measured concentration corresponds to the prepared concentration is the approximate solubility in that buffer. For the supersaturated samples, the measured concentration in the supernatant represents the equilibrium solubility.

Mechanism of Action and Signaling Pathway

Bisaramil is classified as a Class I and Class IV antiarrhythmic agent. Its primary mechanism of action involves the blockade of both fast sodium channels and L-type calcium channels in cardiac myocytes.[3] This dual action affects the cardiac action potential, leading to its antiarrhythmic effects.

Bisaramil_Action_Potential cluster_AP Cardiac Action Potential cluster_ions Ion Channels Phase 0 Phase 0 Phase 1 Phase 1 Phase 0->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3 Phase 4 Phase 4 Phase 3->Phase 4 Na_Channel Fast Na+ Channels Na_Channel->Phase 0 Depolarization Ca_Channel L-type Ca2+ Channels Ca_Channel->Phase 2 Plateau Phase Bisaramil Bisaramil Hydrochloride Bisaramil->Na_Channel Blocks Bisaramil->Ca_Channel Blocks

Caption: Mechanism of Bisaramil on Cardiac Action Potential.

References

managing Bisaramil hydrochloride stability in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Bisaramil (B1667430) hydrochloride in experimental solutions. The information is presented through frequently asked questions and troubleshooting guides to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is Bisaramil hydrochloride and how should it be stored?

This compound is an antiarrhythmic compound that functions as a sodium and calcium channel antagonist.[1][2][3] It is also known to inhibit the generation of free radicals.[2][4] For optimal stability, it should be stored as a solid in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO, which can be used to prepare concentrated stock solutions.[1] For subsequent use in aqueous experimental media, it is crucial to ensure that the final concentration of DMSO does not interfere with the experimental model. Always perform a vehicle control experiment.

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation kinetics for this compound are not extensively published, its chemical structure, featuring a benzoate (B1203000) ester and a bicyclic amine, suggests two primary degradation pathways:

  • Ester Hydrolysis: The benzoate ester group is susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] This reaction would cleave the molecule into 4-chlorobenzoic acid and the corresponding diazabicyclononane alcohol derivative.

  • Oxidation: The tertiary amine groups within the bicyclic structure could be susceptible to oxidation.

Forced degradation studies under various stress conditions are necessary to definitively identify degradation products and pathways.[7][8]

Q4: How can I assess the stability of my this compound experimental solution?

The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7] A stability-indicating method can separate the intact this compound from its degradation products. By running samples of your solution at different time points, you can quantify the amount of parent compound remaining and monitor the appearance of any new peaks that signify degradation.

Troubleshooting Guide

Q1: I prepared a solution of this compound in my aqueous buffer, and it became cloudy or formed a precipitate. What happened?

  • Poor Aqueous Solubility: this compound, like many hydrochloride salts of organic bases, may have limited solubility in neutral or alkaline aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit at the specific pH and temperature of your buffer.

  • pH Shift: The addition of the acidic hydrochloride salt to a weakly buffered medium could lower the local pH, initially aiding dissolution. However, if the buffer's capacity is exceeded or if it equilibrates to a higher pH, the less soluble free base form of Bisaramil may precipitate.

  • Solution:

    • Prepare a concentrated stock solution in DMSO and dilute it serially into your aqueous experimental medium. Ensure the final DMSO concentration is low and consistent across all experiments, including controls.

    • Determine the aqueous solubility of this compound in your specific buffer system before preparing large volumes.

    • If possible, adjust the pH of your final solution to a slightly acidic range, if compatible with your experimental design, to maintain the protonated, more soluble form of the compound.

Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?

Yes, inconsistent results can be a sign of compound degradation. Several factors can contribute to this:

  • pH of Media: As a compound with a benzoate ester, Bisaramil is prone to pH-dependent hydrolysis.[5] If the pH of your experimental media is not strictly controlled or varies between experiments, the rate of degradation could change, leading to variable concentrations of the active compound.

  • Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis and oxidation.[9] Storing stock solutions or experimental plates at room temperature for extended periods can lead to significant degradation.

  • Light Exposure: Although specific photostability data is limited, many complex organic molecules are sensitive to light. Exposure of solutions to direct light for prolonged periods could induce photodegradation.

  • Solution:

    • Always prepare fresh experimental solutions from a properly stored stock solution just before use.

    • Strictly control and monitor the pH of your experimental buffer.

    • Protect solutions from light by using amber vials or covering containers with aluminum foil.

    • Maintain a consistent and appropriate temperature for your solutions throughout the experiment. Avoid repeated freeze-thaw cycles for stock solutions.

Q3: My HPLC analysis shows new peaks appearing over time in my this compound solution. What could they be?

The appearance of new peaks strongly suggests chemical degradation.

  • Likely Degradants: Based on the structure, the primary new peaks are likely the products of ester hydrolysis.[6] You might also observe products of oxidation.

  • Confirmation: To identify these unknown peaks, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are required.[10] This can provide the molecular weights of the degradation products, aiding in their structural elucidation.

  • Action: The presence of significant degradation products means the concentration of your active compound is decreasing. It is crucial to establish the stability window for your experimental conditions to ensure the integrity of your results. Consider shortening the experiment duration or adjusting solution conditions (pH, temperature) to minimize degradation.

Data Presentation

Table 1: Summary of Recommended Handling and Storage for this compound

ParameterRecommendationRationale
Storage Form Solid PowderMaximizes long-term stability.
Short-Term Storage 0 - 4°C, dry and dark.[1]Minimizes degradation for days to weeks.[1]
Long-Term Storage -20°C, dry and dark.[1]Ensures stability for months to years.[1]
Stock Solution Solvent DMSO[1]Good solubility for preparing concentrated stocks.
Stock Solution Storage Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.Prevents contamination and degradation from temperature fluctuations.
Experimental Solutions Prepare fresh daily from stock. Protect from light.Ensures accurate concentration and minimizes degradation during experiments.

Note: Quantitative stability data for this compound in various solvents and pH conditions is not widely available in public literature. The recommendations above are based on supplier data sheets and general best practices for similar chemical structures.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a framework for intentionally degrading this compound to understand its stability profile and generate degradation products for analytical method development.

Objective: To investigate the degradation of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

  • Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at -20°C in the dark). The goal is to achieve 5-20% degradation.[8] Adjust exposure times or reagent concentrations if degradation is too rapid or too slow.

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1M HCl.

      • Incubate at 60°C.[9]

      • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

      • Neutralize the aliquots with an equivalent amount of 0.1M NaOH before HPLC analysis.[11]

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1M NaOH.

      • Keep at room temperature.

      • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

      • Neutralize the aliquots with an equivalent amount of 0.1M HCl before HPLC analysis.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature, protected from light.

      • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

      • Dilute with mobile phase before HPLC analysis.

    • Thermal Degradation:

      • Place the solid powder in an oven at 70°C for 48 hours.

      • Separately, place a solution (in a tightly capped vial) in an oven at 70°C for 48 hours.

      • After exposure, dissolve the solid or cool the solution and analyze by HPLC.

    • Photolytic Degradation:

      • Expose the solid powder and a solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Analyze by HPLC. Keep a control sample in the dark at the same temperature.

  • Analysis:

    • Analyze all stressed samples, controls, and a non-degraded standard by a suitable stability-indicating HPLC-UV method.

    • Calculate the percentage of this compound remaining and quantify the relative amounts of degradation products formed.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeOH/DMSO) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Therm Thermal Stress (70°C) Stock->Therm Photo Photolytic Stress (ICH Q1B) Stock->Photo Control Control Sample (-20°C, Dark) Stock->Control HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Control->HPLC Data Data Interpretation (Quantify Parent & Degradants) HPLC->Data ID Structure Elucidation (LC-MS if needed) Data->ID

Workflow for a Forced Degradation Study.

G cluster_membrane Cell Membrane NaChannel Voltage-Gated Na+ Channel Influx Ion Influx (Na+, Ca2+) NaChannel->Influx Na+ CaChannel Voltage-Gated Ca2+ Channel CaChannel->Influx Ca2+ Bisaramil Bisaramil Hydrochloride Bisaramil->NaChannel blocks Bisaramil->CaChannel blocks Depol Membrane Depolarization Depol->NaChannel activates Depol->CaChannel activates AP Action Potential Generation Influx->AP Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) AP->Response

Simplified Signaling Pathway for Bisaramil.

References

troubleshooting unexpected results in Bisaramil hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisaramil hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized protocols for key assays.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, categorized by the type of experiment.

Issue/Observation Potential Cause Suggested Solution
General Issues
Inconsistent or unexpected results between experiments1. Compound Instability: this compound solution may have degraded. 2. Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations.1. Prepare fresh solutions of this compound for each experiment. Store stock solutions in appropriate solvent (e.g., DMSO) at -20°C for short-term or -80°C for long-term storage and avoid repeated freeze-thaw cycles.[1] 2. Ensure complete dissolution of this compound in the chosen solvent before further dilution in aqueous media. Sonication may aid dissolution. Perform a solubility test at the highest desired concentration.
Cell Viability Assays (e.g., MTT, XTT)
Higher than expected cytotoxicity at low concentrations1. Off-target effects: Like other local anesthetics, Bisaramil may have cytotoxic effects unrelated to its primary mechanism of action, potentially through mitochondrial dysfunction or induction of apoptosis.[2][3] 2. Cell line sensitivity: The chosen cell line may be particularly sensitive to sodium or calcium channel blockade.1. Perform a dose-response curve over a wide range of concentrations to determine the IC50 value. Consider using a different cell viability assay (e.g., LDH release for necrosis vs. caspase activity for apoptosis) to understand the mechanism of cell death. 2. Test the effect of Bisaramil on multiple cell lines to assess differential sensitivity.
No significant effect on cell viability at expected concentrations1. Incorrect concentration: Calculation error or degradation of the compound. 2. Short incubation time: The experimental duration may be insufficient to observe a cytotoxic effect. 3. Cell resistance: The cell line may be resistant to the effects of Bisaramil.1. Verify all calculations and prepare fresh dilutions. 2. Extend the incubation time (e.g., 24, 48, and 72 hours) to determine if the effect is time-dependent. 3. Consider using a positive control known to induce cell death in your chosen cell line to validate the assay.
Apoptosis Assays (e.g., Annexin V/PI Staining)
High levels of necrosis even at early time points1. High compound concentration: The concentration of this compound may be too high, leading to rapid cell death via necrosis rather than apoptosis.[4] 2. Local anesthetic effect: Some local anesthetics can directly damage cell membranes at high concentrations, leading to necrosis.[3]1. Perform a dose-response and time-course experiment to identify the optimal concentration and time point to observe apoptosis. 2. Lower the concentration of this compound and observe if the proportion of apoptotic cells increases relative to necrotic cells.
No induction of apoptosis1. Insufficient concentration or incubation time: The dose or duration of treatment may not be adequate to trigger the apoptotic cascade. 2. Cell line resistance to apoptosis: The chosen cell line may have dysfunctional apoptotic pathways.1. Increase the concentration of this compound and/or the incubation time. 2. Use a known apoptosis-inducing agent as a positive control to confirm that the cell line is capable of undergoing apoptosis.
Electrophysiology Experiments (Patch-Clamp)
No effect on sodium or calcium currents1. Incorrect voltage protocol: The voltage protocol may not be appropriate for activating the target ion channels. 2. Compound washout: Inadequate perfusion may lead to the compound being washed out of the recording chamber.1. Ensure the voltage protocol is optimized for the specific ion channel subtype being studied. 2. Maintain a constant perfusion of the this compound-containing solution throughout the recording period.
Inconsistent block potency (IC50)1. Use-dependent block: The blocking effect of some ion channel modulators is dependent on the frequency of channel stimulation.[5] 2. Temperature fluctuations: Ion channel kinetics can be sensitive to changes in temperature.1. Standardize the stimulation frequency across all experiments. Investigate the effect of different stimulation frequencies to characterize use-dependent effects. 2. Use a temperature-controlled perfusion system to maintain a stable temperature.
Free Radical Scavenging Assays (e.g., DPPH)
No scavenging activity observed1. Incorrect assay conditions: The pH or solvent of the reaction mixture may be interfering with the assay. 2. Low compound concentration: The concentration of Bisaramil may be too low to detect a significant scavenging effect.1. Ensure that the assay conditions are optimized for this compound. The final concentration of the solvent (e.g., DMSO) should be low enough to not interfere with the assay. 2. Test a range of concentrations of this compound. A study has shown concentration-dependent inhibitory effects on PMA-stimulated free radical generation in the range of 10-100 µg/ml.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is classified as a class I and class IV antiarrhythmic agent. Its primary mechanisms of action are the blockade of sodium channels (class I) and calcium channels (class IV). It also has local anesthetic properties and has been shown to inhibit the generation of free radicals.[6]

Q2: What solvent should I use to dissolve this compound?

A2: this compound is soluble in DMSO.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: At what concentrations should I test this compound in my in vitro experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on available literature, concentrations for in vitro studies on free radical generation have been in the range of 10-100 µg/ml.[6] For initial experiments, it is recommended to perform a dose-response study with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your specific experimental setup.

Q4: Can this compound induce apoptosis?

A4: While direct studies on Bisaramil-induced apoptosis are limited, other compounds with local anesthetic properties have been shown to induce apoptosis in various cell types.[2][3] Therefore, it is plausible that this compound could induce apoptosis, particularly at higher concentrations or after prolonged exposure. It is recommended to perform apoptosis-specific assays, such as Annexin V/PI staining followed by flow cytometry, to investigate this possibility.

Q5: Are there any known off-target effects of this compound?

A5: Besides its primary effects on sodium and calcium channels, this compound has been shown to inhibit free radical generation.[6] As with many pharmacological agents, the possibility of other off-target effects cannot be excluded, especially at higher concentrations. If you observe unexpected biological responses, it is important to consider potential off-target activities.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Free Radical Scavenging Assay (DPPH Assay)

This protocol is for assessing the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of this compound in the same solvent. A positive control, such as ascorbic acid, should also be prepared.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the this compound solutions, positive control, or solvent (as a blank) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound Treatment

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
198 ± 4.995 ± 5.592 ± 6.3
1085 ± 6.175 ± 7.260 ± 8.0
5060 ± 7.545 ± 6.830 ± 5.9
10040 ± 5.825 ± 4.915 ± 4.2

Table 2: Hypothetical Apoptosis Analysis of Cells Treated with this compound for 48h

Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95 ± 2.13 ± 0.82 ± 0.5
1080 ± 3.512 ± 1.58 ± 1.1
5055 ± 4.225 ± 2.820 ± 2.5
10030 ± 3.835 ± 3.135 ± 3.9

Table 3: Hypothetical Free Radical Scavenging Activity of this compound

Concentration (µg/mL)DPPH Radical Scavenging Activity (%)
1015 ± 2.5
2535 ± 3.1
5060 ± 4.2
7580 ± 3.8
10092 ± 2.9

Visualizations

G cluster_0 This compound Action cluster_1 Downstream Cellular Effects Bisaramil Bisaramil Hydrochloride Na_Channel Voltage-Gated Na+ Channel Bisaramil->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel Bisaramil->Ca_Channel Inhibits Free_Radicals Free Radicals (e.g., ROS) Bisaramil->Free_Radicals Scavenges Cytotoxicity Potential Cytotoxicity Bisaramil->Cytotoxicity High Concentrations Membrane_Depolarization Reduced Membrane Depolarization Na_Channel->Membrane_Depolarization Ca_Influx Reduced Intracellular Ca2+ Influx Ca_Channel->Ca_Influx Oxidative_Stress Reduced Oxidative Stress Free_Radicals->Oxidative_Stress Cell_Signaling Altered Ca2+-dependent Signaling Ca_Influx->Cell_Signaling Apoptosis Potential Induction of Apoptosis Cell_Signaling->Apoptosis

Caption: Mechanism of action and potential downstream effects of this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Concentration Verify Compound Concentration and Purity Start->Check_Concentration Check_Solvent Assess Solvent (e.g., DMSO) Toxicity Check_Concentration->Check_Solvent Concentration Correct Time_Course Perform Time-Course Experiment (e.g., 24, 48, 72h) Check_Solvent->Time_Course Solvent Not Toxic Apoptosis_Assay Conduct Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) Time_Course->Apoptosis_Assay Mitochondrial_Assay Evaluate Mitochondrial Function Apoptosis_Assay->Mitochondrial_Assay Conclusion Identify Mechanism of Cytotoxicity Mitochondrial_Assay->Conclusion

References

Bisaramil Hydrochloride in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solvent compatibility of Bisaramil hydrochloride for cell culture applications. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when preparing and using this compound in a cell culture setting.

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to use anhydrous, cell culture grade DMSO to minimize potential cytotoxicity.

Q2: I am observing precipitation after diluting my this compound DMSO stock solution into the cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in a high concentration of organic solvent. This can occur if the final concentration of the compound exceeds its solubility limit in the culture medium.

  • Troubleshooting Steps:

    • Increase the dilution factor: Prepare a more dilute working solution from your stock before adding it to the final culture volume. A multi-step dilution may be necessary.

    • Warm the media: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

    • Vortex during dilution: Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.

    • Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at 0.5% or lower. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.

Q4: How should I store my this compound stock solution?

A4: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry, dark place.[2] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] For short-term storage (days to weeks), the DMSO stock solution can be kept at 4°C.[2][3]

Q5: Can I dissolve this compound in aqueous buffers like PBS or directly in cell culture media?

A5: There is currently no available data on the solubility of this compound in aqueous buffers such as PBS or directly in cell culture media. It is recommended to first dissolve the compound in DMSO. If an aqueous solution is required, a pilot solubility test should be performed. This can be done by preparing a high-concentration stock in DMSO and then diluting it into the desired aqueous buffer, observing for any precipitation.

Solvent Compatibility and Stock Solution Preparation

Quantitative Solubility Data

The following table summarizes the known solubility information for this compound.

SolventSolubilitySource
DMSO Soluble[1][2]
Ethanol Data not available
Water Data not available
PBS (pH 7.2) Data not available

Note: Researchers should experimentally determine the solubility in solvents other than DMSO if required for their specific application.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 359.29 g/mol )[1][2][3]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add 278.3 µL of anhydrous DMSO to the tube containing the this compound powder to achieve a 10 mM concentration.[1]

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in an ultrasonic water bath at room temperature for a brief period to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_qc Quality Control weigh Weigh Bisaramil Hydrochloride Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Solubilize dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat vehicle_control Prepare Vehicle Control (DMSO in Media) dilute->vehicle_control incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze vehicle_control->treat

Caption: Workflow for this compound Use in Cell Culture.

References

Technical Support Center: Investigating Potential Drug Interactions with Bisaramil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating potential drug interactions with Bisaramil (B1667430) hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bisaramil hydrochloride that could lead to drug interactions?

A1: this compound is an antiarrhythmic agent with a dual mechanism of action, classifying it as both a Class I and Class IV antiarrhythmic.[1] Its primary actions are:

  • Class I activity: It acts as a membrane stabilizer by blocking sodium channels.[1][2] This effect is more potent on heart sodium channels compared to skeletal muscle or brain channels.[2]

  • Class IV activity: It exhibits calcium channel antagonistic properties, similar to verapamil.[1]

These actions on ion channels can lead to pharmacodynamic interactions with other drugs that affect cardiac electrophysiology.

Q2: Are there any known drug-drug interactions with this compound?

A2: The currently available literature from preclinical and early clinical studies does not specify definitive drug-drug interactions with this compound. However, based on its mechanism of action, there is a potential for interactions with other cardioactive drugs. It is crucial for researchers to conduct specific interaction studies if co-administration with other agents is anticipated.

Q3: What are the pharmacokinetic properties of this compound in humans?

A3: A study in healthy volunteers provided the following pharmacokinetic parameters for this compound.[3]

ParameterIntravenous (35 mg)Oral (100 mg)
Half-life (t½) 8.6 ± 1.8 h9.0 ± 4.1 h
Total Plasma Clearance 70 ± 13.1 L/h-
Volume of Distribution (Vd) 864 ± 204 L-
Oral Bioavailability -56 ± 20%

Q4: How should I approach investigating potential pharmacokinetic drug interactions with this compound?

A4: Since the specific metabolic pathways of this compound are not well-defined in the provided literature, a general approach to investigate pharmacokinetic interactions should be employed. This involves identifying the cytochrome P450 (CYP) enzymes responsible for its metabolism and determining if co-administered drugs are inhibitors or inducers of these enzymes. A suggested experimental workflow is outlined below.

G cluster_0 Phase 1: In Vitro Metabolism cluster_1 Phase 2: In Vitro Inhibition/Induction cluster_2 Phase 3: In Vivo Studies (Animal Models) A Incubate Bisaramil with human liver microsomes B Identify major metabolites (e.g., using LC-MS) A->B C Incubate with specific recombinant CYP enzymes B->C D Identify key metabolizing CYP isoforms C->D E Co-incubate Bisaramil with known CYP inhibitors/inducers D->E Inform selection of interactors F Measure changes in Bisaramil metabolism E->F G Determine Ki (inhibition constant) and EC50 (induction concentration) F->G H Co-administer Bisaramil with a potential interactor drug I Measure pharmacokinetic parameters (AUC, Cmax, t1/2) of Bisaramil H->I J Compare PK parameters with Bisaramil administered alone I->J G Bisaramil Bisaramil (Na+ & Ca2+ Channel Blocker) Heart Cardiac Myocyte Bisaramil->Heart Modulates Ion Channels OtherDrug Co-administered Cardioactive Drug OtherDrug->Heart Modulates Target Effect Observed Cardiovascular Effect Heart->Effect

References

Technical Support Center: Bisaramil Hydrochloride Pharmacokinetic and Pharmacodynamic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bisaramil (B1667430) hydrochloride. Below you will find frequently asked questions and troubleshooting guidance for pharmacokinetic and pharmacodynamic modeling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Bisaramil hydrochloride and what is its primary mechanism of action?

This compound is a novel antiarrhythmic agent.[1][2] Its mechanism of action is multifaceted, exhibiting properties of both Class I and Class IV antiarrhythmic drugs.[1] This dual action involves the blockade of sodium (Na+) channels, which is characteristic of Class I agents, and inhibition of calcium (Ca2+) transport, a hallmark of Class IV agents.[1][3]

Q2: What are the key pharmacokinetic parameters of Bisaramil in humans?

A study in healthy volunteers has elucidated several key pharmacokinetic parameters for Bisaramil. Following oral and intravenous administration, the drug's elimination half-life is approximately 8.6 to 9.0 hours.[4] The oral bioavailability is calculated to be around 56%.[4]

Q3: How does Bisaramil's effect on sodium channels compare to other agents?

Bisaramil has been shown to produce a potent, concentration-dependent tonic and frequency-dependent blockade of cardiac Na+ channels.[3] Its potency in this regard is greater than that of lidocaine, a clinically used Class Ib antiarrhythmic agent.[3] Notably, Bisaramil shows a more pronounced frequency-dependent block of heart channels compared to skeletal muscle and brain channels, which may contribute to its antiarrhythmic efficacy and a potentially favorable central nervous system safety profile.[3]

Q4: Does Bisaramil have any effects beyond its antiarrhythmic properties?

Yes, research indicates that Bisaramil can inhibit the generation of free radicals.[5] It has been shown to exert a concentration-dependent inhibitory effect on PMA-stimulated free radical generation in isolated polymorphonuclear granulocytes.[5] This suggests a potential cardioprotective effect independent of its primary antiarrhythmic action.[5]

Data Presentation

Table 1: Pharmacokinetic Parameters of Bisaramil in Humans

ParameterValueReference
Oral Bioavailability 56 ± 20%[4]
Elimination Half-life (intravenous) 8.6 ± 1.8 hours[4]
Elimination Half-life (oral) 9.0 ± 4.1 hours[4]
Total Plasma Clearance 70 ± 13.1 L/h[4]
Volume of Distribution 864 ± 204 L[4]

Table 2: In Vivo Efficacy of Bisaramil in Animal Models

ModelEffective DoseEffectReference
Chemically or Coronary Ligation-Induced Arrhythmias (IV) 0.1-2 mg/kgProtection against arrhythmias[2]
Increased Fibrillation Threshold (IV) ED50 ≈ 0.2 mg/kgIncreased threshold in right auricle and ventricle[2]
Oral Antiarrhythmic Activity 5-20 mg/kgMedium duration of action (2-4 hours)[2]

Experimental Protocols

Pharmacokinetic Study in Humans

A crossover study design was employed with six healthy volunteers.[4] Each participant received a 100 mg oral dose and a 35 mg intravenous dose of Bisaramil.[4] Plasma concentrations of the drug were quantified using High-Performance Liquid Chromatography (HPLC).[4]

Determination of Bisaramil in Plasma

A column liquid chromatographic method with electrochemical detection has been developed for the determination of Bisaramil and its metabolite in plasma.[6] The procedure involves extraction of the plasma with chloroform (B151607) and chloroform-ethanol, followed by back-extraction into an acidic buffer.[6] Bisaramil is then analyzed using a reversed-phase column, while its more polar metabolite is analyzed by ion-pairing chromatography.[6] The limit of detection for Bisaramil was 0.5 ng/ml using 0.5 ml of plasma.[6]

Troubleshooting Guides

Q1: Issue - High variability in oral bioavailability data.

Possible Cause:

  • First-Pass Metabolism: Significant first-pass metabolism can lead to variability in the amount of drug reaching systemic circulation.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can influence drug absorption.

  • Individual Patient Variability: Differences in gastrointestinal motility, pH, and enzyme activity among subjects can contribute to variability.

Suggested Approach:

  • Conduct pilot studies to assess the impact of food on Bisaramil absorption.

  • Standardize administration protocols, including fasting conditions, to minimize variability.

  • Consider population pharmacokinetic modeling to identify covariates that may explain variability.

Q2: Issue - Difficulty in establishing a clear dose-response relationship in pharmacodynamic studies.

Possible Cause:

  • Complex Mechanism of Action: Bisaramil's dual blockade of sodium and calcium channels may result in a non-linear dose-response relationship.

  • Time-Dependent Effects: The onset and duration of action may vary with the dose and route of administration.

  • Metabolite Activity: Active metabolites could contribute to the overall pharmacological effect, complicating the dose-response analysis.

Suggested Approach:

  • Employ a range of doses to fully characterize the dose-response curve.

  • Conduct time-course experiments to understand the temporal dynamics of the drug's effect.

  • Investigate the pharmacokinetic and pharmacodynamic properties of any major metabolites.

Visualizations

Pharmacokinetic_Workflow cluster_admin Drug Administration cluster_sampling Biological Sampling cluster_analysis Analysis Oral Dose (100mg) Oral Dose (100mg) Plasma Collection Plasma Collection Oral Dose (100mg)->Plasma Collection IV Dose (35mg) IV Dose (35mg) IV Dose (35mg)->Plasma Collection HPLC Analysis HPLC Analysis Plasma Collection->HPLC Analysis PK Modeling PK Modeling HPLC Analysis->PK Modeling Bisaramil_MoA cluster_channels Ion Channel Blockade cluster_effects Pharmacodynamic Effects Bisaramil Bisaramil Na_Channel Sodium (Na+) Channel Bisaramil->Na_Channel Inhibits Ca_Channel Calcium (Ca2+) Channel Bisaramil->Ca_Channel Inhibits ClassI Class I Antiarrhythmic Effect (Membrane Stabilization) Na_Channel->ClassI Leads to ClassIV Class IV Antiarrhythmic Effect (Reduced AV Conduction) Ca_Channel->ClassIV Leads to

References

Validation & Comparative

Bisaramil Hydrochloride and Lidocaine: A Comparative Analysis of Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential effects of bisaramil (B1667430) hydrochloride and lidocaine (B1675312) on voltage-gated sodium channels, supported by experimental data and protocols.

Bisaramil hydrochloride, a novel diazabicyclononane antiarrhythmic compound, and lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, both exert their primary therapeutic effects by blocking voltage-gated sodium channels.[1][2][3] This guide provides a comparative overview of their mechanisms, potency, and state-dependent interactions with sodium channels, presenting key quantitative data and the experimental methodologies used to obtain them.

Quantitative Comparison of Inhibitory Activity

The potency and characteristics of sodium channel blockade by bisaramil and lidocaine have been evaluated across different channel subtypes and experimental conditions. The following table summarizes key inhibitory concentration (IC50) values and other relevant parameters.

CompoundChannel Subtype(s)IC50 / ED50Key Findings & Conditions
Bisaramil Cardiac Na+ Channels~11 µM (ED50)Tonic and profound use-dependent block in rat cardiac myocytes.[4]
Cardiac, Skeletal Muscle, Brain Na+ ChannelsMore potent than lidocaineProduced concentration-dependent tonic block, most effective on cardiac channels.[1]
Lidocaine Cardiac (hNav1.5)~20 µM (adult) / ~17 µM (neonatal)Potent inactivation-dependent inhibition at a holding potential of -80 mV.[5]
Cardiac, Skeletal Muscle, Brain Na+ ChannelsLess potent than bisaramilProduced marked frequency-dependent block across all three channel types.[1]

Mechanism of Action and State Dependence

Both bisaramil and lidocaine exhibit a state-dependent blockade of sodium channels, preferentially binding to the open and inactivated states over the resting state.[6][7] This mechanism is described by the modulated receptor hypothesis, which posits that the affinity of the drug for the channel receptor is dependent on the conformational state of the channel.[2][6]

  • Lidocaine : As a classic Class Ib agent, lidocaine demonstrates rapid onset and offset kinetics.[3] It produces a voltage- and use-dependent block, meaning its inhibitory effect is enhanced at higher frequencies of stimulation and more depolarized membrane potentials, where channels spend more time in the open and inactivated states.[1][2][7] Lidocaine has been shown to shift the voltage-dependence of inactivation to more hyperpolarized potentials.[1][8]

  • Bisaramil : Bisaramil also produces a concentration-dependent tonic and use-dependent block.[1][4] It is notably more potent than lidocaine on cardiac sodium channels.[1] Like lidocaine, it causes a shift in the voltage-dependence of inactivation and delays recovery from inactivation.[1] However, its frequency-dependent block is most pronounced in heart channels, with milder effects on skeletal muscle and brain channels, which may contribute to a lower potential for central nervous system toxicity compared to lidocaine.[1]

G cluster_drug Drug Interaction (Modulated Receptor Hypothesis) Drug Bisaramil / Lidocaine Resting Resting Drug->Resting Low Affinity Inactive Inactive Drug->Inactive High Affinity Bound_Inactive Drug-Bound (Inactive) (High Affinity) Open Open

Caption: Modulated receptor hypothesis for Na+ channel blockers.

Experimental Protocols

The data presented are primarily derived from electrophysiological studies using voltage-clamp techniques on isolated cells expressing specific sodium channel subtypes.[1][4]

1. Cell Preparation and Expression:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.[5]

  • Channel Expression: Cells are transiently or stably transfected with cDNAs encoding the desired sodium channel α-subunits (e.g., hNav1.5).[5] For some studies, Xenopus laevis oocytes are used for expressing channel subunits.[1]

2. Electrophysiological Recording:

  • Technique: The whole-cell patch-clamp technique is the standard method for recording ionic currents from single cells.[4][9] This configuration allows for control of the intracellular and extracellular solutions and clamping of the membrane voltage.[9][10]

  • Solutions:

    • Extracellular Solution (in mM): Typically contains 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, with pH adjusted to 7.4.[10]

    • Intracellular (Pipette) Solution (in mM): Often contains 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.4. Cesium (Cs+) is used to block potassium channels.[11]

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps to elicit sodium currents (INa).[10][12]

    • Steady-State Inactivation: To determine the voltage-dependence of inactivation, a long prepulse (e.g., 500 ms) to various voltages is applied before a test pulse to measure the fraction of available channels.[10]

    • Use-Dependence: To assess frequency-dependent block, a train of repetitive depolarizing pulses (e.g., at 5 or 10 Hz) is applied in the presence of the drug.[13]

3. Data Analysis:

  • IC50 Determination: Peak sodium currents are measured before and after the application of various concentrations of the compound. The percentage of inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50).[14]

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_drug Drug Application & Recording cluster_analysis Data Analysis cell_culture HEK-293 cells expressing a specific Nav subtype plating Plate cells onto coverslips for recording cell_culture->plating patch Achieve Whole-Cell Patch-Clamp Configuration plating->patch solutions Apply Intra/Extracellular Recording Solutions patch->solutions depolarize Apply Voltage-Clamp Protocols (e.g., I-V, Inactivation, Use-Dependence) solutions->depolarize record_base Record Baseline Sodium Current (I_Na) depolarize->record_base apply_drug Perfuse Bisaramil or Lidocaine at Various Concentrations record_base->apply_drug record_drug Record I_Na in Presence of Drug apply_drug->record_drug measure Measure Reduction in Peak Sodium Current record_drug->measure dose_response Construct Dose-Response Curve measure->dose_response calc_ic50 Calculate IC50 Value and Analyze State-Dependence dose_response->calc_ic50

Caption: Workflow for assessing sodium channel blockade.

Summary and Conclusion

Both bisaramil and lidocaine are effective sodium channel blockers that exhibit pronounced use- and voltage-dependence. Experimental evidence indicates that bisaramil is a more potent blocker of cardiac sodium channels than lidocaine.[1] Furthermore, bisaramil's channel selectivity, with a stronger effect on cardiac versus neuronal channels, suggests a potentially different therapeutic and side-effect profile.[1] Lidocaine's extensive characterization across numerous sodium channel subtypes provides a robust benchmark for comparison.[1][5][13] The choice between these compounds in a research or drug development context will depend on the specific sodium channel isoform of interest and the desired potency and kinetic profile.

References

A Comparative Guide: Bisaramil Hydrochloride vs. Verapamil in Preclinical Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic properties of Bisaramil hydrochloride and Verapamil (B1683045), focusing on their performance in established preclinical arrhythmia models. The information is compiled from various studies to offer a comprehensive overview supported by available experimental data.

Mechanism of Action

This compound and Verapamil exert their antiarrhythmic effects through distinct yet partially overlapping mechanisms, primarily by modulating cardiac ion channels.

This compound: This agent is characterized as a multi-channel blocker with properties of both Class I and Class IV antiarrhythmic drugs. Its primary mechanism involves the blockade of fast sodium channels, which is characteristic of Class I agents. This action reduces the maximum rate of depolarization of the cardiac action potential. Additionally, Bisaramil exhibits calcium channel blocking activity, aligning it with Class IV agents.[1]

Verapamil: A well-established antiarrhythmic, Verapamil is a phenylalkylamine calcium channel blocker. It is classified as a Class IV antiarrhythmic agent.[2] Its principal mechanism of action is the blockade of L-type calcium channels, which are crucial for the sinoatrial (SA) and atrioventricular (AV) nodal function and are involved in the plateau phase of the cardiac action potential in myocytes.[2] Verapamil has also been shown to block HERG potassium channels, which may contribute to its antiarrhythmic effects.[3]

Bisaramil_Mechanism Bisaramil This compound Na_Channel Fast Sodium (Na+) Channel Bisaramil->Na_Channel Blocks (Class I) Ca_Channel L-type Calcium (Ca2+) Channel Bisaramil->Ca_Channel Blocks (Class IV) Depolarization Phase 0 Depolarization (Myocytes) Na_Channel->Depolarization Mediates AP_Plateau Action Potential Plateau (Myocytes) Ca_Channel->AP_Plateau Contributes to SA_AV_Node SA & AV Node Depolarization Ca_Channel->SA_AV_Node Mediates Reduced_Excitability Decreased Myocardial Excitability & Conduction Depolarization->Reduced_Excitability Leads to reduction in AP_Plateau->Reduced_Excitability Alteration contributes to SA_AV_Node->Reduced_Excitability Slowing leads to Verapamil_Mechanism Verapamil Verapamil Ca_Channel L-type Calcium (Ca2+) Channel Verapamil->Ca_Channel Blocks (Class IV) HERG_K_Channel HERG Potassium (K+) Channel Verapamil->HERG_K_Channel Blocks SA_AV_Node SA & AV Node Depolarization & Conduction Ca_Channel->SA_AV_Node Mediates AP_Plateau Action Potential Plateau (Myocytes) Ca_Channel->AP_Plateau Contributes to Repolarization Repolarization (Myocytes) HERG_K_Channel->Repolarization Mediates Reduced_HR_Conduction Decreased Heart Rate & AV Conduction SA_AV_Node->Reduced_HR_Conduction Slowing leads to AP_Plateau->Reduced_HR_Conduction Alteration contributes to Repolarization->Reduced_HR_Conduction Alteration contributes to Triggered_Arrhythmia_Workflow start Anesthetized Dog (Open-chest) cannulation Cannulate Anterior Descending Coronary Artery start->cannulation arrhythmogen Administer Digitalis or Adrenaline (i.c.) cannulation->arrhythmogen stimulation Rapid Ventricular Stimulation (Trains of pulses) arrhythmogen->stimulation arrhythmia Triggered Ventricular Arrhythmia stimulation->arrhythmia drug_admin Administer Bisaramil or Verapamil arrhythmia->drug_admin evaluation Evaluate Suppression of Arrhythmia drug_admin->evaluation

References

A Comparative Guide to the Efficacy of Bisaramil Hydrochloride and Other Class I Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological and antiarrhythmic properties of Bisaramil (B1667430) hydrochloride against other Class I antiarrhythmic agents. The information is compiled from various preclinical studies to offer a comprehensive overview for research and development purposes.

Electrophysiological Properties: A Tabular Comparison

The following tables summarize the key electrophysiological effects of Bisaramil hydrochloride in comparison to representative drugs from the three subclasses of Class I antiarrhythmics: Class Ia (Disopyramide), Class Ib (Lidocaine), and Class Ic (Flecainide).

Table 1: Effect on Maximum Rate of Rise of Action Potential (Vmax)

DrugClassConcentrationAnimal ModelUse-Dependent Block of Vmax (at 3.3 Hz)Recovery Time Constant from Vmax Block (seconds)
Bisaramil I3 x 10⁻⁶ MGuinea-pig papillary muscle~35%44.1 ± 3.4
Disopyramide Ia10⁻⁴ MGuinea-pig papillary muscle~35%Not specified
Lidocaine (B1675312) Ib10⁻⁴ MGuinea-pig papillary muscle~35%Not specified
Flecainide IcNot specifiedGuinea-pig papillary muscleNot specified20.3 ± 2.3

Table 2: Effect on Action Potential Duration (APD)

DrugClassConcentrationAnimal ModelEffect on APD
Bisaramil I10⁻⁶ and 3 x 10⁻⁶ MGuinea-pig papillary muscles & Rabbit atrial musclesNo change
Bisaramil I10⁻⁶ MCanine Purkinje fibersShortened APD at 50% and 90% repolarization
Class Ia (general) Ia--Prolongs APD[1]
Class Ib (general) Ib--Shortens APD[1]
Class Ic (general) Ic--Little to no effect on APD[1]

Table 3: Sodium Channel Blockade

DrugClassAnimal ModelTonic Block Potency (vs. Lidocaine)Frequency-Dependent Block of Heart Na+ Channels
Bisaramil IXenopus laevis oocytesMore potentMarked
Lidocaine IbXenopus laevis oocytes-Marked

Table 4: In Vivo Antiarrhythmic Efficacy in Canine Models

Arrhythmia ModelBisaramil IC₅₀ (µg/mL)
Digitalis-induced0.11
Adrenaline-induced0.81
24h two-stage coronary ligation-induced0.75

Experimental Protocols

Electrophysiological Studies in Guinea-Pig Papillary Muscles: The effects of Bisaramil, Disopyramide, and Lidocaine on the cardiac action potential were investigated using conventional microelectrode techniques. Papillary muscles were isolated from guinea pigs and superfused with a physiological salt solution. Intracellular action potentials were recorded using glass microelectrodes. The maximum rate of rise of the action potential (Vmax) was electronically differentiated. Use-dependent block was assessed by stimulating the preparations at varying frequencies (e.g., 3.3 Hz). The recovery from block was determined by applying test pulses at different intervals after a train of stimuli[2].

Sodium Channel Blockade in Xenopus laevis Oocytes: The effects of Bisaramil and Lidocaine on different sodium channel isoforms (heart, skeletal muscle, and brain) were studied using the two-electrode voltage-clamp technique. cRNA for the respective sodium channel alpha-subunits was injected into Xenopus laevis oocytes. After 2-7 days of incubation, sodium currents were recorded in response to depolarizing voltage steps. Tonic block was measured by the reduction in current amplitude at a slow holding potential. Frequency-dependent block was assessed by applying a train of depolarizing pulses at a specific frequency[3].

Canine Models of Ventricular Arrhythmia: The antiarrhythmic efficacy of Bisaramil was evaluated in anesthetized dogs with experimentally induced ventricular arrhythmias.

  • Digitalis-induced arrhythmia: Ouabain was infused intravenously to induce ventricular arrhythmias.

  • Adrenaline-induced arrhythmia: Adrenaline was administered to sensitized hearts to provoke arrhythmias.

  • Coronary ligation-induced arrhythmia: The left anterior descending coronary artery was occluded in two stages to create an ischemic zone and subsequent arrhythmias. Bisaramil was administered intravenously, and the plasma concentration required to suppress the arrhythmias by 50% (IC₅₀) was determined[4].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Class I antiarrhythmics and a typical experimental workflow for evaluating their electrophysiological properties.

cluster_0 Cardiac Action Potential cluster_1 Ion Channels Phase0 Phase 0 (Rapid Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) NaChannel Voltage-gated Na+ Channel NaChannel->Phase0 Mediates KChannel K+ Channels CaChannel Ca2+ Channels ClassI Class I Antiarrhythmics (e.g., Bisaramil) ClassI->NaChannel Block

Caption: Mechanism of action of Class I antiarrhythmics.

Start Start: Isolate Cardiac Tissue (e.g., Papillary Muscle) Superfusion Superfuse with Physiological Salt Solution Start->Superfusion Microelectrode Impale Cell with Glass Microelectrode Superfusion->Microelectrode RecordAP Record Action Potentials (Baseline) Microelectrode->RecordAP ApplyDrug Apply Antiarrhythmic Drug (e.g., Bisaramil) RecordAP->ApplyDrug RecordAP_Drug Record Action Potentials (Post-Drug) ApplyDrug->RecordAP_Drug Analyze Analyze Electrophysiological Parameters (Vmax, APD, etc.) RecordAP_Drug->Analyze Compare Compare with other Class I Drugs Analyze->Compare

Caption: Experimental workflow for electrophysiological studies.

Concluding Remarks

This compound exhibits potent Class I antiarrhythmic properties, characterized by a marked, frequency-dependent blockade of cardiac sodium channels. Its efficacy in various preclinical arrhythmia models is notable, with low IC₅₀ values. Compared to other Class I agents, Bisaramil demonstrates a more potent tonic block than lidocaine and a longer recovery time from Vmax block than flecainide. Its effect on action potential duration appears to be tissue-dependent. These findings suggest that this compound is a potent antiarrhythmic agent with a distinct electrophysiological profile that warrants further investigation.

References

A Comparative Analysis of Bisaramil Hydrochloride and Flecainide for the Suppression of Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical and clinical data on bisaramil (B1667430) hydrochloride and flecainide (B1672765) reveals significant disparities in the evidence supporting their use in the management of ventricular arrhythmias. While flecainide is a well-established antiarrhythmic agent with extensive clinical trial data, information on bisaramil hydrochloride is primarily limited to preclinical and animal studies, precluding a direct, evidence-based comparison in human subjects.

This guide provides a detailed overview of the existing data for both compounds, aimed at researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, present available efficacy data, and outline the experimental protocols from key studies.

Mechanism of Action

Both this compound and flecainide are classified as Class I antiarrhythmic agents, which primarily act by blocking sodium channels in the cardiac myocytes. However, their specific electrophysiological effects and secondary mechanisms differ.

This compound: Preclinical studies suggest that bisaramil is a potent Class I antiarrhythmic drug.[1] It demonstrates a tonic and frequency-dependent blockade of cardiac sodium channels, which is more potent than that observed with lidocaine.[2] In addition to its Class I activity, bisaramil also exhibits properties of a Class IV agent, indicating a potential for calcium channel blockade.[3] This mixed ion channel blockade may contribute to its antiarrhythmic effects.[4] Furthermore, some studies suggest that bisaramil may have a cardioprotective effect through its ability to inhibit the generation of free radicals.[5]

Flecainide: Flecainide is a potent Class Ic antiarrhythmic agent that strongly inhibits fast-inward sodium channels (Nav1.5) in the heart muscle.[6] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system. Flecainide also has a modest effect on potassium channels, which can contribute to its antiarrhythmic properties.[7]

Mechanism_of_Action cluster_Bisaramil This compound cluster_Flecainide Flecainide B_Na Sodium Channel (Nav1.5) B_Ca Calcium Channel (L-type) B_FR Free Radical Generation F_Na Sodium Channel (Nav1.5) F_K Potassium Channel Bisaramil Bisaramil Bisaramil->B_Na Potent Blockade Bisaramil->B_Ca Blockade Bisaramil->B_FR Inhibition Flecainide Flecainide Flecainide->F_Na Potent Blockade Flecainide->F_K Modest Blockade

Figure 1. Comparative primary and secondary mechanisms of action.

Efficacy in Suppressing Ventricular Arrhythmias

The available data on the efficacy of bisaramil is from animal models, while flecainide's efficacy has been extensively studied in human clinical trials.

This compound (Preclinical Data)

Studies in canine models have demonstrated the antiarrhythmic potential of bisaramil. Intravenous administration of bisaramil (0.3-1.5 mg/kg) was effective in suppressing ventricular arrhythmias induced by digitalis, adrenaline, and coronary ligation.[1] In a model of triggered ventricular arrhythmias in dogs, bisaramil was found to be the most effective among the antiarrhythmic drugs tested, which included flecainide.[6]

Animal Model Arrhythmia Induction Bisaramil Dosage Observed Effect Reference
CanineDigitalis, Adrenaline, Coronary Ligation0.3-1.5 mg/kg i.v.Suppression of all induced arrhythmias[1]
CanineTriggered Arrhythmias (Digitalis or Adrenaline)3-10 µg i.c.Suppression of triggered ventricular arrhythmias[6]
Flecainide (Clinical Data)

Flecainide has been shown to be highly effective in suppressing premature ventricular contractions (PVCs) in patients without structural heart disease. Clinical studies have reported a reduction in PVC burden of 85-99%.[8] However, it is important to note that the landmark Cardiac Arrhythmia Suppression Trial (CAST) showed increased mortality in post-myocardial infarction patients with asymptomatic or mildly symptomatic ventricular arrhythmias treated with flecainide, highlighting the critical importance of patient selection.[8]

Study Population Endpoint Flecainide Efficacy Reference
Patients with frequent PVCsPVC Burden Reduction85-99% reduction[8]
Post-myocardial infarction patientsMortalityIncreased mortality compared to placebo[8]

Experimental Protocols

This compound: Canine Model of Triggered Arrhythmias

A key preclinical study evaluating bisaramil's efficacy utilized an in vivo canine model of triggered ventricular arrhythmias.

  • Animal Model: Anesthetized open-chest dogs.

  • Arrhythmia Induction: Subtoxic doses of digitalis or adrenaline were administered to the anterior descending coronary artery to induce triggered ventricular arrhythmias during pauses between trains of rapid ventricular stimulation.

  • Drug Administration: Bisaramil (3-10 micrograms) was administered via intracoronary injection.

  • Efficacy Assessment: Suppression of the induced triggered ventricular arrhythmias was the primary endpoint. The potencies of bisaramil, disopyramide, lidocaine, and flecainide were compared.[6]

Experimental_Workflow_Bisaramil start Anesthetized Open-Chest Dog induction Induce Triggered Arrhythmias (Digitalis or Adrenaline + Pacing) start->induction drug_admin Intracoronary Injection of Bisaramil or Comparator Drug induction->drug_admin assessment Assess Suppression of Ventricular Arrhythmias drug_admin->assessment end Compare Drug Potencies assessment->end

Figure 2. Workflow for a preclinical canine arrhythmia model.
Flecainide: Clinical Trial for Premature Ventricular Contractions

A representative clinical trial design for evaluating flecainide's efficacy in suppressing PVCs would typically involve the following:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group trial.

  • Patient Population: Patients with a high burden of symptomatic PVCs and without structural heart disease.

  • Intervention: Oral flecainide administered at a starting dose (e.g., 50-100 mg twice daily) with titration based on efficacy and tolerance, compared to a placebo.

  • Efficacy Assessment: The primary endpoint is typically the percentage reduction in PVC frequency over a 24-hour period as measured by Holter monitoring. Secondary endpoints may include changes in symptoms and quality of life.

  • Safety Monitoring: Close monitoring for proarrhythmic effects, including changes in QRS duration on the electrocardiogram, and other adverse events.

Conclusion

Based on the currently available scientific literature, a direct and comprehensive comparison of this compound and flecainide for the treatment of ventricular arrhythmias in humans is not possible. Flecainide is a well-characterized drug with proven efficacy in suppressing PVCs in appropriately selected patients, but also carries a significant risk of proarrhythmia, particularly in patients with structural heart disease. The data for this compound are limited to preclinical studies, which, while promising in animal models, do not provide the necessary evidence for its safety and efficacy in humans. Further clinical research, including well-designed randomized controlled trials, would be required to establish the clinical utility of this compound and to allow for a meaningful comparison with established therapies like flecainide.

References

A Comparative Guide to the Antiarrhythmic Effects of Bisaramil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiarrhythmic properties of Bisaramil (B1667430) hydrochloride with other established antiarrhythmic agents. The information is curated to assist in the evaluation of its therapeutic potential and to provide a foundation for further research and development.

Overview of Bisaramil Hydrochloride

This compound is a potent antiarrhythmic agent demonstrating a multi-channel blocking mechanism of action. Classified primarily as a Class I agent due to its significant sodium channel blocking properties, it also exhibits Class IV activity through the inhibition of calcium channels.[1] This dual action suggests a broad spectrum of antiarrhythmic efficacy. Furthermore, studies have indicated that Bisaramil may possess cardioprotective effects independent of its antiarrhythmic actions, potentially through the inhibition of free radical generation.[2]

Comparative Efficacy in Preclinical Models

The antiarrhythmic efficacy of Bisaramil has been evaluated in various canine models of ventricular arrhythmia. The following table summarizes the effective plasma concentrations of Bisaramil and comparator drugs required to suppress arrhythmias induced by different agents.

Table 1: Comparative Efficacy in Canine Arrhythmia Models

DrugDigitalis-induced Arrhythmia (IC50/Minimum Effective Plasma Concentration, µg/mL)Adrenaline-induced Arrhythmia (IC50, µg/mL)Coronary Ligation-induced Arrhythmia (IC50, µg/mL)
Bisaramil 0.11[1]0.81[1]0.75 (24h)[1]
Lidocaine 3.5 ± 1.6Not specifiedNot specified
Disopyramide 1.7 ± 0.4Not specifiedNot specified
Flecainide Potency similar to BisaramilPotency similar to BisaramilNot specified
Verapamil (B1683045) Weaker potency than for adrenaline-inducedPotency similar to BisaramilNot specified

Note: Data for comparator drugs in the digitalis-induced arrhythmia model are presented as minimum effective plasma concentrations from a separate study and are meant for general comparison.

In a model of triggered ventricular arrhythmias, Bisaramil was found to be the most effective among the antiarrhythmic drugs tested, which included disopyramide, lidocaine, flecainide, and verapamil.

Comparative Electrophysiological Profile

Bisaramil's antiarrhythmic effects are underpinned by its modulation of cardiac electrophysiology. It demonstrates a potent, frequency-dependent blockade of cardiac sodium channels, which is more pronounced than that of lidocaine.[3] This results in a delay in recovery from inactivation and a shift in the voltage-dependence of inactivation.[3]

Table 2: Comparative Electrophysiological Effects

ParameterBisaramilLidocaineFlecainideVerapamil
Effective Refractory Period (ERP) ProlongsShortens ERP, but makes it long relative to APDIncreasesMay increase, but effect is not always significant
QRS Duration ProlongsNo significant effect at therapeutic dosesProlongs (15-20% increase expected)[4]No significant change[5]
PR Interval ProlongsNo significant effectIncreases (15-22% increase in AH interval)[6]Prolongs (e.g., from 163.5 to 174.9 ms (B15284909) in one study)[5]
Sodium Channel Blockade Potent, frequency-dependent[3]Marked frequency-dependent block[3]Potent, use-dependent-
Calcium Channel Blockade Yes (Class IV activity)[1]--Potent (L-type channel blocker)[7]

Experimental Protocols

Canine Model of Digitalis-Induced Ventricular Arrhythmia

Objective: To induce a stable ventricular arrhythmia in canines to test the efficacy of antiarrhythmic drugs.

Protocol:

  • Anesthetize mongrel dogs of either sex.

  • Administer a continuous intravenous infusion of a digitalis glycoside, such as ouabain (B1677812) or digoxin.

  • Monitor the electrocardiogram (ECG) continuously.

  • The endpoint for arrhythmia induction is the appearance of a stable ventricular tachycardia.

  • Once a stable arrhythmia is established, administer the test compound (e.g., this compound) intravenously.

  • Record the plasma concentration of the test compound required to suppress the arrhythmia.

Measurement of Effective Refractory Period (ERP) in Isolated Guinea Pig Atria

Objective: To determine the effect of a drug on the effective refractory period of atrial tissue.

Protocol:

  • Isolate the left atria from guinea pigs and mount them in an organ bath containing oxygenated Ringer-Locke solution at a constant temperature.

  • Pace the atria at a fixed cycle length using a stimulating electrode.

  • Introduce a premature stimulus (S2) after a train of basic stimuli (S1).

  • Gradually decrease the coupling interval between the last S1 and the S2 stimulus until the S2 fails to elicit a response.

  • The longest S1-S2 interval that fails to produce a propagated response is defined as the effective refractory period.

  • After establishing a baseline ERP, introduce the test compound into the bath and repeat the measurement to determine the drug's effect.[8]

Signaling Pathways and Mechanism of Action

This compound exerts its antiarrhythmic effects through a dual mechanism involving the blockade of both voltage-gated sodium channels (Class I action) and L-type calcium channels (Class IV action).

Sodium Channel Blockade (Class I Action)

Bisaramil binds to the open and inactivated states of the cardiac sodium channel (Nav1.5), which is responsible for the rapid upstroke of the cardiac action potential. This state-dependent binding leads to a use-dependent blockade, meaning the effect is more pronounced at faster heart rates. By blocking the influx of sodium ions, Bisaramil slows the rate of depolarization, prolongs the QRS duration, and increases the effective refractory period.

SodiumChannelBlockade cluster_intracellular Intracellular Nav15 Nav1.5 Channel Pore Na_in Na+ Nav15:m->Na_in Na+ Influx Na_out Na+ Na_out->Nav15:p Bisaramil Bisaramil Bisaramil->Nav15:m Binds to open/ inactivated state Block->Na_in Inhibition

Caption: Bisaramil's Class I antiarrhythmic action.

Calcium Channel Blockade (Class IV Action)

Bisaramil also blocks L-type calcium channels (Cav1.2), which are prevalent in cardiac tissue. These channels are responsible for the plateau phase of the cardiac action potential and play a crucial role in atrioventricular (AV) nodal conduction. By inhibiting the influx of calcium, Bisaramil slows conduction through the AV node, leading to a prolongation of the PR interval.

CalciumChannelBlockade cluster_intracellular Intracellular Cav12 Cav1.2 Channel Pore Ca_in Ca2+ Cav12:m->Ca_in Ca2+ Influx Ca_out Ca2+ Ca_out->Cav12:p Bisaramil Bisaramil Bisaramil->Cav12:m Binds to channel Block->Ca_in Inhibition

Caption: Bisaramil's Class IV antiarrhythmic action.

Conclusion

This compound is a promising antiarrhythmic agent with a dual mechanism of action, targeting both sodium and calcium channels. Preclinical data demonstrate its high potency in suppressing various types of ventricular arrhythmias, often exceeding that of established drugs. Its electrophysiological profile, characterized by the prolongation of the effective refractory period and QRS duration, supports its classification as a potent Class I agent with additional Class IV effects. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety profile in the management of cardiac arrhythmias in humans.

References

A Head-to-Head Comparison of Bisaramil and Amiodarone for Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two antiarrhythmic agents, Bisaramil (B1667430) and amiodarone (B1667116), for the management of ventricular tachycardia (VT). While direct head-to-head clinical trial data is not available, this document synthesizes the existing preclinical data for Bisaramil and the extensive clinical trial data for amiodarone to offer a comprehensive comparative analysis of their pharmacological profiles, efficacy, and safety.

Executive Summary

Bisaramil is an investigational antiarrhythmic agent with a primary mechanism of action involving sodium channel blockade (Class I) and calcium channel blockade (Class IV). Preclinical studies have demonstrated its potential in suppressing ventricular arrhythmias. Amiodarone is a widely used, potent antiarrhythmic drug with a complex mechanism of action, exhibiting properties of all four Vaughan Williams classes. It is a cornerstone in the management of recurrent and life-threatening VT. This guide will delve into the nuanced differences in their mechanisms, present available efficacy and safety data from preclinical and clinical studies, and provide detailed experimental protocols for key studies.

Mechanism of Action

The antiarrhythmic effects of Bisaramil and amiodarone stem from their distinct interactions with cardiac ion channels and receptors.

Bisaramil primarily exerts its effects through the blockade of sodium and calcium channels.[1] This dual action contributes to its classification as a Class I and Class IV antiarrhythmic agent. The blockade of sodium channels slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity. Its calcium channel blocking activity prolongs the effective refractory period.[1]

Amiodarone possesses a complex and multifaceted mechanism of action, encompassing all four Vaughan Williams classes.[2][3][4] Its primary action is the blockade of potassium channels, which prolongs the repolarization phase of the action potential (Class III effect).[5][6][7] Additionally, it blocks sodium channels (Class I effect), has anti-adrenergic effects (Class II effect), and blocks calcium channels (Class IV effect).[2][3][4] This broad spectrum of activity contributes to its high efficacy in a wide range of arrhythmias.

Mechanism_of_Action cluster_Bisaramil Bisaramil cluster_Amiodarone Amiodarone Bisaramil Bisaramil B_Na Voltage-gated Sodium Channels Bisaramil->B_Na Blocks B_Ca L-type Calcium Channels Bisaramil->B_Ca Blocks B_AP Decreased Action Potential Upstroke B_Na->B_AP B_ERP Prolonged Effective Refractory Period B_Ca->B_ERP Amiodarone Amiodarone A_K Potassium Channels (IKr, IKs) Amiodarone->A_K Blocks A_Na Voltage-gated Sodium Channels Amiodarone->A_Na Blocks A_Ca L-type Calcium Channels Amiodarone->A_Ca Blocks A_Beta Beta-adrenergic Receptors Amiodarone->A_Beta Blocks A_AP Prolonged Action Potential Duration A_K->A_AP A_ERP Prolonged Effective Refractory Period A_Na->A_ERP A_HR Decreased Heart Rate & Conduction A_Ca->A_HR A_Beta->A_HR

Fig. 1: Signaling pathways of Bisaramil and amiodarone.

Data Presentation

The following tables summarize the available quantitative data for Bisaramil (preclinical) and amiodarone (clinical) for the treatment of ventricular tachycardia.

Table 1: Preclinical Efficacy of Bisaramil in Animal Models of Ventricular Arrhythmia
Experimental ModelSpeciesEndpointBisaramil Dose/ConcentrationOutcomeCitation
Chemically-induced arrhythmia (chloroform, aconitine, adrenaline, ouabain)Rat, Cat, Guinea PigProtection against arrhythmia0.1-2 mg/kg i.v.Effective protection[8]
Coronary ligation-induced arrhythmiaDogSuppression of arrhythmia0.1-2 mg/kg i.v.Effective suppression[8]
Programmed electrical stimulationDogIncreased fibrillation thresholdED50 ~0.2 mg/kg i.v.Dose-dependent increase[8]
Digitalis-induced arrhythmiaDogSuppression of arrhythmiaIC50: 0.11 µg/mL (plasma)Potent suppression[9]
Adrenaline-induced arrhythmiaDogSuppression of arrhythmiaIC50: 0.81 µg/mL (plasma)Effective suppression[9]
24h coronary ligation-induced arrhythmiaDogSuppression of arrhythmiaIC50: 0.75 µg/mL (plasma)Effective suppression[9]
Table 2: Clinical Efficacy of Intravenous Amiodarone in Ventricular Tachycardia/Fibrillation
Clinical TrialPatient PopulationComparatorPrimary EndpointAmiodarone Arm OutcomeComparator Arm Outcomep-valueCitation
ARREST Out-of-hospital cardiac arrest (shock-refractory VF/pulseless VT)PlaceboSurvival to hospital admission44%34%0.03[10]
ALIVE Out-of-hospital cardiac arrest (shock-refractory VF)LidocaineSurvival to hospital admission22.8%12.0%0.009[11]
CASCADE Survivors of out-of-hospital VFConventional antiarrhythmicsCardiac mortality, resuscitated VF, or arrhythmic syncopeLower recurrence ratesHigher recurrence rates-[12][13]
Table 3: Electrophysiological Effects
ParameterBisaramil (Preclinical)Amiodarone (Clinical/Preclinical)
Sodium Channel Blockade Potent, frequency-dependent block of cardiac Na+ channels[1]Blocks sodium channels (Class I effect)[2][3]
Potassium Channel Blockade No significant primary effect reportedPotent blockade of IKr and IKs (Class III effect)[5][7]
Calcium Channel Blockade Blocks L-type calcium channels (Class IV effect)[1]Blocks L-type calcium channels (Class IV effect)[2]
Adrenergic Blockade No beta-blocking activity[1]Non-competitive anti-sympathetic action (Class II effect)[2][4]
Action Potential Duration Not consistently reported as a primary effectProlongs action potential duration[6]
Effective Refractory Period Prolongs effective refractory period[1]Prolongs effective refractory period[6]
QTc Interval Not extensively studied in humansProlongs QTc interval

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Preclinical Evaluation of Bisaramil in a Canine Model of Coronary Ligation-Induced Arrhythmia

Objective: To assess the antiarrhythmic efficacy of Bisaramil in a model of ischemia-induced ventricular arrhythmias.

Animal Model: Adult mongrel dogs of either sex.

Procedure:

  • Anesthesia and Surgical Preparation: Animals are anesthetized, and a thoracotomy is performed to expose the heart.

  • Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated in two stages to induce myocardial ischemia and subsequent arrhythmias.

  • Arrhythmia Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to detect and quantify ventricular arrhythmias.

  • Drug Administration: Bisaramil is administered intravenously at varying doses (e.g., 0.1-2 mg/kg).

  • Data Analysis: The frequency and severity of ventricular arrhythmias before and after drug administration are compared to determine the antiarrhythmic effect. Plasma concentrations of Bisaramil are measured to determine the effective concentration.

Canine_Arrhythmia_Model cluster_protocol Experimental Workflow start Start anesthesia Anesthesia & Surgical Preparation start->anesthesia ligation Two-stage LAD Coronary Artery Ligation anesthesia->ligation monitoring_pre ECG Monitoring for Baseline Arrhythmias ligation->monitoring_pre drug_admin Intravenous Administration of Bisaramil monitoring_pre->drug_admin monitoring_post Continued ECG Monitoring drug_admin->monitoring_post data_analysis Data Analysis: Arrhythmia Quantification & Plasma Concentration monitoring_post->data_analysis end End data_analysis->end

Fig. 2: Workflow for canine arrhythmia model.
The ARREST Trial: Amiodarone for Out-of-Hospital Cardiac Arrest

Objective: To determine the efficacy of intravenous amiodarone in improving survival to hospital admission in patients with out-of-hospital cardiac arrest due to shock-refractory ventricular fibrillation or pulseless ventricular tachycardia.

Study Design: Randomized, double-blind, placebo-controlled clinical trial.

Patient Population: Adult patients with out-of-hospital cardiac arrest who remained in ventricular fibrillation or pulseless ventricular tachycardia after at least three defibrillation shocks.

Intervention:

  • Amiodarone Group: Received a 300 mg bolus of intravenous amiodarone.

  • Placebo Group: Received an equivalent volume of intravenous placebo.

Primary Outcome: Survival to hospital admission.

Protocol:

  • Patient Enrollment: Paramedics identify eligible patients in the pre-hospital setting.

  • Randomization and Blinding: Patients are randomized to receive either amiodarone or placebo from pre-packaged, identical-appearing study kits. Both paramedics and receiving hospital staff are blinded to the treatment allocation.

  • Drug Administration: The study drug is administered as an intravenous bolus.

  • Standard Advanced Cardiac Life Support (ACLS): All patients receive standard ACLS care, including continued CPR, defibrillation attempts, and other indicated medications.

  • Data Collection: Pre-hospital and in-hospital data are collected on patient demographics, arrest characteristics, interventions, and outcomes.

  • Statistical Analysis: The primary outcome of survival to hospital admission is compared between the two groups using appropriate statistical tests.

Concluding Remarks

Bisaramil and amiodarone represent two distinct approaches to the pharmacological management of ventricular tachycardia. Bisaramil, with its more selective Class I and IV actions, showed promise in preclinical models. However, its clinical development and comparative efficacy against established agents like amiodarone remain unclear from the available literature.

Amiodarone, despite its complex pharmacology and potential for adverse effects, remains a cornerstone of VT treatment due to its proven efficacy in life-threatening situations, as demonstrated in numerous clinical trials. Its broad-spectrum antiarrhythmic action makes it effective where more selective agents may fail.

For researchers and drug development professionals, the story of these two agents highlights the ongoing challenge in developing novel antiarrhythmics that can match the efficacy of amiodarone while offering a more favorable safety profile. The detailed mechanisms and experimental data presented in this guide provide a valuable resource for understanding the current landscape and informing future research in this critical therapeutic area.

References

A Comparative Analysis of the Antiarrhythmic Potency of Bisaramil and Disopyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic potency of Bisaramil (B1667430), a novel Class I agent, and disopyramide (B23233), a well-established Class Ia antiarrhythmic drug. The following sections present a synthesis of available experimental data, detailed methodologies of key studies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive assessment.

Executive Summary

Bisaramil consistently demonstrates a higher potency in suppressing ventricular arrhythmias in preclinical models compared to disopyramide. While direct comparative IC50 values on specific cardiac ion channels are not uniformly available in the reviewed literature, in vivo and ex vivo studies indicate that Bisaramil is effective at significantly lower concentrations than disopyramide. Both agents primarily act by blocking cardiac sodium channels, with disopyramide also exhibiting significant effects on potassium channels.

Data Presentation: Quantitative Comparison of Potency

The following tables summarize the available quantitative data on the potency of Bisaramil and disopyramide from various experimental models. It is important to note that the experimental conditions and models differ, which should be taken into consideration when comparing the values directly.

Table 1: In Vivo Antiarrhythmic Potency

DrugModelEndpointPotency (ED50 / IC50)Species
Bisaramil Increase in ventricular fibrillation thresholdED50~0.2 mg/kg i.v.[1]Dog
Bisaramil Digitalis-induced arrhythmiaIC50 (plasma concentration)0.11 µg/mL[2]Dog
Bisaramil Adrenaline-induced arrhythmiaIC50 (plasma concentration)0.81 µg/mL[2]Dog
Bisaramil Coronary ligation-induced arrhythmiaIC50 (plasma concentration)0.75 µg/mL[2]Dog
Disopyramide Not directly compared in the same in vivo models in the available literature.---

Table 2: In Vitro Electrophysiological Potency

DrugPreparationParameterEffective Concentration / IC50Species
Bisaramil Guinea-pig papillary muscleUse-dependent block of Vmax3 µM (comparable to 100 µM disopyramide)Guinea-pig
Disopyramide Guinea-pig papillary muscleUse-dependent block of Vmax100 µM (comparable to 3 µM Bisaramil)Guinea-pig
Disopyramide Rabbit ventricular myocytesIKr (rapid delayed rectifier K+ current)1.8 µMRabbit
Disopyramide Rabbit ventricular myocytesIto (transient outward K+ current)14.1 µMRabbit
Disopyramide HEK-293 cells expressing hERGhERG (IKr) current7.3 µMHuman (recombinant)

Experimental Protocols

In Vivo Assessment of Antiarrhythmic Potency in a Canine Model of Triggered Ventricular Arrhythmia

This protocol provides a general outline based on studies comparing the efficacy of antiarrhythmic drugs in vivo.

  • Animal Preparation: Anesthetized open-chest dogs are used. The left anterior descending coronary artery is cannulated for intracoronary drug administration. Standard ECG leads are placed to monitor cardiac rhythm.

  • Arrhythmia Induction: Triggered ventricular arrhythmias are induced by creating a pro-arrhythmic substrate through the intracoronary infusion of a subtoxic dose of digitalis (e.g., ouabain) or adrenaline. This is followed by trains of rapid ventricular stimulation (e.g., cycle length of 250 ms (B15284909) for 15 beats) to elicit arrhythmias during the subsequent pause.

  • Drug Administration: Bisaramil, disopyramide, or other reference compounds are administered intravenously or via intracoronary injection at increasing doses.

  • Data Acquisition and Analysis: The endpoint is the suppression of the induced ventricular arrhythmias. The dose or plasma concentration of the drug required to suppress the arrhythmia by 50% (ED50 or IC50) is determined. Continuous ECG monitoring allows for the analysis of arrhythmia duration and frequency.

In Vitro Electrophysiological Recording in Guinea-Pig Papillary Muscles

This methodology is employed to assess the effects of the drugs on the cardiac action potential and ion channel function at the tissue level.

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of guinea pigs and mounted in an organ bath perfused with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).

  • Electrophysiological Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl. The muscle is stimulated at a basal frequency (e.g., 1 Hz).

  • Drug Application: After a stabilization period, Bisaramil or disopyramide is added to the perfusate at various concentrations.

  • Parameter Measurement: The maximum upstroke velocity (Vmax) of the action potential, which reflects the peak sodium current, is measured. To assess use-dependent block, the tissue is stimulated at higher frequencies (e.g., 3.3 Hz), and the reduction in Vmax is quantified. The effective concentration for a specific level of block is then determined.

Mandatory Visualization

Signaling Pathway of Class I Antiarrhythmic Drugs

G Mechanism of Action of Class I Antiarrhythmic Drugs Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_influx Sodium Influx (Phase 0 Depolarization) K_channel Potassium Channels (e.g., hERG, Kv4.3) K_efflux Potassium Efflux (Repolarization) Bisaramil Bisaramil (Class I) Bisaramil->Na_channel Strong Blockade Disopyramide Disopyramide (Class Ia) Disopyramide->Na_channel Blockade Disopyramide->K_channel Blockade Reduced_excitability Decreased Myocardial Excitability & Conduction Na_influx->Reduced_excitability Inhibition AP_prolongation Action Potential Prolongation K_efflux->AP_prolongation Inhibition AP_prolongation->Reduced_excitability G Workflow for In Vivo Assessment of Antiarrhythmic Potency cluster_data Data Collection & Analysis start Start animal_prep Animal Preparation (e.g., Canine Model, Anesthesia, Instrumentation) start->animal_prep baseline Baseline Electrophysiological Recording (ECG) animal_prep->baseline arrhythmia_induction Arrhythmia Induction (e.g., Programmed Electrical Stimulation, Ischemia Model) baseline->arrhythmia_induction drug_admin Test Compound Administration (Bisaramil or Disopyramide) arrhythmia_induction->drug_admin data_acq Continuous ECG Monitoring and Data Acquisition drug_admin->data_acq analysis Data Analysis: - Arrhythmia Incidence & Duration - Potency Calculation (ED50/IC50) data_acq->analysis end End analysis->end

References

Unveiling the Cardioprotective Potential of Bisaramil Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data positions Bisaramil hydrochloride as a potent cardioprotective agent, demonstrating significant antiarrhythmic and antioxidant properties. This guide offers a detailed comparison with other cardioactive drugs, supported by experimental evidence and mechanistic insights for researchers, scientists, and drug development professionals.

This compound, a Class I antiarrhythmic agent, has shown considerable promise in preclinical studies for its ability to protect the heart from ischemic and reperfusion injury. Its primary mechanism of action involves the blockade of cardiac sodium channels, a key factor in preventing and suppressing cardiac arrhythmias. Furthermore, emerging evidence suggests a multifaceted cardioprotective profile that includes the inhibition of free radical generation, a critical contributor to myocardial damage. This comparison guide synthesizes the available experimental data to provide a clear validation of this compound's cardioprotective effects against alternative therapeutic agents.

Comparative Efficacy: Antiarrhythmic and Antioxidant Properties

Experimental studies have consistently demonstrated the potent antiarrhythmic effects of this compound. In animal models of chemically-induced and coronary ligation-induced arrhythmias, Bisaramil has been shown to be highly effective.[1][2] A key study in a canine model of triggered ventricular arrhythmias revealed that Bisaramil was the most effective among the tested antiarrhythmic drugs, which included disopyramide, lidocaine, and flecainide.

Beyond its antiarrhythmic action, Bisaramil exhibits significant antioxidant properties, a crucial component of its cardioprotective effects. In a study investigating the inhibition of free radical generation in isolated polymorphonuclear neutrophils, Bisaramil demonstrated a concentration-dependent inhibitory effect on PMA-stimulated free radical production.[3] This effect was more pronounced and consistent compared to other antiarrhythmics such as propafenone, mexiletine, and diltiazem.

Quantitative Comparison of Cardioprotective Effects
DrugModel/AssayKey FindingReference
Bisaramil Canine model of triggered ventricular arrhythmiasMost effective in suppressing arrhythmias compared to disopyramide, lidocaine, and flecainide.
Bisaramil Aconitine-induced arrhythmia (rat)ED50: ~0.2 mg/kg i.v.[2]
Bisaramil Coronary ligation-induced arrhythmia (dog)Effective at 0.1-2 mg/kg i.v.[2]
Bisaramil Digitalis-induced arrhythmia (dog)IC50: 0.11 µg/mL (plasma concentration)
Bisaramil Adrenaline-induced arrhythmia (dog)IC50: 0.81 µg/mL (plasma concentration)
Bisaramil Inhibition of PMA-stimulated free radical generation (canine neutrophils)Concentration-dependent inhibition (10-100 µg/mL)[3]
Lidocaine Xenopus oocytes expressing cardiac Na+ channelsLess potent tonic block of Na+ current compared to Bisaramil.[4]
Propafenone Inhibition of PMA-stimulated free radical generation (canine neutrophils)Similar activity to Bisaramil, but no clear concentration dependency.[3]
Mexiletine Inhibition of PMA-stimulated free radical generation (canine neutrophils)Similar activity to Bisaramil, but no clear concentration dependency.[3]
Diltiazem Inhibition of PMA-stimulated free radical generation (canine neutrophils)Similar activity to Bisaramil, but no clear concentration dependency.[3]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The cardioprotective effects of this compound are rooted in its distinct mechanisms of action. The primary mechanism is the blockade of fast sodium channels in cardiomyocytes, which slows the rate of depolarization of the cardiac action potential and thereby suppresses tachyarrhythmias. This is a hallmark of Class I antiarrhythmic drugs.

The antioxidant activity of Bisaramil represents a second, independent mechanism of cardioprotection. By inhibiting the generation of reactive oxygen species (ROS), Bisaramil can mitigate the cellular damage that occurs during myocardial ischemia and reperfusion. This dual action suggests a broader therapeutic potential than agents that only target ion channels.

The following diagrams illustrate the proposed signaling pathway for Bisaramil's cardioprotective effects and a typical experimental workflow for evaluating these effects.

G cluster_0 Myocardial Ischemia/Reperfusion cluster_1 Pathophysiological Consequences cluster_2 This compound Intervention cluster_3 Cardioprotective Outcomes Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS Reactive Oxygen Species (ROS) Generation Reperfusion->ROS Na_overload Intracellular Na+ Overload Ca_overload Intracellular Ca2+ Overload Na_overload->Ca_overload Arrhythmias Cardiac Arrhythmias Ca_overload->Arrhythmias Cell_Death Cardiomyocyte Death Ca_overload->Cell_Death ROS->Cell_Death Bisaramil This compound Na_channel_block Na+ Channel Blockade Bisaramil->Na_channel_block ROS_inhibition Inhibition of ROS Generation Bisaramil->ROS_inhibition Na_channel_block->Na_overload Inhibits Reduced_Arrhythmias Reduced Arrhythmias Na_channel_block->Reduced_Arrhythmias ROS_inhibition->ROS Inhibits Reduced_Cell_Death Reduced Cell Death ROS_inhibition->Reduced_Cell_Death

Caption: Proposed signaling pathway of this compound's cardioprotective effects.

G cluster_0 Pre-clinical Model cluster_1 Treatment Groups cluster_2 Induction of Ischemia/Reperfusion cluster_3 Endpoint Analysis Animal_Model Animal Model of Myocardial Infarction (e.g., coronary artery ligation) Control Control Group (Vehicle) Animal_Model->Control Bisaramil Bisaramil Group Animal_Model->Bisaramil Comparator Comparator Drug Group Animal_Model->Comparator Ischemia Ischemia Control->Ischemia Bisaramil->Ischemia Comparator->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Arrhythmia Arrhythmia Monitoring (ECG) Reperfusion->Arrhythmia Infarct_Size Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Size Biomarkers Biochemical Markers (e.g., CK-MB, Troponin) Reperfusion->Biomarkers Oxidative_Stress Oxidative Stress Markers (e.g., MDA, SOD) Reperfusion->Oxidative_Stress

Caption: Experimental workflow for evaluating cardioprotective effects.

Experimental Protocols

In Vivo Model of Triggered Ventricular Arrhythmias: Anesthetized open-chest dogs are used. Triggered ventricular arrhythmias are induced by intracoronary administration of digitalis or adrenaline during pauses between trains of rapid ventricular stimulation. The efficacy of intravenously administered this compound and comparator drugs in suppressing these arrhythmias is then quantified.

Inhibition of Free Radical Generation: Polymorphonuclear (PMN) neutrophils are isolated from healthy beagle dogs. Superoxide radical generation is induced by phorbol-myristate-acetate (PMA). The inhibitory effect of this compound and other antiarrhythmic drugs on the stimulated free radical generation is measured at various concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).[3]

Sodium Channel Blockade Analysis: The effects of this compound and comparator drugs on cardiac sodium channels are assessed using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing the cardiac Na+ channel α-subunit.[4] Concentration-dependent tonic and use-dependent block of the sodium current are measured.

Conclusion

The available evidence strongly supports the validation of this compound as a cardioprotective agent with a dual mechanism of action. Its potent antiarrhythmic effects, mediated by sodium channel blockade, are complemented by a significant antioxidant capacity that is superior to several other antiarrhythmic drugs. This unique combination of properties makes this compound a compelling candidate for further investigation and development in the treatment of ischemic heart disease and the prevention of reperfusion injury. The provided data and experimental frameworks offer a solid foundation for researchers to build upon in their exploration of this promising therapeutic agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisaramil hydrochloride
Reactant of Route 2
Reactant of Route 2
Bisaramil hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.